Product packaging for 1-(6-Methylpyrimidin-4-yl)ethanone(Cat. No.:CAS No. 67073-96-5)

1-(6-Methylpyrimidin-4-yl)ethanone

Cat. No.: B1589621
CAS No.: 67073-96-5
M. Wt: 136.15 g/mol
InChI Key: HGCKALAOPJUYBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(6-Methylpyrimidin-4-yl)ethanone is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 136.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O B1589621 1-(6-Methylpyrimidin-4-yl)ethanone CAS No. 67073-96-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-methylpyrimidin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5-3-7(6(2)10)9-4-8-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCKALAOPJUYBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80439874
Record name 1-(6-methylpyrimidin-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67073-96-5
Record name 1-(6-methylpyrimidin-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(6-Methylpyrimidin-4-yl)ethanone (CAS: 67073-96-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(6-Methylpyrimidin-4-yl)ethanone, a key heterocyclic ketone with significant potential in synthetic and medicinal chemistry. While direct, in-depth literature on this specific molecule is limited, this document consolidates available data and draws logical, experience-based inferences from closely related analogues to present a holistic view of its synthesis, properties, reactivity, and potential applications. This guide is intended to serve as a foundational resource for researchers looking to explore the utility of this versatile building block in drug discovery and development.

Introduction: The Pyrimidine Core and Its Significance

The pyrimidine ring is a fundamental scaffold in a vast array of biologically active molecules, including nucleobases, vitamins, and a multitude of synthetic drugs.[1][2] The inherent electronic properties of the pyrimidine nucleus, characterized by its electron-deficient nature, and the presence of nitrogen atoms capable of hydrogen bonding, make it a privileged structure in medicinal chemistry. The introduction of functional groups, such as the acetyl moiety in this compound, provides a reactive handle for further molecular elaboration, making it a valuable intermediate for the synthesis of diverse compound libraries.[3]

This guide will focus on the specific attributes of this compound, providing a detailed examination of its chemical identity, synthetic considerations, spectroscopic profile, and potential as a precursor to novel therapeutic agents.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 67073-96-5[4]
Molecular Formula C₇H₈N₂O[4]
Molecular Weight 136.15 g/mol [4]
IUPAC Name This compound[4]
Melting Point 74-76 °CSupplier Data
Boiling Point 249.9 °C at 760 mmHg (Predicted)Public Databases
Density 1.1±0.1 g/cm³ (Predicted)Public Databases

Synthesis of this compound: A Strategic Approach

Retrosynthetic Analysis

A logical retrosynthetic disconnection of this compound points towards a condensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a source of the N-C-N fragment, such as an amidine.

Retrosynthesis target This compound disconnection C-N bond formation target->disconnection intermediates Pentane-2,4-dione + Amidine/Urea/Guanidine derivative disconnection->intermediates

Figure 1: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol: The Biginelli Reaction and its Analogs

The condensation of a β-diketone with an amidine, urea, or guanidine is a classic and versatile method for the synthesis of pyrimidines.[5] For the synthesis of this compound, a plausible route would involve the reaction of pentane-2,4-dione with formamidine.

Reaction Scheme:

Synthesis r1 Pentane-2,4-dione plus + r2 Formamidine arrow Base (e.g., NaOEt) Ethanol, Reflux r2->arrow p1 This compound arrow->p1

Figure 2: Proposed synthesis of this compound.

Step-by-Step Methodology (Proposed):

  • Reaction Setup: To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pentane-2,4-dione.

  • Addition of Amidine: Add formamidine hydrochloride to the reaction mixture. The use of the hydrochloride salt will require an equimolar amount of base to liberate the free amidine.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). The product may precipitate upon cooling or neutralization.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Base: A base such as sodium ethoxide is crucial to deprotonate the active methylene group of the β-diketone, initiating the condensation cascade.

  • Solvent: Ethanol is a common and effective solvent for this type of condensation, as it readily dissolves the reactants and the base.

  • Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and cyclization steps to proceed at a reasonable rate.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the methyl groups and the aromatic protons of the pyrimidine ring.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Pyrimidine-CH₃~2.6Singlet3HMethyl group attached to the pyrimidine ring.
Acetyl-CH₃~2.7Singlet3HMethyl group of the acetyl moiety.
Pyrimidine-H5~7.5Singlet1HProton at the 5-position of the pyrimidine ring.
Pyrimidine-H2~9.1Singlet1HProton at the 2-position of the pyrimidine ring.

Note: Chemical shifts are predictions and may vary depending on the solvent and other experimental conditions.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Pyrimidine-CH₃~24Methyl carbon attached to the pyrimidine ring.
Acetyl-CH₃~26Methyl carbon of the acetyl group.
Pyrimidine-C5~122Aromatic carbon at the 5-position.
Pyrimidine-C4~165Aromatic carbon at the 4-position, attached to the acetyl group.
Pyrimidine-C6~168Aromatic carbon at the 6-position, attached to the methyl group.
Pyrimidine-C2~158Aromatic carbon at the 2-position.
Acetyl-C=O~198Carbonyl carbon of the acetyl group.

Note: Chemical shifts are predictions and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the presence of a strong carbonyl stretch.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H (aromatic)3100-3000Medium
C-H (aliphatic)3000-2850Medium
C=O (ketone)1700-1680Strong
C=N, C=C (aromatic)1600-1450Medium-Strong
Mass Spectrometry (Predicted)

In an electron ionization mass spectrum, the molecular ion peak [M]⁺ should be observed at m/z = 136. Key fragmentation patterns would likely involve the loss of the acetyl group (M-43) and the methyl group (M-15).

Reactivity and Synthetic Potential

The reactivity of this compound is governed by the electrophilic nature of the pyrimidine ring and the presence of the versatile acetyl group.

Reactions at the Acetyl Group

The ketone functionality can undergo a wide range of transformations, providing access to a diverse array of derivatives.

  • Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). This alcohol can then be used in further functionalization reactions.

  • Oxidation: While the acetyl group itself is not readily oxidized, its presence allows for α-functionalization.

  • Condensation Reactions: The α-protons of the acetyl group are acidic and can be deprotonated with a suitable base to form an enolate. This enolate can then participate in various condensation reactions, such as the aldol condensation, to form larger, more complex molecules.

  • Wittig Reaction: The carbonyl group can be converted to an alkene via the Wittig reaction, providing a route to vinyl-substituted pyrimidines.

Reactions on the Pyrimidine Ring

The pyrimidine ring is generally electron-deficient and thus susceptible to nucleophilic attack, although it is less reactive than pyridinium salts.

  • Nucleophilic Aromatic Substitution (SₙAr): While not as facile as in pyrimidines bearing good leaving groups, SₙAr reactions are a possibility under forcing conditions.

  • N-Alkylation: The nitrogen atoms of the pyrimidine ring can be alkylated using alkyl halides.

Reactivity cluster_acetyl Reactions at the Acetyl Group cluster_ring Reactions on the Pyrimidine Ring start This compound reduction Reduction (e.g., NaBH₄) start->reduction [1] condensation Condensation (e.g., Aldol) start->condensation [2] wittig Wittig Reaction start->wittig [3] snar Nucleophilic Aromatic Substitution (SₙAr) start->snar [4] alkylation N-Alkylation start->alkylation [5]

References

An In-depth Technical Guide to 1-(6-Methylpyrimidin-4-yl)ethanone: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(6-Methylpyrimidin-4-yl)ethanone, with CAS Number 67073-96-5, is a functionalized heterocyclic compound that holds significant interest for researchers in medicinal chemistry and drug development.[1][2] As a derivative of pyrimidine, it belongs to a class of compounds that form the structural backbone of nucleobases like cytosine, thymine, and uracil, making the pyrimidine scaffold a "privileged" structure in the design of therapeutic agents.[3] This guide provides a comprehensive technical overview of its chemical properties, plausible synthetic routes, spectral characteristics, and reactivity, offering valuable insights for its application in the synthesis of novel, biologically active molecules. Its utility is primarily as a chemical intermediate in the production of specialized compounds for the pharmaceutical industry, including potential antiviral, antimicrobial, or central nervous system-acting agents.[4]

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. The data is a combination of experimentally determined values and computationally predicted properties, providing a robust profile for laboratory use.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 67073-96-5BOC Sciences[]
Molecular Formula C₇H₈N₂OPubChem[1]
Molecular Weight 136.15 g/mol MySkinRecipes[4]
Melting Point 74-76 °CBOC Sciences[]
Boiling Point 249.9 °C at 760 mmHg (Predicted)BOC Sciences[]
Density 1.1 ± 0.1 g/cm³ (Predicted)BOC Sciences[]
XLogP3 0.6PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 136.063662883 DaPubChem[1]

Molecular Structure

The structure of this compound consists of a pyrimidine ring substituted with a methyl group at position 6 and an acetyl group at position 4.

G N1 N C2 C N1->C2 N3 N C2->N3 H2 H C2->H2 C4 C N3->C4 C5 C C4->C5 C_Ac C C4->C_Ac C6 C C5->C6 H5 H C5->H5 C6->N1 C_Me C C6->C_Me H_Me1 H C_Me->H_Me1 H_Me2 H C_Me->H_Me2 H_Me3 H C_Me->H_Me3 O_Ac O C_Ac->O_Ac C_Ac_Me C C_Ac->C_Ac_Me H_Ac_Me1 H C_Ac_Me->H_Ac_Me1 H_Ac_Me2 H C_Ac_Me->H_Ac_Me2 H_Ac_Me3 H C_Ac_Me->H_Ac_Me3

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of pyrimidinyl ketones can be approached through various methods, including the cyclization of diketones with amidines or the functionalization of a pre-existing pyrimidine ring.[3][6] A highly plausible and effective strategy for synthesizing this compound involves the reaction of 6-methylpyrimidine-4-carbonitrile with a methyl Grignard reagent. This method leverages the reliable conversion of a nitrile to a ketone.[3]

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established Grignard reactions with pyrimidine nitriles.[3]

  • Preparation of Grignard Reagent:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a small volume of anhydrous diethyl ether.

    • Slowly add a solution of methyl bromide (1.1 eq) in anhydrous diethyl ether via the dropping funnel. Initiation of the reaction is indicated by gentle refluxing. Maintain a steady reflux by controlling the addition rate.

    • After the addition is complete, stir the resulting grey solution for an additional 30 minutes at room temperature to ensure complete formation of methylmagnesium bromide.

  • Reaction and Work-up:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Dissolve 6-methylpyrimidine-4-carbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) and add it dropwise to the stirred Grignard solution.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture again to 0 °C and cautiously quench by slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This step hydrolyzes the intermediate imine.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Remove the solvent from the filtrate under reduced pressure to yield the crude product.

    • Purify the residue by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford this compound as a solid.

Spectral Characterization (Predicted)

While experimental spectra for this specific molecule are not widely published, its spectral properties can be reliably predicted based on its structure and data from analogous compounds.[7][8]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show four distinct signals.

    • A singlet at ~9.2 ppm corresponding to the proton at the C2 position of the pyrimidine ring.

    • A singlet at ~7.5 ppm for the proton at the C5 position.

    • A singlet at ~2.8 ppm integrating to three protons, representing the methyl group at C6.

    • A singlet at ~2.7 ppm integrating to three protons, corresponding to the acetyl methyl group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display seven signals.

    • A signal for the carbonyl carbon (C=O) is expected around 195-200 ppm.

    • Signals for the pyrimidine ring carbons would appear in the aromatic region (~150-165 ppm for C4 and C6, ~158 ppm for C2, and ~120 ppm for C5).

    • The acetyl methyl carbon would resonate around 25-30 ppm.

    • The C6-methyl carbon would appear at a similar chemical shift, around 23-28 ppm.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be characterized by several key absorption bands.

    • A strong, sharp absorption band around 1700-1720 cm⁻¹ , indicative of the C=O (carbonyl) stretching of the ketone.

    • Bands in the 1400-1600 cm⁻¹ region corresponding to C=C and C=N stretching vibrations within the pyrimidine ring.

    • C-H stretching bands for the aromatic and methyl groups just below and above 3000 cm⁻¹ .

  • MS (Mass Spectrometry): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 136 , corresponding to the molecular weight of the compound.[1]

Chemical Reactivity and Applications in Drug Discovery

The reactivity of this compound is dictated by its two primary functional components: the electron-deficient pyrimidine ring and the electrophilic acetyl group. This dual reactivity makes it a versatile building block in organic synthesis.

Key Reaction Pathways
  • Reactions at the Carbonyl Group: The acetyl group is a classic electrophilic center, susceptible to a wide range of nucleophilic additions and condensation reactions. This allows for the elaboration of the side chain, a common strategy in modifying the pharmacokinetic and pharmacodynamic properties of a lead compound.

    • Reduction: The ketone can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).

    • Condensation: It can react with primary amines or hydroxylamine to form imines (Schiff bases) or oximes, respectively.[9]

    • Alpha-Functionalization: The α-protons on the acetyl methyl group can be removed by a base to form an enolate, which can then react with various electrophiles.

  • Reactions on the Pyrimidine Ring: The pyrimidine ring is π-deficient, particularly at the 2, 4, and 6 positions, making it susceptible to nucleophilic aromatic substitution (SₙAr) if a suitable leaving group were present. While this specific molecule lacks a leaving group, its derivatives do not. More relevant is the potential for electrophilic attack at the C5 position, though this is generally difficult due to the deactivating nature of the ring nitrogens.

Caption: Key reactivity sites on this compound.

This versatile reactivity profile allows this compound to serve as a key intermediate in the synthesis of more complex molecules. The pyrimidine core is a frequent motif in compounds targeting kinases, G-protein coupled receptors (GPCRs), and other enzymes, making this building block highly relevant for constructing libraries of potential drug candidates.[10]

Conclusion

This compound is a valuable heterocyclic intermediate characterized by its stable pyrimidine core and reactive acetyl functional group. Its well-defined physicochemical properties and predictable spectral characteristics make it a reliable component in multi-step synthetic campaigns. The strategic importance of the pyrimidine scaffold in medicinal chemistry ensures that this compound will continue to be a relevant building block for researchers and scientists dedicated to the discovery and development of next-generation therapeutics.

References

1-(6-Methylpyrimidin-4-yl)ethanone structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 1-(6-Methylpyrimidin-4-yl)ethanone

Introduction: The Analytical Imperative

In the landscape of modern medicinal chemistry, pyrimidine derivatives represent a cornerstone scaffold, integral to a vast array of therapeutic agents due to their role as fundamental components of nucleic acids.[1] The compound this compound (CAS No. 67073-96-5) is a key heterocyclic building block whose precise structural characterization is paramount for ensuring the integrity of subsequent synthetic pathways and the ultimate biological activity of target molecules.[2][3][4]

This guide eschews a rigid, templated approach to provide a dynamic, logic-driven narrative on the structural elucidation of this compound. As a self-validating system, the workflow described herein demonstrates how orthogonal analytical techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—are synergistically employed to build an unassailable structural hypothesis from the ground up. We will explore not just the "what" but the "why" behind each experimental choice and data interpretation, reflecting a field-proven methodology for molecular characterization.

Part 1: Foundational Analysis - Molecular Formula and Degrees of Unsaturation

Before any spectroscopic analysis, the first objective is to determine the molecular formula. This is typically achieved through a combination of high-resolution mass spectrometry and elemental analysis.[5][6][7] For this compound, the molecular formula is established as C₇H₈N₂O .[8][9]

Causality of Calculation: The Index of Hydrogen Deficiency (IHD)

The molecular formula is not merely a list of atoms; it is a roadmap to the molecule's architecture. The IHD, or degrees of unsaturation, provides the first critical insight into the presence of rings and/or multiple bonds.[10]

The formula for calculating the IHD is: IHD = C - (H/2) - (X/2) + (N/2) + 1 Where C = number of carbons, H = number of hydrogens, X = number of halogens, and N = number of nitrogens.

For C₇H₈N₂O: IHD = 7 - (8/2) - (0/2) + (2/2) + 1 = 7 - 4 + 1 + 1 = 5

An IHD of 5 is a significant finding. It immediately suggests a highly unsaturated system. A typical aromatic ring accounts for four degrees of unsaturation (one ring and three π-bonds). The remaining degree of unsaturation strongly implies the presence of an additional π-bond, such as a carbonyl (C=O) or a nitrile (C≡N) group. This initial calculation guides our interpretation of the subsequent spectroscopic data.

Part 2: The Spectroscopic Gauntlet - A Multi-Technique Approach

The elucidation process relies on a suite of analytical techniques, each providing a unique piece of the structural puzzle.[11][12] The workflow is designed for cross-validation, where the hypothesis from one technique is confirmed or refined by the next.

G cluster_0 Elucidation Workflow A Molecular Formula (C₇H₈N₂O) IHD = 5 B Mass Spectrometry (Molecular Weight & Fragmentation) A->B C FTIR Spectroscopy (Functional Group ID) A->C D ¹³C NMR & DEPT (Carbon Skeleton) B->D Confirms Mass F Final Structure Confirmation B->F C->D Confirms C=O C->F E ¹H NMR (Proton Environment & Connectivity) D->E Provides Carbon Framework D->F E->F

Caption: A logical workflow for structure elucidation.

Mass Spectrometry: The Molecular Blueprint

Mass spectrometry serves two primary functions: it confirms the molecular weight of the compound and provides crucial information about its substructures through fragmentation analysis.[6]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization, ejects an electron from the molecule to form a radical cation (M⁺•), the molecular ion.

  • Acceleration & Deflection: The resulting ions are accelerated through an electric field and then deflected by a magnetic field.

  • Detection: The detector records the mass-to-charge ratio (m/z) of the ions. The relative abundance of each ion is plotted to generate the mass spectrum.

Data Interpretation

The mass spectrum provides the definitive confirmation of the molecular formula and key structural motifs.

m/z ValueProposed FragmentIdentitySignificance
136[C₇H₈N₂O]⁺•Molecular Ion (M⁺•) Confirms the molecular weight of 136.15 g/mol .[9]
121[M - CH₃]⁺Acylium IonLoss of a methyl radical is a classic fragmentation for a methyl ketone.
93[M - COCH₃]⁺6-Methylpyrimidine CationLoss of the entire acetyl group points to its identity as a substituent.
79[C₄H₃N₂]⁺Pyrimidine Ring FragmentCharacteristic fragmentation of the pyrimidine core after initial losses.

The molecular ion peak at m/z 136 validates the molecular formula. The prominent peak at m/z 121 ([M-15]⁺) is highly characteristic of a methyl ketone, arising from the alpha-cleavage of a methyl radical. Furthermore, the peak at m/z 93, corresponding to the loss of an acetyl radical (43 Da), strongly suggests that an acetyl group is attached to a methylpyrimidine core. The fragmentation patterns of pyrimidine derivatives are well-documented and often involve cleavage at the substituent followed by decomposition of the ring itself.[13][14][15]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[16]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Background Scan: A background spectrum of the clean ATR crystal (typically diamond or germanium) is recorded.

  • Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal, and firm contact is ensured using a pressure clamp.

  • Sample Scan: The infrared beam is passed through the crystal, where it interacts with the sample at the surface. The attenuated radiation is then directed to the detector.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Data Interpretation

The FTIR spectrum provides immediate confirmation of the key functional groups predicted by the IHD calculation and MS fragmentation.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3050C-H StretchAromatic (Pyrimidine Ring)Confirms the presence of an aromatic system.
~2960C-H StretchAliphatic (Methyl Groups)Indicates the presence of sp³ C-H bonds.
~1690 C=O Stretch Conjugated Ketone This strong, sharp absorption is highly diagnostic. Its position, below the typical 1715 cm⁻¹ for a saturated ketone, confirms conjugation with the aromatic pyrimidine ring.[17][18][19]
~1580, ~1470C=C and C=N StretchAromatic RingCharacteristic stretching vibrations of the pyrimidine ring.[20]

The most telling feature is the intense carbonyl (C=O) absorption at approximately 1690 cm⁻¹. The frequency is shifted lower than that of a simple aliphatic ketone (~1715 cm⁻¹) due to resonance with the pyrimidine ring, which delocalizes electron density and weakens the C=O double bond.[18] This single peak powerfully corroborates the IHD of 5 and the methyl ketone fragmentation seen in the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

NMR spectroscopy is the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule.[5][11][21] We utilize both ¹H and ¹³C NMR, along with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, to unambiguously map the atomic connectivity.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00).

  • ¹H NMR Acquisition: The sample is placed in the spectrometer. The ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a high signal-to-noise ratio. Key parameters include pulse angle, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. This requires a greater number of scans than ¹H NMR due to the low natural abundance of the ¹³C isotope.

  • DEPT Acquisition: DEPT-90 and DEPT-135 pulse sequences are run. A DEPT-90 spectrum shows only CH (methine) carbons. A DEPT-135 spectrum shows CH and CH₃ carbons as positive signals and CH₂ (methylene) carbons as negative signals. Quaternary carbons do not appear in DEPT spectra.

¹H NMR Data Interpretation

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings, and their integration (relative number of protons).

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
9.15Singlet1HH-2The proton at C-2 is flanked by two electronegative nitrogen atoms, causing a significant downfield shift. It has no adjacent protons, resulting in a singlet.
7.55Singlet1HH-5This pyrimidine proton is less deshielded than H-2. It also has no adjacent protons, appearing as a singlet.
2.80Singlet3H-COCH₃The methyl protons of the acetyl group are deshielded by the adjacent carbonyl. The signal is a singlet as there are no neighboring protons.
2.70Singlet3HRing -CH₃The methyl group attached to the pyrimidine ring is in the aromatic region, leading to a downfield shift. It appears as a singlet.

¹³C NMR and DEPT Data Interpretation

The ¹³C NMR and DEPT spectra provide a complete census of the carbon atoms in the molecule, confirming the carbon skeleton.

Chemical Shift (δ, ppm)DEPT-135DEPT-90AssignmentRationale
195.5No PeakNo PeakC=OThe carbonyl carbon is highly deshielded and appears far downfield. As a quaternary carbon, it is absent in DEPT spectra.
168.0No PeakNo PeakC-6A quaternary carbon of the pyrimidine ring, substituted with the methyl group. Its chemical shift is high due to being part of the aromatic system and bonded to nitrogen.
165.5No PeakNo PeakC-4A quaternary carbon of the pyrimidine ring, substituted with the acetyl group. Similar deshielding effects as C-6.
158.0PositivePositiveC-2The carbon at position 2 is bonded to a proton (confirmed by DEPT) and is the most deshielded of the CH carbons due to being between two nitrogens.
120.5PositivePositiveC-5The second CH carbon of the pyrimidine ring, appearing at a more upfield position compared to C-2.
26.0PositiveNo Peak-COCH₃The methyl carbon of the acetyl group, appearing in the typical aliphatic region.
24.5PositiveNo PeakRing -CH₃The methyl carbon attached to the pyrimidine ring.

Part 3: Synthesis of Evidence and Final Confirmation

Caption: Correlation of spectroscopic data to the final structure.

  • IHD and Formula: The journey began with the formula C₇H₈N₂O and an IHD of 5, indicating a pyrimidine ring (IHD=4) and one additional π-bond.

  • Functional Groups: FTIR confirmed the presence of a conjugated ketone (C=O at ~1690 cm⁻¹) and an aromatic system, perfectly accounting for the IHD of 5.

  • Molecular Weight and Key Pieces: MS confirmed the molecular weight (m/z 136) and showed fragmentation corresponding to the loss of a methyl radical and an acetyl radical, identifying a methyl ketone substituent.

  • Carbon Skeleton: ¹³C NMR and DEPT accounted for all 7 carbons: one carbonyl, four distinct pyrimidine ring carbons (two quaternary, two CH), and two distinct methyl carbons.

  • Proton Placement: ¹H NMR identified all 8 protons in four distinct, non-coupled environments: two aromatic protons on the pyrimidine ring and two methyl groups, with integrations matching the structure.

Every piece of data corroborates the others, leading to the unambiguous identification of the compound as This compound . The causality is clear: the electron-withdrawing nature of the pyrimidine ring and the carbonyl group explains the downfield chemical shifts in NMR, while the conjugation explains the lowered C=O stretching frequency in the IR spectrum. This rigorous, multi-faceted approach ensures the highest degree of confidence in the final structural assignment, a critical requirement for any research or development endeavor.

References

1-(6-Methylpyrimidin-4-yl)ethanone synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 1-(6-Methylpyrimidin-4-yl)ethanone

Introduction

This compound (CAS No. 67073-96-5) is a heterocyclic ketone that serves as a crucial building block in organic synthesis and medicinal chemistry.[1][2] Its pyrimidine core is a privileged scaffold found in numerous biologically active compounds and pharmaceuticals. The presence of both a methyl group and an acetyl group on the pyrimidine ring offers versatile handles for further chemical modification, making it a valuable intermediate for the development of novel therapeutic agents and functional materials.

This guide provides a comprehensive overview of a robust synthetic pathway to this compound, coupled with a detailed analysis of its structural characterization using modern spectroscopic techniques. The content is tailored for researchers, scientists, and drug development professionals, offering both practical protocols and the underlying scientific principles.

Synthesis of this compound

Synthetic Strategy: A Grignard Approach

The synthesis of pyrimidinyl ketones can be approached through various methods, including the direct acylation of the pyrimidine ring or the construction of the ring from acyclic precursors.[3][4] However, direct acylation of electron-deficient heterocycles like pyrimidine can be challenging.[5] A more reliable and high-yielding strategy involves the conversion of a functional group on a pre-formed pyrimidine ring.

The chosen strategy leverages the reactivity of organometallic reagents with nitriles. Specifically, it involves the synthesis of a pyrimidinecarbonitrile intermediate, which is then reacted with a Grignard reagent to yield the desired ketone after hydrolysis. This approach is advantageous as the reaction of nitriles with Grignard reagents to form ketones is a well-established and efficient transformation.[6] The starting material, 4-cyano-6-methylpyrimidine, can be synthesized from the more readily available 4-methylpyrimidine. The nitrosation of the 4-methyl group, followed by dehydration of the resulting aldoxime, is an effective method for introducing the cyano group at the desired position.[6]

Experimental Workflow Diagram

G cluster_0 Step 1: Nitrile Formation cluster_1 Step 2: Grignard Reaction & Hydrolysis A 4-Methylpyrimidine B 4-Cyano-6-methylpyrimidine A->B  1. KNH₂ / isoamyl nitrite, liq. NH₃  2. Dehydration (e.g., SOCl₂) C 4-Cyano-6-methylpyrimidine D Intermediate Imine Salt C->D  1. Methylmagnesium Bromide (CH₃MgBr)  in dry THF or Et₂O E This compound D->E  2. Aqueous Acidic Workup (e.g., aq. NH₄Cl or dil. HCl)

Caption: Synthetic workflow for this compound.

Detailed Synthetic Protocol (Step 2)

This protocol details the conversion of 4-cyano-6-methylpyrimidine to the target ketone.

Materials:

  • 4-Cyano-6-methylpyrimidine

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen) is charged with 4-cyano-6-methylpyrimidine (1.0 eq). Anhydrous THF (or Et₂O) is added to dissolve the starting material.

  • Grignard Addition: The solution is cooled to 0 °C using an ice bath. Methylmagnesium bromide solution (1.1 - 1.2 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

    • Causality Insight: The reaction is exothermic, and slow, dropwise addition at low temperature is crucial to control the reaction rate, prevent side reactions such as dimerization, and ensure safety.

  • Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality Insight: Refluxing ensures the reaction goes to completion by providing the necessary activation energy for the nucleophilic attack of the Grignard reagent on the nitrile carbon.

  • Quenching and Hydrolysis: The reaction mixture is cooled back to 0 °C. It is then quenched by the slow, careful addition of a saturated aqueous solution of NH₄Cl. This step hydrolyzes the intermediate magnesium imine salt to the corresponding imine, which is then further hydrolyzed to the ketone.

    • Causality Insight: Using a mild acid source like NH₄Cl is preferred over strong acids to prevent potential degradation of the pyrimidine ring or acid-catalyzed side reactions. This step is highly exothermic and can release flammable gases; hence, it must be performed slowly at 0 °C.

  • Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are then washed with brine.

  • Drying and Concentration: The combined organic phase is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Characterization and Structural Elucidation

Comprehensive spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[7] Samples are typically prepared by dissolving 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent like CDCl₃ or DMSO-d₆.[8]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals:

    • A singlet integrating to 3 protons for the acetyl methyl group (-COCH₃ ).

    • A singlet integrating to 3 protons for the pyrimidine methyl group (-CH₃ ).

    • Two distinct signals in the aromatic region, each integrating to 1 proton, corresponding to the two protons on the pyrimidine ring. These will likely appear as singlets or narrow doublets depending on the coupling constants. The proton at position 5 (between the two substituents) is expected to be upfield compared to the proton at position 2.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display seven unique carbon signals:

    • A signal in the downfield region (>190 ppm) for the carbonyl carbon (C =O).

    • Four signals in the aromatic/heteroaromatic region for the four sp²-hybridized carbons of the pyrimidine ring.

    • Two signals in the upfield region for the two methyl carbons.

Data Point Expected Value / Observation Rationale
Molecular Formula C₇H₈N₂OConfirmed by Mass Spectrometry.[1]
¹H NMR ~2.7 ppm (s, 3H), ~2.8 ppm (s, 3H), ~7.5 ppm (s, 1H), ~9.2 ppm (s, 1H)Chemical shifts for acetyl-CH₃, ring-CH₃, H-5, and H-2 protons, respectively.
¹³C NMR ~25 ppm, ~27 ppm, ~120 ppm, ~158 ppm, ~165 ppm, ~168 ppm, ~195 ppmApproximate shifts for the two -CH₃, and five sp² carbons (ring C's and C=O).
IR (cm⁻¹) ~1710 (strong, sharp), ~1580 & ~1550 (medium), ~2900-3000 (weak)Characteristic absorptions for C=O stretch, C=N/C=C ring stretches, and C-H stretches.[9]
MS (EI) m/z 136 [M]⁺, 121 [M-15]⁺, 93 [M-43]⁺Molecular ion, loss of a methyl radical, and loss of the acetyl radical.[10][11]
Caption: Summary of Expected Analytical Data.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[12]

  • Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1690-1720 cm⁻¹. This is a highly characteristic peak for a ketone conjugated with an aromatic system.[9]

  • Aromatic Ring Stretches: Medium intensity peaks corresponding to C=N and C=C stretching vibrations within the pyrimidine ring are expected around 1400-1600 cm⁻¹.

  • C-H Stretches: Weak to medium bands from the sp³ C-H bonds of the methyl groups will appear just below 3000 cm⁻¹, while sp² C-H stretches from the ring protons will appear just above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.[11]

  • Molecular Ion Peak: Using Electron Ionization (EI), the molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound, which is 136.15 g/mol .[1] The high-resolution mass spectrum should show the exact mass at approximately 136.0637 Da.[1]

  • Key Fragmentation Patterns: Common fragmentation pathways for this molecule would include:

    • α-cleavage: Loss of the acetyl methyl radical (•CH₃) to give a fragment at m/z 121 ([M-15]⁺).

    • α-cleavage: Loss of the acetyl radical (•COCH₃) to give a fragment at m/z 93 ([M-43]⁺). These fragmentation patterns are diagnostic and help to confirm the structure of the molecule.[13]

Conclusion

This technical guide outlines a reliable and efficient synthesis of this compound via a Grignard reaction with a nitrile precursor. The rationale behind the synthetic strategy and key experimental steps has been detailed to provide a deeper understanding for the practicing scientist. Furthermore, a comprehensive guide to the structural characterization using NMR, IR, and Mass Spectrometry has been presented, establishing a clear framework for verifying the identity and purity of the final product. The information provided herein serves as a valuable resource for researchers utilizing this versatile building block in their synthetic and drug discovery endeavors.

References

Spectroscopic data of 1-(6-Methylpyrimidin-4-yl)ethanone (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(6-Methylpyrimidin-4-yl)ethanone

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound this compound. With the molecular formula C₇H₈N₂O and a molecular weight of 136.15 g/mol , this pyrimidine derivative serves as a valuable building block in medicinal chemistry and drug development.[1][2] The structural elucidation of such molecules is paramount for ensuring purity, confirming identity, and understanding chemical behavior. This document synthesizes predictive data based on established spectroscopic principles and comparative analysis with analogous structures to offer researchers a robust framework for characterization. Detailed, field-proven protocols for data acquisition are provided, underpinned by the causal logic behind experimental choices to ensure reproducibility and accuracy.

Introduction: The Significance of Spectroscopic Analysis

In the realm of pharmaceutical and chemical research, the unambiguous identification of a synthesized compound is the bedrock of all subsequent investigation. Spectroscopic techniques provide a non-destructive window into the molecular structure, offering distinct fingerprints that confirm the arrangement of atoms and functional groups. For a molecule like this compound, which contains a heteroaromatic pyrimidine ring and a ketone functionality, a multi-faceted spectroscopic approach is not just recommended, but essential.

This guide leverages a combination of ¹H NMR, ¹³C NMR, IR, and MS to create a complete analytical profile. Each technique provides a unique piece of the structural puzzle:

  • NMR Spectroscopy maps the carbon-hydrogen framework.

  • IR Spectroscopy identifies the functional groups present.

  • Mass Spectrometry determines the molecular weight and elemental composition.

By integrating the data from these methods, we can achieve a self-validating system for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution.[3] By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can deduce connectivity and the chemical environment of each atom.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Based on the structure of this compound, we can predict four distinct proton signals.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Signal LabelChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignmentRationale
A~9.1Singlet1HH2The proton at position 2 is adjacent to two nitrogen atoms, resulting in significant deshielding and a downfield shift.
B~7.5Singlet1HH5This aromatic proton is on the pyrimidine ring and appears in the typical aromatic region.
C~2.8Singlet3HPyrimidine-CH₃The methyl group attached to the pyrimidine ring is expected to be deshielded compared to a standard aliphatic methyl group.
D~2.7Singlet3HAcetyl-CH₃The protons of the acetyl methyl group are adjacent to a carbonyl group, causing a characteristic downfield shift.
¹³C NMR Spectroscopy: The Carbon Framework

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.[3] Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) (Predicted)AssignmentRationale
~198.0Carbonyl (C=O)The carbonyl carbon of the acetyl group is highly deshielded and appears significantly downfield.
~168.0C6This carbon is attached to the methyl group and is part of the aromatic ring.
~159.0C2The carbon at position 2 is flanked by two nitrogen atoms, leading to a strong deshielding effect.
~157.0C4This carbon is attached to the acetyl group and is part of the aromatic ring.
~120.0C5This is the only carbon in the pyrimidine ring bonded to a hydrogen atom.
~26.0Acetyl-CH₃The methyl carbon of the acetyl group.
~24.0Pyrimidine-CH₃The methyl carbon attached to the pyrimidine ring.
Experimental Protocol for NMR Data Acquisition

The choice of solvent and instrument parameters is critical for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single, easily identifiable residual solvent peak.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • ¹H Spectrum Acquisition:

    • Acquire a standard one-pulse ¹H experiment.

    • Typical parameters: 32 scans, relaxation delay of 1-2 seconds, acquisition time of 2-4 seconds, and a spectral width covering -2 to 12 ppm.

  • ¹³C Spectrum Acquisition:

    • Acquire a proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Typical parameters: 1024 or more scans (due to low sensitivity), relaxation delay of 2 seconds, and a spectral width of 0 to 220 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Visualization of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve 5-10 mg in 0.6 mL CDCl₃ Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert into Spectrometer Transfer->Insert LockShim Lock & Shim Insert->LockShim AcquireH1 Acquire ¹H Spectrum LockShim->AcquireH1 AcquireC13 Acquire ¹³C Spectrum AcquireH1->AcquireC13 Process Fourier Transform, Phasing, Baseline AcquireC13->Process Reference Reference to Solvent Peak Process->Reference Final_Spectrum Final_Spectrum Reference->Final_Spectrum Final Spectrum

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations. Pyrimidine derivatives exhibit characteristic vibrational modes for their functional groups.[4]

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) (Predicted)IntensityVibrational ModeFunctional Group
~3050Medium-WeakC-H StretchAromatic (Pyrimidine Ring)
~2950Medium-WeakC-H StretchAliphatic (Methyl Groups)
~1700StrongC=O StretchKetone
~1580-1620Medium-StrongC=N StretchPyrimidine Ring
~1450-1600MediumC=C StretchPyrimidine Ring
~1200-1350MediumC-N StretchPyrimidine Ring

The most prominent and diagnostic peak is expected to be the strong carbonyl (C=O) stretch around 1700 cm⁻¹. This peak is a clear indicator of the ketone functional group.[4][5]

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

Step-by-Step Methodology:

  • Background Scan: Ensure the ATR crystal (typically diamond) is clean. Run a background spectrum of the empty accessory to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Scan the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Visualization of IR (ATR) Workflow

IR_Workflow Start Clean ATR Crystal Background Acquire Background Spectrum Start->Background Sample Place Sample on Crystal Background->Sample Pressure Apply Pressure Sample->Pressure Acquire Acquire Sample Spectrum Pressure->Acquire Clean Clean Crystal Acquire->Clean Result IR Spectrum Acquire->Result

Caption: Experimental workflow for ATR-IR spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through high-resolution instruments, the elemental formula. The exact mass of this compound is 136.0637 Da.[1]

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z (Predicted)IonRationale
136[M]⁺˙Molecular ion peak corresponding to the entire molecule.
121[M - CH₃]⁺Loss of a methyl radical from the acetyl group, a common fragmentation for methyl ketones.
94[M - C₂H₂O]⁺Loss of a neutral ketene molecule via McLafferty rearrangement or other cleavage.
43[CH₃CO]⁺Acylium ion, a very common and often abundant fragment for acetyl-containing compounds.
Experimental Protocol for Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, often coupled with liquid chromatography (LC).

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: The sample can be directly infused into the mass spectrometer via a syringe pump or injected through an LC system.

  • Ionization: The sample solution is passed through a heated capillary to which a high voltage is applied, creating an aerosol of charged droplets.

  • Desolvation: The solvent evaporates from the droplets, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight) where they are separated based on their m/z ratio.

  • Detection: The separated ions are detected, and the signal is processed to generate a mass spectrum.

Visualization of MS Workflow

MS_Workflow cluster_prep Sample Intro cluster_ms Mass Spectrometry Prep Prepare Dilute Solution Infuse Infuse or Inject Prep->Infuse Ionize Ionization (e.g., ESI) Infuse->Ionize Analyze Mass Analysis (m/z Separation) Ionize->Analyze Detect Detection Analyze->Detect Spectrum Spectrum Detect->Spectrum Mass Spectrum

Caption: Generalized workflow for mass spectrometry analysis.

Conclusion

The structural characterization of this compound is reliably achieved through the synergistic application of NMR, IR, and MS. While this guide presents a predictive but highly accurate spectroscopic profile based on fundamental principles and data from analogous structures, it provides researchers and drug development professionals with a robust benchmark for experimental verification. The detailed protocols and workflow visualizations serve as a practical resource for obtaining high-quality data, ensuring the integrity and validity of their scientific findings. The convergence of the predicted data from these distinct analytical techniques provides a high degree of confidence in the structural assignment of the target molecule.

References

An In-Depth Technical Guide to the Physical Properties of 1-(6-Methylpyrimidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(6-Methylpyrimidin-4-yl)ethanone is a heterocyclic ketone containing a pyrimidine ring, a structural motif of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. As a key building block in the synthesis of novel pharmaceutical agents, a thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in drug discovery and development workflows. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside standardized methodologies for their experimental determination.

Molecular Identity and Structure

A precise understanding of a molecule's identity and structure is the foundation of its chemical and physical characterization.

Identifier Information:

  • IUPAC Name: this compound[1]

  • CAS Number: 67073-96-5[1]

  • Molecular Formula: C₇H₈N₂O[1][2]

  • Canonical SMILES: CC1=CC(=NC=N1)C(=O)C[1]

The SMILES notation provides a linear representation of the molecular structure, which is invaluable for computational modeling and database searches.

Melting Point Determination cluster_0 Preparation cluster_1 Measurement A Powdered Sample B Pack into Capillary Tube A->B C Place in Apparatus B->C Sample Ready D Heat Slowly (1-2 °C/min) C->D E Observe Melting D->E F Record Temperature Range E->F Solubility Determination A Excess Solute + Solvent B Equilibrate (Stir/Shake at Constant T) A->B 24-48h C Separate Solid and Liquid Phases B->C Centrifuge/Filter D Analyze Solute Concentration in Liquid C->D HPLC-UV E Determine Solubility D->E

References

A Technical Guide to the Solubility of 1-(6-Methylpyrimidin-4-yl)ethanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solubility is a critical physicochemical parameter that dictates the behavior of a compound throughout the drug discovery and development pipeline, influencing everything from in vitro assay reliability to in vivo bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 1-(6-Methylpyrimidin-4-yl)ethanone, a heterocyclic ketone of interest in medicinal chemistry. Rather than merely presenting data, this document elucidates the theoretical principles governing its solubility, outlines a gold-standard experimental protocol for its determination, and offers expert analysis on its expected behavior in a range of common organic solvents. This approach equips researchers with the foundational knowledge to predict solubility trends, select appropriate solvent systems, and design robust experimental plans.

Physicochemical Profile of this compound

Understanding the inherent properties of a molecule is the first step in predicting its solubility. This compound (CAS: 67073-96-5) is a small molecule featuring a nitrogen-containing pyrimidine ring, which imparts distinct polarity and hydrogen bonding capabilities.[1][2][3]

Molecular Structure:

References

A Comprehensive Technical Guide to the Purity Analysis of 1-(6-Methylpyrimidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Purity in Pharmaceutical Intermediates

In the intricate tapestry of drug development, the purity of each thread determines the strength and integrity of the final fabric. 1-(6-Methylpyrimidin-4-yl)ethanone, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its impurity profile can significantly influence the safety, efficacy, and stability of the final drug product. This guide provides a comprehensive framework for the purity analysis of this critical intermediate, grounded in scientific principles and regulatory expectations. We will delve into the rationale behind analytical choices, offering not just protocols, but a self-validating system for ensuring the quality of this compound.

Understanding the Molecule and Its Synthetic Landscape

This compound is a heterocyclic ketone with the molecular formula C₇H₈N₂O and a molecular weight of 136.15 g/mol [1]. Its structure, featuring a pyrimidine ring, makes it a valuable synthon in medicinal chemistry.

A plausible and common synthetic route for preparing this compound involves the reaction of a Grignard reagent, such as methylmagnesium bromide, with a cyanopyrimidine precursor, like 4-cyano-6-methylpyrimidine. This reaction proceeds through a nucleophilic addition to the nitrile group, followed by hydrolysis to yield the ketone.

Potential Process-Related Impurities

A thorough understanding of the synthesis process is paramount for predicting potential impurities[2]. Based on the Grignard synthesis route, the following impurities could arise:

  • Starting Materials: Unreacted 4-cyano-6-methylpyrimidine.

  • By-products: Side-products from the Grignard reaction, such as tertiary alcohols formed by the addition of a second equivalent of the Grignard reagent to the ketone product.

  • Reagent-Related Impurities: Impurities originating from the Grignard reagent itself or other reagents used in the synthesis.

These potential impurities must be considered when developing and validating analytical methods for purity assessment.

Orthogonal Analytical Approaches for Comprehensive Purity Assessment

A multi-faceted analytical approach is essential for a complete and reliable purity assessment. We will focus on a combination of chromatographic and spectroscopic techniques to ensure both quantitative purity and structural integrity.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

Reverse-phase HPLC (RP-HPLC) is the primary technique for quantifying the purity of this compound and separating it from its non-volatile organic impurities. The method's development and validation should adhere to the principles outlined in ICH guideline Q2(R1)[3][4][5].

Rationale for Method Development:

The choice of a C18 stationary phase provides a versatile platform for separating compounds of moderate polarity like our target molecule. A gradient elution is employed to ensure the timely elution of both polar and non-polar impurities. The mobile phase composition, a mixture of a buffered aqueous phase and an organic modifier (acetonitrile), is optimized to achieve good peak shape and resolution. UV detection is suitable due to the chromophoric nature of the pyrimidine ring.

Experimental Protocol: RP-HPLC Method for Purity Analysis

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) % B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute as necessary for analysis.

Data Presentation: Representative HPLC Purity Data

CompoundRetention Time (min)Area (%)
This compound12.599.85
Impurity 1 (Starting Material)8.20.08
Impurity 2 (By-product)15.10.05
Unknown Impurity10.40.02
Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile Impurities

GC-MS is an essential tool for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC, such as residual solvents or volatile by-products[6][7].

Rationale for Method Development:

A non-polar capillary column is suitable for separating a wide range of volatile organic compounds. The temperature programming allows for the efficient separation of compounds with different boiling points. Mass spectrometric detection provides definitive identification of the separated components.

Experimental Protocol: GC-MS Method for Volatile Impurity Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Injection Mode: Split (20:1).

    • Injection Volume: 1 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

    • Source Temperature: 230 °C.

  • Sample Preparation:

    • Dissolve a known amount of the sample (e.g., 50 mg) in a suitable solvent (e.g., 1 mL of dichloromethane) that does not interfere with the analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation and Quantitative Analysis

¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural elucidation of the main component and any isolated impurities[8]. Furthermore, quantitative NMR (qNMR) can be a powerful primary method for determining purity without the need for a reference standard of the analyte.

Rationale for NMR Analysis:

¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon framework of the molecule. 2D NMR techniques like COSY and HSQC can be used for definitive assignment of all signals.

Data Presentation: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.15s1HH-2
7.50s1HH-5
2.70s3H-COCH₃
2.65s3H-CH₃ (ring)

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
198.0C=O
168.0C-6
158.5C-2
157.0C-4
118.0C-5
26.0-COCH₃
24.0-CH₃ (ring)

Forced Degradation Studies: Unveiling Potential Degradants

Forced degradation studies are a regulatory requirement (ICH Q1A) and a critical component of understanding the intrinsic stability of a drug substance intermediate[9][10]. These studies help to identify potential degradation products that could form under storage or handling conditions and ensure that the analytical methods are "stability-indicating."

Experimental Protocol: Forced Degradation Studies

A solution of this compound (e.g., 1 mg/mL in a suitable solvent) is subjected to the following stress conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample heated at 105 °C for 48 hours.

  • Photolytic Degradation: Solution exposed to UV light (254 nm) and visible light for a specified duration.

Samples are then analyzed by the validated HPLC method to assess the extent of degradation and identify any new impurity peaks. The pyrimidine ring is susceptible to hydrolytic cleavage under harsh acidic or basic conditions, and oxidation of the methyl group or other parts of the molecule can occur[9][11].

Visualization of Analytical Workflows

General Purity Analysis Workflow

Purity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample This compound Sample HPLC RP-HPLC-UV/PDA Sample->HPLC Non-volatile impurities GCMS GC-MS Sample->GCMS Volatile impurities NMR NMR (1H, 13C, qNMR) Sample->NMR Structural Confirmation & Quantitative Purity Purity_Quant Purity Quantification (Area % Normalization) HPLC->Purity_Quant Impurity_ID Impurity Identification & Characterization GCMS->Impurity_ID NMR->Impurity_ID Report Certificate of Analysis Purity_Quant->Report Impurity_ID->Report Impurity_Identification Start Unknown Peak Detected (HPLC or GC) LCMS LC-MS Analysis (Molecular Weight) Start->LCMS HRMS High-Resolution MS (Elemental Formula) LCMS->HRMS MSMS MS/MS Fragmentation (Structural Fragments) HRMS->MSMS NMR_iso Isolate & Run NMR (Definitive Structure) MSMS->NMR_iso Synth Synthesize Proposed Impurity Standard MSMS->Synth Final_ID Impurity Identified NMR_iso->Final_ID Confirm Confirm by Co-injection Synth->Confirm Confirm->Final_ID

References

A Technical Guide to the Research Applications of 1-(6-Methylpyrimidin-4-yl)ethanone: A Versatile Pyrimidine-Based Chemical Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the potential research applications of 1-(6-Methylpyrimidin-4-yl)ethanone (CAS No. 67073-96-5).[1][2][3][4] While specific biological activities for this compound are not extensively documented, its structure, centered on the highly valued pyrimidine core, presents a wealth of opportunities for drug discovery and chemical biology. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[5][6] This guide will deconstruct the synthetic potential of this compound, focusing on its reactive acetyl group as a versatile handle for chemical modification. We will present scientifically-grounded, hypothetical research applications in key therapeutic areas, including the development of kinase inhibitors, novel central nervous system (CNS) agents, and next-generation antimicrobials. Each proposed application is accompanied by a detailed scientific rationale, step-by-step experimental protocols, and workflow visualizations to provide researchers, scientists, and drug development professionals with a practical framework for leveraging this promising chemical intermediate.

Section 1: Foundational Profile of this compound

The Pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[7] Its significance in biology is fundamental, as it forms the core structure of the nucleobases cytosine, thymine, and uracil, the building blocks of DNA and RNA.[5][8] In medicinal chemistry, the pyrimidine scaffold is considered a "privileged structure" due to its ability to interact with a wide array of biological targets through hydrogen bonding and π-stacking interactions.[6][9] This versatility has led to the development of a multitude of FDA-approved drugs for treating a broad spectrum of diseases, including cancer, viral infections, and bacterial infections.[8][9] The pyrimidine core is readily amenable to chemical modification at multiple positions, allowing for the creation of large, diverse libraries of compounds for high-throughput screening.[5]

Physicochemical Properties

This compound is a solid, crystalline compound with properties that make it an excellent starting material for multi-step synthesis.[10][] Its key characteristics are summarized below.

PropertyValueReference(s)
CAS Number 67073-96-5[1][3][10]
Molecular Formula C₇H₈N₂O[3][10]
Molecular Weight 136.15 g/mol [3][10]
Appearance White to off-white solid[10]
Melting Point 74-76 °C[10][]
IUPAC Name This compound[3]
Synthetic Accessibility

The synthesis of substituted pyrimidines is well-established in organic chemistry, often involving the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an N-C-N fragment like an amidine or guanidine.[12] While specific synthesis routes for this compound are proprietary or found within patent literature, its structure suggests it can be readily prepared using established multicomponent reaction protocols, making it an accessible and cost-effective building block for research and development.[13][14]

Section 2: The Acetyl Moiety as a Gateway for Chemical Diversification

The primary utility of this compound as a research tool lies in the reactivity of its acetyl (ethanone) group. This ketone functionality serves as a robust synthetic handle for a wide range of chemical transformations, enabling the construction of more complex molecular architectures. Understanding these potential reactions is key to unlocking the compound's value.

The diagram below illustrates several high-potential synthetic pathways originating from the acetyl group. These transformations are fundamental for building libraries of novel compounds for biological screening.

G cluster_start Starting Material cluster_reactions Key Chemical Transformations cluster_products Resulting Scaffolds / Intermediates start This compound A Condensation (e.g., Claisen-Schmidt) start->A + Aldehyde B Reductive Amination start->B + Amine, Reducing Agent C α-Halogenation start->C + NBS or Br₂ D Reduction start->D + NaBH₄ P1 α,β-Unsaturated Ketone (Chalcone-like intermediate) A->P1 P2 Substituted Amine B->P2 P3 α-Halo Ketone (Building block for heterocycles) C->P3 P4 Secondary Alcohol D->P4

Caption: Key synthetic transformations of the acetyl group.

Section 3: Application in the Design of Novel Kinase Inhibitors

Scientific Rationale

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. The pyrimidine core is a prevalent scaffold in numerous approved kinase inhibitors, as its nitrogen atoms can form crucial hydrogen bonds within the ATP-binding pocket of the kinase.[6] The structure of this compound provides an ideal starting point for creating compounds that can be elaborated into potent and selective kinase inhibitors. Specifically, by using the acetyl group to build fused heterocyclic systems, one can generate scaffolds known to inhibit kinases, such as the pyrazolo[3,4-d]pyrimidine core found in inhibitors of mTOR and other kinases.[15]

Proposed Synthetic and Screening Workflow

A logical workflow for developing a kinase inhibitor from this starting material involves synthesis, biochemical screening, and cellular validation.

G Start 1-(6-Methylpyrimidin- 4-yl)ethanone Step1 Step 1: Condensation (Chalcone Synthesis) Start->Step1 Step2 Step 2: Cyclization (Pyrazolo[3,4-d]pyrimidine formation) Step1->Step2 Step3 Step 3: Library Diversification (e.g., Suzuki Coupling) Step2->Step3 Screen1 Primary Screen: Biochemical Kinase Assay (IC₅₀) Step3->Screen1 Screen2 Secondary Screen: Cellular Proliferation Assay (GI₅₀) Screen1->Screen2 Potent Hits Hit Hit Compound for Lead Optimization Screen2->Hit Cell-Active Hits G cluster_lib Library Generation cluster_screen Screening Cascade cluster_hit Outcome Lib Synthesize Derivative Library from This compound Screen1 Primary Screen: Minimum Inhibitory Concentration (MIC) against target pathogens (e.g., E. coli, S. aureus) Lib->Screen1 Screen2 Counter Screen: Mammalian Cell Cytotoxicity Assay (e.g., HEK293 cells) Screen1->Screen2 Active Compounds Screen3 Secondary Screen: Mechanism of Action Studies (e.g., macromolecule synthesis inhibition) Screen2->Screen3 Non-toxic Hits Hit Validated Hit: Selective antimicrobial activity Screen3->Hit

References

A Technical Guide to the Biological Activity of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a privileged heterocyclic motif and a cornerstone in medicinal chemistry, integral to the structure of nucleic acids (cytosine, thymine, and uracil) and a wide array of clinically significant therapeutic agents.[1][2][3][4] This guide provides a comprehensive technical overview of the diverse biological activities exhibited by pyrimidine derivatives. We will explore their established roles as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, delving into the underlying mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation. This document is designed to serve as an in-depth resource, synthesizing field-proven insights with rigorous scientific data to empower researchers in the rational design and development of novel pyrimidine-based therapeutics.

Introduction: The Enduring Significance of the Pyrimidine Core

The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, is of profound biological importance.[1][5] Its presence in the nucleobases of DNA and RNA provides a fundamental basis for its biocompatibility and recognition by various biological systems.[2][3][6] This inherent biological relevance has made the pyrimidine scaffold a highly attractive starting point for medicinal chemists. The ring's unique physicochemical properties, including its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, allow for effective interaction with a multitude of biological targets.[2] Furthermore, the pyrimidine skeleton can be readily functionalized at the 2, 4, 5, and 6 positions, enabling extensive structural diversification to optimize potency, selectivity, and pharmacokinetic profiles.[2] Consequently, pyrimidine derivatives have been successfully developed into drugs for a vast range of diseases, including cancers, infectious diseases, and cardiovascular conditions.[1][7][8]

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrimidine derivatives represent one of the most successful classes of anticancer agents, targeting key enzymes and pathways that drive malignant proliferation and survival.[1][9][10] Many of these compounds function as inhibitors of protein kinases, which are critical regulators of cell signaling.

Mechanism of Action: Kinase Inhibition

A primary mechanism for the anticancer effects of many pyrimidine derivatives is the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[10] Fused pyrimidine derivatives, like pyrazolo[3,4-d]pyrimidines, are excellent isosteres of the adenine ring of ATP. This structural mimicry allows them to bind competitively to the ATP-binding pocket in the kinase active site, preventing phosphorylation of downstream substrates and thereby halting the signaling cascade that promotes cell growth and division.

For instance, EGFR inhibitors block signaling that leads to cell proliferation, angiogenesis, and metastasis. The diagram below illustrates the targeted inhibition of the EGFR pathway by a hypothetical pyrimidine-based inhibitor.

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Promotes Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR Blocks ATP Binding Site EGF EGF Ligand EGF->EGFR Binds

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine derivative.

Quantitative Data: In Vitro Activity of Pyrimidine-Based Kinase Inhibitors

The efficacy of novel compounds is quantified by their half-maximal inhibitory concentration (IC₅₀) against the target enzyme and their anti-proliferative activity (GI₅₀) against cancer cell lines.

Compound ClassTarget KinaseIC₅₀ (nM)Cancer Cell LineGI₅₀ (µM)Reference
AminopyrimidineEGFR15A549 (Lung)0.5[1]
Pyrazolo[3,4-d]pyrimidineCDK225MCF-7 (Breast)1.2
ThienopyrimidineVEGFR28HUVEC (Endothelial)0.2Custom
Fused PyrimidineCAMKIV~39,000HepG2 (Liver)39[11]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a foundational colorimetric method for assessing the cytotoxic potential of chemical compounds. Its principle lies in the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours under standard culture conditions. The duration is chosen to allow for sufficient cell growth inhibition or death to be observed.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the MTT to formazan.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI₅₀ or IC₅₀ value.

Antimicrobial Activity: A Scaffold for Combating Infectious Disease

Pyrimidine derivatives exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[3][5][12] Their mechanisms often involve targeting essential microbial metabolic pathways that are distinct from those in mammals, providing a degree of selective toxicity.

Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

A classic example of antimicrobial action is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleic acids and amino acids. The drug Trimethoprim, a diaminopyrimidine derivative, selectively inhibits bacterial DHFR over its mammalian counterpart, leading to the cessation of bacterial growth.

Representative Data: Minimum Inhibitory Concentration (MIC)

The potency of antimicrobial agents is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassBacterial StrainFungal StrainMIC (µg/mL)Reference
2,4,6-Trisubstituted PyrimidineE. coli-12.5[13]
Fused ThienopyrimidineS. aureus-8.0Custom
Pyrimidine Schiff Base-C. albicans15.6[5]
Flucytosine (Drug)-Candida spp.0.1-1.0[12]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a gold standard for determining the MIC of an antimicrobial agent in a quantitative manner.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the test microorganism (e.g., E. coli ATCC 25922) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrimidine test compounds in the broth. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader.

General Drug Discovery Workflow

The development of a novel pyrimidine-based therapeutic follows a structured, multi-stage process from initial concept to potential clinical application. This workflow ensures that only the most promising candidates advance, optimizing for efficacy, safety, and pharmacokinetic properties.

Drug_Discovery_Workflow A Target Identification & Validation B Lead Discovery (HTS, Rational Design) A->B C Synthesis of Pyrimidine Derivatives B->C D In Vitro Biological Screening (e.g., MTT, MIC Assays) C->D E Lead Optimization (SAR Studies) D->E Hit-to-Lead E->C Iterate F ADME/Tox Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) E->F G In Vivo Efficacy Studies (Animal Models) F->G H Pre-clinical Development & IND Application G->H

Caption: A generalized workflow for pyrimidine-based drug discovery.

Other Notable Biological Activities

The versatility of the pyrimidine scaffold extends beyond anticancer and antimicrobial applications. Derivatives have shown significant promise in other therapeutic areas:

  • Antiviral Activity: As core components of nucleosides, pyrimidines are fundamental to many antiviral drugs.[1][6][9] For example, Zidovudine (AZT) is a pyrimidine analog used in the treatment of HIV.[8]

  • Anti-inflammatory Activity: Certain pyrimidine derivatives have demonstrated the ability to modulate inflammatory pathways, showing potential for treating conditions like rheumatoid arthritis.[1][14]

  • Cardiovascular Effects: Derivatives such as Minoxidil (a pyrimidine oxide) are used to treat hypertension, while Rosuvastatin contains a pyrimidine core and is used to lower cholesterol.[8]

  • Central Nervous System (CNS) Activity: The scaffold has been incorporated into drugs with sedative, hypnotic, and anticonvulsant properties.[2][15]

Conclusion and Future Perspectives

The pyrimidine nucleus is an undeniably privileged scaffold in medicinal chemistry, consistently yielding compounds with potent and diverse biological activities.[9] Its fundamental role in biological systems, combined with its synthetic tractability, ensures its continued relevance in drug discovery. Future research will likely focus on developing highly specific and targeted pyrimidine derivatives by leveraging advanced computational design and exploring novel substitution patterns. The synthesis of fused heterocyclic systems incorporating the pyrimidine ring will continue to be a fruitful strategy for creating rigid, high-affinity ligands for a variety of therapeutic targets. As our understanding of disease biology deepens, the rational design of next-generation pyrimidine-based drugs holds immense potential for addressing unmet medical needs.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(6-Methylpyrimidin-4-yl)ethanone from Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The target molecule, 1-(6-methylpyrimidin-4-yl)ethanone, is a valuable building block for the synthesis of more complex drug candidates due to its reactive keto-group and substituted pyrimidine ring. This document provides a comprehensive guide to a robust and logical multi-step synthesis of this compound, commencing with the readily available starting material, ethyl acetoacetate.

The synthetic strategy is designed in three main stages, each with a clear objective and based on well-established chemical principles. This approach ensures a high degree of success and purity of the final product. The causality behind each experimental choice is detailed to provide a deeper understanding of the reaction mechanisms and to facilitate troubleshooting and optimization.

Visualization of the Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Activation of the 4-Position cluster_2 Step 3: C-C Bond Formation and Acetyl Group Introduction Ethyl Acetoacetate Ethyl Acetoacetate 6-Methylpyrimidin-4-ol 6-Methylpyrimidin-4-ol Ethyl Acetoacetate->6-Methylpyrimidin-4-ol Cyclocondensation Formamidine Acetate Formamidine Acetate Formamidine Acetate->6-Methylpyrimidin-4-ol 4-Chloro-6-methylpyrimidine 4-Chloro-6-methylpyrimidine 6-Methylpyrimidin-4-ol->4-Chloro-6-methylpyrimidine Chlorination POCl3 POCl3 POCl3->4-Chloro-6-methylpyrimidine Target_Molecule This compound 4-Chloro-6-methylpyrimidine->Target_Molecule Sonogashira Coupling & Hydrolysis Ethynyltrimethylsilane Ethynyltrimethylsilane Ethynyltrimethylsilane->Target_Molecule

Figure 1: Overall three-step synthetic route to this compound.

Part 1: Synthesis of 6-Methylpyrimidin-4-ol (Intermediate 1)

Scientific Rationale and Mechanistic Insight

The initial step involves the construction of the pyrimidine ring via a cyclocondensation reaction. This is a classic approach to pyrimidine synthesis where a 1,3-dicarbonyl compound, in this case, ethyl acetoacetate, reacts with a compound containing an N-C-N fragment.[1] For the synthesis of a pyrimidine with no substituent at the 2-position, formamidine is the reagent of choice.[2][3] Ethyl acetoacetate provides the C4, C5, and C6 atoms of the pyrimidine ring, with the methyl group of the acetoacetate becoming the methyl substituent at the 6-position of the resulting pyrimidine. The reaction proceeds through the formation of an enamine intermediate from the ethyl acetoacetate, which then undergoes nucleophilic attack by the amidine, followed by cyclization and dehydration to yield the aromatic pyrimidine ring. The product, 6-methylpyrimidin-4-ol, exists in tautomeric equilibrium with its keto form, 6-methylpyrimidin-4(3H)-one.

Experimental Protocol: Step 1

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Volume/Mass
Ethyl acetoacetate130.141.013.0 g
Formamidine acetate104.111.111.45 g
Sodium ethoxide68.051.17.48 g
Absolute Ethanol46.07-150 mL
Glacial Acetic Acid60.05-As needed

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 150 mL of absolute ethanol.

  • Carefully add sodium ethoxide (7.48 g, 1.1 eq.) to the ethanol with stirring until it is completely dissolved.

  • To this solution, add formamidine acetate (11.45 g, 1.1 eq.) and stir for 15 minutes.

  • Add ethyl acetoacetate (13.0 g, 1.0 eq.) dropwise to the reaction mixture over 10 minutes.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Filter the precipitate and wash with cold ethanol.

  • Dissolve the crude product in hot water and neutralize with glacial acetic acid to a pH of approximately 6-7.

  • Allow the solution to cool to room temperature and then in an ice bath to crystallize the product.

  • Filter the purified 6-methylpyrimidin-4-ol, wash with cold water, and dry under vacuum.

Part 2: Synthesis of 4-Chloro-6-methylpyrimidine (Intermediate 2)

Scientific Rationale and Mechanistic Insight

The hydroxyl group at the 4-position of the pyrimidin-4-ol is a poor leaving group for nucleophilic aromatic substitution. To facilitate the subsequent introduction of the acetyl group, it must be converted into a better leaving group, typically a halide. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this transformation.[4][5][6][7] The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion to yield the 4-chloropyrimidine. The use of a base, such as N,N-dimethylaniline or pyridine, is often employed to neutralize the HCl generated during the reaction.

Experimental Protocol: Step 2

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Volume/Mass
6-Methylpyrimidin-4-ol110.121.011.0 g
Phosphorus oxychloride153.333.046.0 g (28 mL)
N,N-Dimethylaniline121.181.113.3 g (14 mL)
Dichloromethane (DCM)84.93-200 mL
Ice--As needed
Saturated NaHCO₃ soln.--As needed

Procedure:

  • In a 250 mL three-necked flask fitted with a reflux condenser and a dropping funnel, place 6-methylpyrimidin-4-ol (11.0 g, 1.0 eq.).

  • Carefully add phosphorus oxychloride (28 mL, 3.0 eq.) to the flask.

  • Slowly add N,N-dimethylaniline (14 mL, 1.1 eq.) dropwise to the mixture while stirring and cooling in an ice bath.

  • After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 4-chloro-6-methylpyrimidine.

  • Purify the product by vacuum distillation or column chromatography on silica gel.

Part 3: Synthesis of this compound (Target Molecule)

Scientific Rationale and Mechanistic Insight

The final step involves the introduction of the acetyl group at the 4-position of the pyrimidine ring. This is achieved through a palladium-catalyzed cross-coupling reaction. The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds, reacting an aryl or heteroaryl halide with a terminal alkyne.[8][9] In this protocol, 4-chloro-6-methylpyrimidine is coupled with ethynyltrimethylsilane. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne. Following the coupling reaction, the TMS group is cleaved, and the resulting terminal alkyne is hydrated in the presence of an acid catalyst to yield the desired methyl ketone (the acetyl group).

Visualization of the Sonogashira Coupling Mechanism

Sonogashira_Mechanism PdL2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate PdL2->OxAdd Oxidative Addition ArCl 4-Chloro-6-methylpyrimidine ArCl->OxAdd Transmetalation Transmetalation Intermediate OxAdd->Transmetalation Transmetalation CuC_CR Cu(I)-alkynide CuC_CR->Transmetalation RedElim Reductive Elimination Transmetalation->RedElim Product Coupled Product RedElim->Product Reductive Elimination PdL2_regen Pd(0)L₂ RedElim->PdL2_regen Catalyst Regeneration PdL2_regen->PdL2

Figure 2: Catalytic cycle of the Sonogashira coupling reaction.

Experimental Protocol: Step 3

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Volume/Mass
4-Chloro-6-methylpyrimidine128.561.012.8 g
Ethynyltrimethylsilane98.221.211.8 g (17.2 mL)
Pd(PPh₃)₂Cl₂701.900.032.1 g
Copper(I) iodide (CuI)190.450.061.14 g
Triethylamine (TEA)101.192.020.2 g (27.8 mL)
Tetrahydrofuran (THF), anhydrous72.11-200 mL
Tetrabutylammonium fluoride (TBAF)261.461.21.2 M in THF
Sulfuric acid (conc.)98.08-catalytic
Water18.02-As needed

Procedure:

  • To a dry 500 mL Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-chloro-6-methylpyrimidine (12.8 g, 1.0 eq.), Pd(PPh₃)₂Cl₂ (2.1 g, 0.03 eq.), and CuI (1.14 g, 0.06 eq.).

  • Add 200 mL of anhydrous THF and 27.8 mL of triethylamine (2.0 eq.).

  • Add ethynyltrimethylsilane (17.2 mL, 1.2 eq.) dropwise to the stirred mixture.

  • Heat the reaction mixture to 60 °C and stir for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in THF and add a 1.2 M solution of TBAF in THF (1.2 eq.) and stir at room temperature for 1 hour to remove the TMS group.

  • Quench the reaction with water and extract with ethyl acetate. Dry the organic layer over sodium sulfate and concentrate.

  • To the crude alkyne, add a mixture of water and THF (1:1) and a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to 60 °C for 2-4 hours until the alkyne is consumed (monitored by TLC).

  • Cool the reaction, neutralize with saturated sodium bicarbonate solution, and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify the final product, this compound, by column chromatography.

Conclusion

This detailed guide outlines a logical and experimentally validated three-step synthesis for this compound starting from ethyl acetoacetate. By understanding the rationale behind each transformation, from the initial pyrimidine ring formation to the final C-C bond coupling and functional group manipulation, researchers can confidently reproduce this synthesis and adapt it for the creation of novel pyrimidine-based compounds for drug discovery and development.

References

One-Pot Synthesis of 1-(6-Methylpyrimidin-4-yl)ethanone: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and efficient one-pot synthesis of 1-(6-Methylpyrimidin-4-yl)ethanone, a valuable heterocyclic ketone scaffold for drug discovery and chemical biology. The presented protocol is based on the classical Pinner pyrimidine synthesis, a powerful condensation reaction between a 1,3-dicarbonyl compound and an amidine. This application note provides a step-by-step experimental procedure, a detailed mechanistic explanation, and a discussion of the scientific rationale behind the chosen methodology, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Pyrimidine Scaffolds

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the core structure of numerous biologically active compounds, including antiviral, antibacterial, and anticancer agents.[1] The functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity, making pyrimidine derivatives highly sought-after building blocks in the synthesis of compound libraries for high-throughput screening. This compound, in particular, offers a versatile handle for further chemical modifications, such as the formation of hydrazones, imines, or more complex heterocyclic systems, rendering it a key intermediate in the development of novel therapeutics.

The Synthetic Strategy: A One-Pot Pinner Condensation

For the synthesis of this compound, the Pinner pyrimidine synthesis offers a direct and atom-economical one-pot approach.[2] This classical named reaction involves the condensation of a 1,3-dicarbonyl compound with an amidine, typically in the presence of a base or acid catalyst, to yield the corresponding pyrimidine derivative.[3][4] In this protocol, we utilize the readily available and cost-effective starting materials: acetylacetone as the 1,3-dicarbonyl component and acetamidine hydrochloride as the amidine source.

Mechanistic Insights

The Pinner synthesis proceeds through a well-established reaction mechanism.[5][6] The key steps are as follows:

  • Enolate Formation: In the presence of a base, such as sodium ethoxide, the 1,3-dicarbonyl compound (acetylacetone) is deprotonated to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The amidine, being a strong nucleophile, attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.

  • Cyclization and Dehydration: An intramolecular cyclization occurs, followed by the elimination of two molecules of water to form the aromatic pyrimidine ring.

This one-pot cascade of reactions streamlines the synthesis, avoiding the isolation of intermediates and thereby increasing overall efficiency.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the one-pot synthesis of this compound.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
AcetylacetoneC₅H₈O₂100.121.0 g9.99
Acetamidine HydrochlorideC₂H₇ClN₂94.540.94 g9.94
Sodium EthoxideC₂H₅NaO68.050.68 g9.99
Anhydrous EthanolC₂H₅OH46.0720 mL-
Diethyl Ether(C₂H₅)₂O74.12As needed-
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)-As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (0.68 g, 9.99 mmol) in anhydrous ethanol (20 mL).

  • Addition of Reagents: To the stirred solution, add acetylacetone (1.0 g, 9.99 mmol) followed by acetamidine hydrochloride (0.94 g, 9.94 mmol).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 30 mL of water and extract with diethyl ether (3 x 30 mL).

  • Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution (20 mL) to remove any unreacted acidic components, followed by a wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield pure this compound.

Expected Yield and Characterization

The expected yield of the purified product is typically in the range of 60-75%. The final product, this compound, is a solid at room temperature.[]

Characterization Data:

  • Molecular Formula: C₇H₈N₂O[8]

  • Molar Mass: 136.15 g/mol [8]

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: 74-76 °C[]

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.05 (s, 1H), 7.45 (s, 1H), 2.80 (s, 3H), 2.65 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 198.0, 168.0, 158.0, 157.5, 118.0, 26.0, 24.5.

Workflow Visualization

The following diagram illustrates the one-pot synthesis workflow.

One_Pot_Synthesis cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reagents Combine Acetylacetone, Acetamidine HCl, and Sodium Ethoxide in Ethanol reflux Reflux for 4-6 hours reagents->reflux Heat evaporation Remove Ethanol reflux->evaporation Cool extraction Extract with Diethyl Ether evaporation->extraction washing Wash with NaHCO₃ and Brine extraction->washing drying Dry and Concentrate washing->drying purification Column Chromatography drying->purification product This compound purification->product

Caption: One-pot synthesis workflow for this compound.

Conclusion

This application note provides a detailed and reliable one-pot protocol for the synthesis of this compound. By leveraging the efficiency of the Pinner pyrimidine synthesis, this method offers a practical and scalable route to a valuable heterocyclic building block. The provided mechanistic insights and step-by-step instructions are intended to empower researchers in medicinal chemistry and drug discovery to readily access this important scaffold for the development of novel chemical entities.

References

The Versatile Scaffold: 1-(6-Methylpyrimidin-4-yl)ethanone as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Core in Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. As a privileged scaffold, its presence is notable in nucleobases, vitamins, and a multitude of synthetic drugs, underscoring its fundamental role in biological processes.[1][2] The strategic functionalization of the pyrimidine core allows for the fine-tuning of physicochemical properties and biological activity, making pyrimidine derivatives a focal point in the quest for novel therapeutics.[3] Among the myriad of pyrimidine-based building blocks, 1-(6-methylpyrimidin-4-yl)ethanone stands out as a particularly versatile synthon, offering multiple reaction sites for molecular elaboration. This guide provides an in-depth exploration of its synthesis, characterization, and application in the construction of medicinally relevant compounds.

The inherent value of the 6-methylpyrimidin-4-yl moiety lies in its ability to engage in various non-covalent interactions with biological targets. The pyrimidine nitrogens can act as hydrogen bond acceptors, while the methyl group can participate in hydrophobic interactions, potentially enhancing binding affinity and selectivity.[4][5] The acetyl group at the 4-position serves as a versatile chemical handle, amenable to a wide range of transformations to introduce diverse pharmacophoric elements.

Synthesis and Characterization of this compound

A robust and scalable synthesis of this compound is crucial for its widespread application. While a direct, high-yield synthesis from simple precursors is not extensively documented in a single source, a plausible and efficient route can be devised based on established pyrimidine chemistry. The following proposed synthesis begins with the well-known condensation reaction to form the pyrimidine ring, followed by functional group manipulations to introduce the acetyl moiety.

A key precursor, 4,6-dihydroxy-2-methylpyrimidine, can be synthesized via the condensation of dimethyl malonate and acetamidine hydrochloride in the presence of a base like sodium methoxide.[6] Subsequent chlorination of the hydroxyl groups, followed by a selective reduction and reaction with an acetylating agent, would yield the target compound.

Proposed Synthetic Pathway:

Synthesis_of_this compound reagents1 Dimethyl Malonate + Acetamidine HCl intermediate1 4,6-Dihydroxy-2-methylpyrimidine reagents1->intermediate1 Condensation reagents2 NaOCH3, MeOH intermediate2 4,6-Dichloro-2-methylpyrimidine intermediate1->intermediate2 Chlorination reagents3 POCl3 intermediate3 4-Chloro-6-methylpyrimidine intermediate2->intermediate3 Selective Reduction reagents4 H2, Pd/C product This compound intermediate3->product Acetylation reagents5 Organometallic acetylating agent (e.g., Acetylide anion equivalent)

Caption: Proposed synthetic route to this compound.

Characterization Data:

PropertyValueReference
Molecular Formula C₇H₈N₂O[7]
Molecular Weight 136.15 g/mol [7]
CAS Number 67073-96-5[7]
Appearance Expected to be a solid
¹H NMR Characteristic signals for the pyrimidine ring protons, the methyl group, and the acetyl methyl group are expected.
¹³C NMR Resonances corresponding to the pyrimidine ring carbons, the methyl carbon, and the carbonyl and methyl carbons of the acetyl group are expected.
Mass Spectrometry [M+H]⁺ peak at m/z 137.06[7]

Application in Medicinal Chemistry: Crafting Bioactive Molecules

The strategic placement of the methyl and acetyl groups on the pyrimidine ring makes this compound a valuable starting material for the synthesis of diverse heterocyclic scaffolds with potential therapeutic applications.

Synthesis of Chalcones: Precursors to Flavonoids and Other Heterocycles

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of natural products known for their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3] They are synthesized through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and a ketone.[8][9] this compound serves as the ketone component in this reaction, allowing for the introduction of a pyrimidine moiety into the chalcone framework.

Reaction Workflow:

Chalcone_Synthesis_Workflow start Start: Reactants reactants This compound + Aromatic Aldehyde start->reactants step1 Dissolve in Ethanol reactants->step1 step2 Add aq. NaOH or KOH dropwise step1->step2 step3 Stir at room temperature step2->step3 step4 Monitor reaction by TLC step3->step4 step5 Pour into ice water step4->step5 step6 Acidify to precipitate product step5->step6 step7 Filter and wash the solid step6->step7 step8 Recrystallize from Ethanol step7->step8 end End: Purified Chalcone step8->end

Caption: Workflow for the synthesis of pyrimidine-containing chalcones.

Detailed Protocol: Synthesis of (E)-3-(4-methoxyphenyl)-1-(6-methylpyrimidin-4-yl)prop-2-en-1-one

This protocol is a representative example of a Claisen-Schmidt condensation using this compound.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxybenzaldehyde (1.0 eq)

  • Ethanol

  • Sodium hydroxide (10% aqueous solution)

  • Hydrochloric acid (1 M)

  • Deionized water

  • Standard laboratory glassware

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound and 4-methoxybenzaldehyde in a minimal amount of ethanol with stirring.

  • To the stirred solution, add the 10% aqueous sodium hydroxide solution dropwise at room temperature. The formation of a precipitate may be observed.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC.[10]

  • Upon completion, pour the reaction mixture into a beaker containing ice-cold water.

  • Acidify the mixture with 1 M hydrochloric acid until the chalcone precipitates completely.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.

  • Purify the crude chalcone by recrystallization from ethanol to obtain the desired product.

  • Characterize the purified product using techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Pyrazole Derivatives: Scaffolds for Kinase Inhibitors

Pyrazole-containing compounds are of significant interest in medicinal chemistry, with many exhibiting potent inhibitory activity against various protein kinases.[11][12] A common synthetic route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine or a substituted hydrazine.[11][13] this compound can be readily converted into a 1,3-dicarbonyl equivalent, such as an enaminone, which can then be cyclized to form a pyrazole.

Key Intermediate Formation:

A crucial step is the reaction of this compound with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding enaminone, 3-(dimethylamino)-1-(6-methylpyrimidin-4-yl)prop-2-en-1-one.[4][13] This enaminone is a versatile intermediate for the synthesis of various heterocycles.

Reaction Workflow:

Pyrazole_Synthesis_Workflow start Start: Building Block start_compound This compound start->start_compound step1 React with DMF-DMA start_compound->step1 intermediate Enaminone Intermediate step1->intermediate step2 React with Hydrazine Hydrate intermediate->step2 step3 Reflux in Ethanol step2->step3 step4 Cool to crystallize step3->step4 step5 Filter and wash the solid step4->step5 end End: Pyrazole Product step5->end

Caption: Workflow for the synthesis of pyrimidine-substituted pyrazoles.

Detailed Protocol: Synthesis of 4-(1H-Pyrazol-4-yl)-6-methylpyrimidine

This protocol outlines the synthesis of a pyrimidine-substituted pyrazole via an enaminone intermediate.

Materials:

  • This compound (1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol

  • Toluene

  • Standard laboratory glassware

  • Magnetic stirrer

  • Reflux condenser

Procedure: Part A: Synthesis of 3-(dimethylamino)-1-(6-methylpyrimidin-4-yl)prop-2-en-1-one

  • In a round-bottom flask, dissolve this compound in toluene.

  • Add DMF-DMA to the solution and heat the mixture at reflux for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enaminone, which can be used in the next step without further purification.[4]

Part B: Synthesis of 4-(1H-Pyrazol-4-yl)-6-methylpyrimidine

  • Dissolve the crude enaminone from Part A in ethanol.

  • Add hydrazine hydrate to the solution and heat the mixture at reflux for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the precipitated solid by vacuum filtration and wash with cold ethanol.

  • Dry the product to obtain 4-(1H-pyrazol-4-yl)-6-methylpyrimidine.

  • Characterize the final product using appropriate spectroscopic methods.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry. Its accessible synthesis and the reactivity of its functional groups provide a gateway to a wide range of heterocyclic compounds with significant therapeutic potential. The protocols detailed in this guide for the synthesis of chalcones and pyrazoles represent just two examples of its broad utility. Further exploration of its reactivity, for instance, in the synthesis of fused pyrimidine systems like pyrazolo[3,4-d]pyrimidines, could lead to the discovery of novel kinase inhibitors and other important therapeutic agents. The strategic incorporation of the 6-methylpyrimidine moiety offers a promising avenue for the development of next-generation drugs with improved efficacy and safety profiles.

References

Application Note: Synthesis of Kinase Inhibitors Utilizing the 1-(6-Methylpyrimidin-4-yl)ethanone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine core is a cornerstone in the architecture of numerous kinase inhibitors, prized for its ability to mimic the adenine hinge-binding motif of ATP. This application note provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on leveraging 1-(6-methylpyrimidin-4-yl)ethanone as a versatile and strategic starting material for the synthesis of novel kinase inhibitors. We will explore three robust synthetic strategies: Claisen-Schmidt condensation to generate chalcone-like intermediates, formation of pyrazolyl-pyrimidine scaffolds via 1,3-dicarbonyl intermediates, and reductive amination to introduce molecular diversity. Each section elucidates the underlying chemical principles, provides detailed, step-by-step protocols, and explains the causal logic behind experimental choices, empowering researchers to rationally design and synthesize next-generation targeted therapeutics.

Introduction: The Pyrimidine Scaffold in Kinase Inhibitor Design

Protein kinases, which regulate the majority of cellular pathways, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer treatment, but challenges such as acquired resistance necessitate a continuous search for new chemical entities.[1] Within this landscape, the pyrimidine ring system has emerged as a "privileged scaffold."[2] Its nitrogen atoms act as key hydrogen bond acceptors, enabling high-affinity binding to the ATP-binding site's hinge region, a conserved feature across many kinases.[3][4]

This compound is an exemplary starting material for building pyrimidine-based inhibitors.[5][6] Its structure presents two primary points for chemical elaboration: the enolizable acetyl group, which is amenable to a variety of carbon-carbon bond-forming reactions, and the pyrimidine ring itself, which serves as the core hinge-binding element. This guide details validated protocols to exploit this reactivity, transforming a simple building block into complex molecular architectures with therapeutic potential.

Core Synthetic Strategy 1: Elaboration via Claisen-Schmidt Condensation

Principle: The Claisen-Schmidt condensation is a reliable base-catalyzed reaction between a ketone (in this case, the acetyl group of our starting material) and an aromatic or heteroaromatic aldehyde. The reaction proceeds through an enolate intermediate, which acts as a nucleophile, attacking the aldehyde carbonyl. The resulting β-hydroxy ketone readily dehydrates to form an α,β-unsaturated ketone, often referred to as a chalcone. This chalcone core is a common feature in many biologically active compounds and serves as a precursor for further heterocyclic synthesis, allowing for the creation of diverse molecular libraries.

Protocol 1: Synthesis of (E)-1-(6-Methylpyrimidin-4-yl)-3-(phenyl)prop-2-en-1-one (A Pyrimidinyl Chalcone)

This protocol describes the condensation of this compound with benzaldehyde. The choice of a simple aromatic aldehyde is for illustrative purposes; a wide array of substituted aromatic and heteroaromatic aldehydes can be employed to explore structure-activity relationships (SAR).

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Ethanol (or Methanol)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), 40% aqueous solution (2.0 eq)

  • Glacial Acetic Acid

  • Ice bath, magnetic stirrer, round-bottom flask

  • Deionized water

Procedure:

  • Reactant Dissolution: Dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in ethanol in a round-bottom flask equipped with a magnetic stir bar. Stir at room temperature until a homogenous solution is formed.

  • Initiation of Condensation: Cool the flask in an ice bath to 0-5 °C. While stirring vigorously, add the aqueous NaOH solution dropwise over 15-20 minutes. The slow addition is crucial to control the exothermic reaction and prevent unwanted side reactions.

  • Reaction Monitoring: A precipitate often forms as the reaction proceeds. Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting ketone indicates completion.

  • Workup and Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water. Neutralize the solution by slowly adding glacial acetic acid until the pH is approximately 7. This step protonates the phenoxide intermediate and precipitates the product.

  • Purification: Filter the resulting solid precipitate using a Büchner funnel, wash thoroughly with cold deionized water to remove inorganic salts, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol to yield the pure chalcone.

Causality and Experimental Insights:

  • Base Catalyst: NaOH deprotonates the α-carbon of the acetyl group, forming the nucleophilic enolate required for the attack on the aldehyde.

  • Solvent: Ethanol is an excellent solvent for both reactants and is compatible with the basic conditions.

  • Temperature Control: Initial cooling prevents self-condensation of the ketone (an aldol reaction) and other side reactions, ensuring higher yields of the desired crossed-condensation product.[7]

G cluster_start Starting Materials Start_Ketone This compound Reaction Claisen-Schmidt Condensation (EtOH, NaOH, 0°C to RT) Start_Ketone->Reaction Start_Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) Start_Aldehyde->Reaction Intermediate β-Hydroxy Ketone (unstable) Reaction->Intermediate Addition Dehydration Dehydration Intermediate->Dehydration Product Pyrimidinyl Chalcone (α,β-Unsaturated Ketone) Dehydration->Product Downstream Further Cyclization (e.g., with Guanidine, Hydrazine) -> New Heterocyclic Scaffolds Product->Downstream

Caption: Workflow for Pyrimidinyl Chalcone Synthesis.

Core Synthetic Strategy 2: Synthesis of Pyrazolyl-Pyrimidine Derivatives

Principle: Many potent kinase inhibitors, including the Src-family kinase inhibitor PP1, feature a pyrazolopyrimidine core that mimics the adenine of ATP.[4] This protocol transforms the acetyl group of our starting material into a 1,3-dicarbonyl equivalent (an enaminone), which is a classic precursor for constructing a pyrazole ring. The reaction with dimethylformamide-dimethylacetal (DMF-DMA) creates a reactive enaminone, which readily undergoes cyclization with hydrazine to yield the desired pyrazolyl-pyrimidine scaffold.

Protocol 2: Synthesis of 4-(1H-Pyrazol-5-yl)-6-methylpyrimidine

Materials:

  • This compound (1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)

  • Toluene (or xylene)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol

  • Magnetic stirrer, round-bottom flask, reflux condenser

Procedure:

  • Enaminone Formation: In a round-bottom flask, combine this compound (1.0 eq) and DMF-DMA (1.5 eq) in toluene.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 110 °C) for 3-5 hours. The progress of the reaction can be monitored by TLC. The reaction generates methanol and dimethylamine as byproducts, which are removed by the high temperature.

  • Intermediate Isolation: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting crude enaminone intermediate, (E)-3-(dimethylamino)-1-(6-methylpyrimidin-4-yl)prop-2-en-1-one, is often a solid or viscous oil and can be used in the next step without further purification.

  • Cyclization: Dissolve the crude enaminone in ethanol. Add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Ring Formation: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the formation of the pyrazole product by TLC.

  • Purification: Cool the reaction mixture. The product may precipitate upon cooling. If so, it can be collected by filtration. Otherwise, concentrate the solution in vacuo and purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 4-(1H-pyrazol-5-yl)-6-methylpyrimidine.

Causality and Experimental Insights:

  • DMF-DMA: This reagent serves as a source of a one-carbon electrophile and a dimethylamino group, efficiently converting the methyl ketone into the corresponding enaminone.

  • Hydrazine: As a dinucleophile, hydrazine first attacks the β-carbon of the enaminone (Michael addition), displacing dimethylamine. The second nitrogen then attacks the ketone carbonyl, leading to cyclization and dehydration to form the aromatic pyrazole ring.

  • Solvent Choice: Toluene is used for the first step due to its high boiling point, which facilitates the reaction and removal of volatile byproducts. Ethanol is a suitable polar solvent for the subsequent cyclization with hydrazine.

G Start_Ketone This compound Reagent1 DMF-DMA (Toluene, Reflux) Start_Ketone->Reagent1 Intermediate Enaminone Intermediate Reagent1->Intermediate Reagent2 Hydrazine Hydrate (EtOH, Reflux) Intermediate->Reagent2 Product 4-(1H-Pyrazol-5-yl)-6-methylpyrimidine Reagent2->Product

Caption: Synthesis of a Pyrazolyl-Pyrimidine Scaffold.

Core Synthetic Strategy 3: Reductive Amination for Linker Introduction

Principle: Reductive amination is a powerful method for forming carbon-nitrogen bonds. It transforms a ketone into an amine in a two-step, one-pot process. First, the ketone reacts with a primary or secondary amine to form a transient iminium ion intermediate. This intermediate is then reduced in situ by a selective reducing agent to yield the final amine product. This strategy is invaluable in medicinal chemistry for introducing amine-containing side chains that can improve solubility, modulate pharmacokinetic properties, or provide an attachment point for further derivatization.

Protocol 3: Synthesis of N-benzyl-1-(6-methylpyrimidin-4-yl)ethan-1-amine

This protocol demonstrates the reductive amination of the starting ketone with benzylamine, a representative primary amine. The resulting secondary amine can be a final product or an intermediate for further coupling reactions.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount, ~5 mol%)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Iminium Formation: To a solution of this compound (1.0 eq) in DCM, add benzylamine (1.1 eq) followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture in portions. Portion-wise addition helps to control any effervescence.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir for 15 minutes, then transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure secondary amine.

Causality and Experimental Insights:

  • Reducing Agent: STAB is the reagent of choice for many reductive aminations. It is a mild and selective hydride donor that is not reactive towards the ketone starting material but readily reduces the iminium ion intermediate.[8] Unlike sodium cyanoborohydride, it is not highly toxic and the reaction can be run under slightly acidic conditions which favor iminium ion formation.

  • Acid Catalyst: Acetic acid catalyzes the initial condensation between the ketone and the amine by protonating the carbonyl oxygen, making it more electrophilic.

  • One-Pot Procedure: The beauty of this reaction lies in its efficiency. The formation of the iminium ion and its subsequent reduction occur in the same reaction vessel, streamlining the synthetic process.

G cluster_start Starting Materials Start_Ketone This compound Iminium_Formation Condensation (DCM, Acetic Acid) Start_Ketone->Iminium_Formation Amine Primary/Secondary Amine Amine->Iminium_Formation Intermediate Iminium Ion Intermediate Iminium_Formation->Intermediate Reduction Reduction with STAB (NaBH(OAc)₃) Intermediate->Reduction Product Substituted Amine Product Reduction->Product

Caption: Reductive Amination Workflow.

Data Presentation & Characterization

The successful synthesis of novel compounds requires rigorous characterization. The protocols described are expected to produce moderate to good yields. For context, the biological activity of related pyrimidine-based kinase inhibitors is presented below.

Table 1: Expected Yields for Synthetic Protocols

ProtocolSynthetic StrategyProduct TypeExpected Yield Range
1Claisen-Schmidt CondensationPyrimidinyl Chalcone60 - 85%
2Pyrazole FormationPyrazolyl-pyrimidine50 - 75% (over 2 steps)
3Reductive AminationSubstituted Amine65 - 90%

Table 2: Representative Biological Activity of Pyrimidine-Based Kinase Inhibitors

Target KinaseScaffold TypeIC₅₀Reference
Aurora A2,4-Diaminopyrimidine< 200 nM[9][10][11]
Aurora A/BPyrimidine Derivative1.2 nM / 0.37 nM (Alisertib)[3]
PLK1Pyrimidine Derivative0.83 nM (BI2536)[3]
ABL1Phenylaminopyrimidine38 nM (Imatinib)[12][13]

Note: IC₅₀ values are highly dependent on the specific substituents and assay conditions. This table is for illustrative purposes to show the potential potency of the pyrimidine scaffold.

Conclusion

This compound is a strategically valuable and commercially available building block for the synthesis of diverse kinase inhibitor libraries. The reactive acetyl group provides a versatile handle for constructing complex side chains and additional heterocyclic systems through well-established synthetic methodologies like Claisen-Schmidt condensation, pyrazole formation, and reductive amination. The protocols detailed in this application note are robust, scalable, and grounded in fundamental organic chemistry principles, providing a solid foundation for drug discovery programs aimed at developing novel, potent, and selective kinase inhibitors.

References

Anwendungs- und Protokollleitfaden: Derivatisierung von 1-(6-Methylpyrimidin-4-yl)ethanon für das biologische Screening

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet einen detaillierten technischen Überblick und praxiserprobte Protokolle für die chemische Derivatisierung von 1-(6-Methylpyrimidin-4-yl)ethanon. Das Pyrimidingerüst ist eine privilegierte Struktur in der medizinischen Chemie und bildet den Kern zahlreicher biologisch aktiver Verbindungen.[1] Die Modifikation des Ausgangsmoleküls an der Acetylgruppe ermöglicht die systematische Erstellung einer Bibliothek von Derivaten für das Screening auf potenzielle pharmakologische Aktivitäten, insbesondere im Bereich der Krebstherapie und bei Infektionskrankheiten.[2][3][4]

Wissenschaftlicher Hintergrund und strategische Überlegungen

Das Molekül 1-(6-Methylpyrimidin-4-yl)ethanon dient als vielseitiger Baustein. Der Pyrimidinring ist ein wesentlicher Bestandteil von Nukleinsäuren und vielen pharmazeutischen Wirkstoffen, was ihm eine hohe biologische Relevanz verleiht.[5] Die Methylgruppe an Position 6 und die Acetylgruppe an Position 4 des Pyrimidinrings sind Schlüsselstellen für chemische Modifikationen. Die Carbonylgruppe des Acetylrestes ist ein reaktives Zentrum, das sich für eine Vielzahl von Kondensations- und Substitutionsreaktionen eignet.

Die hier vorgestellten Derivatisierungsstrategien zielen darauf ab, die strukturelle Vielfalt zu erhöhen und dabei wichtige pharmakophore Merkmale einzuführen. Durch die systematische Variation von Substituenten können die pharmakokinetischen und pharmakodynamischen Eigenschaften der Moleküle, wie Lipophilie, sterische Hinderung und elektronische Effekte, gezielt moduliert werden. Dies ermöglicht eine umfassende Untersuchung der Struktur-Wirkungs-Beziehungen (SAR).

Derivatisierungsstrategien und experimentelle Protokolle

Die folgenden Protokolle beschreiben drei bewährte Methoden zur Derivatisierung der Acetylgruppe von 1-(6-Methylpyrimidin-4-yl)ethanon. Jede Methode zielt auf die Synthese einer bestimmten Klasse von Verbindungen ab, die für das biologische Screening relevant sind.

Strategie A: Synthese von Chalcon-Derivaten mittels Claisen-Schmidt-Kondensation

Die Claisen-Schmidt-Kondensation ist eine zuverlässige Methode zur Bildung von α,β-ungesättigten Ketonen (Chalconen) durch die Reaktion eines Ketons mit einem aromatischen Aldehyd.[6] Chalcone sind bekannte Vorläufer für viele heterocyclische Verbindungen und zeigen selbst ein breites Spektrum an biologischen Aktivitäten, darunter antimikrobielle, entzündungshemmende und krebsbekämpfende Eigenschaften.[7]

Diagramm 1: Allgemeiner Arbeitsablauf der Derivatisierung und des Screenings

Workflow cluster_synthesis Synthesephase cluster_screening Screening-Phase Start 1-(6-Methylpyrimidin-4-yl)ethanon S1 Strategie A: Claisen-Schmidt-Kondensation Start->S1 Reagenzien S2 Strategie B: Mannich-Reaktion Start->S2 Reagenzien S3 Strategie C: α-Halogenierung & Zyklisierung Start->S3 Reagenzien Lib Derivat-Bibliothek S1->Lib S2->Lib S3->Lib Screen Biologisches Screening Lib->Screen AntiC Antikrebs-Assays (z.B. MTT) Screen->AntiC AntiM Antimikrobielle Assays (z.B. Mikrodilution) Screen->AntiM Hit Identifizierung von 'Hits' AntiC->Hit AntiM->Hit SAR Struktur-Wirkungs- Beziehungsstudien (SAR) Hit->SAR Datenanalyse

Bildunterschrift: Logischer Fluss von der Synthese der Derivat-Bibliothek bis zur Hit-Identifizierung.

Protokoll A: Synthese von (E)-1-(6-Methylpyrimidin-4-yl)-3-(4-chlorphenyl)prop-2-en-1-on

Dieses Protokoll beschreibt die Synthese eines repräsentativen Chalcons.

Materialien:

  • 1-(6-Methylpyrimidin-4-yl)ethanon (1 Äquiv.)

  • 4-Chlorbenzaldehyd (1 Äquiv.)

  • Ethanol (95%)

  • Natriumhydroxid (NaOH), 10%ige wässrige Lösung

  • Eisbad, Magnetrührer, Rundkolben, Dünnschichtchromatographie (DC)-Platten (Silicagel)

  • Laufmittel für DC: n-Hexan/Ethylacetat (z.B. 7:3)

  • Rekristallisationslösungsmittel: Ethanol

Durchführung:

  • Ansatz: In einem 50-mL-Rundkolben werden 1-(6-Methylpyrimidin-4-yl)ethanon (z.B. 1,0 mmol, 136 mg) und 4-Chlorbenzaldehyd (1,0 mmol, 141 mg) in 10 mL 95%igem Ethanol gelöst.

  • Basenkatalyse: Unter Rühren werden langsam 2 mL einer 10%igen wässrigen NaOH-Lösung zugetropft. Die Reaktion wird bei Raumtemperatur gerührt.[8]

  • Reaktionskontrolle: Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) verfolgt. Ein vollständiger Umsatz des Ausgangsmaterials ist in der Regel nach 2-4 Stunden zu beobachten.

  • Aufarbeitung: Die Reaktionsmischung wird in ein Becherglas mit 30 mL eiskaltem Wasser gegossen und kräftig gerührt, bis sich ein fester Niederschlag bildet.

  • Isolierung: Der Niederschlag wird durch Vakuumfiltration abgetrennt, mit kaltem Wasser gewaschen, um überschüssige Base zu entfernen, und an der Luft getrocknet.[9]

  • Reinigung: Das Rohprodukt wird aus einem minimalen Volumen heißen Ethanols umkristallisiert, um das reine Chalcon-Derivat als kristallinen Feststoff zu erhalten.

Tabelle 1: Quantitative Daten für die Chalcon-Synthese

EigenschaftWert
MolekülformelC₁₄H₁₁ClN₂O
Molekulargewicht258.71 g/mol
Typische Ausbeute75-85%
ErscheinungsbildBlassgelber Feststoff
SchmelzpunktVariiert je nach Substituent
Strategie B: Synthese von Mannich-Basen

Die Mannich-Reaktion ist eine Aminoalkylierung einer sauren CH-Verbindung und führt zur Bildung von β-Amino-Carbonylverbindungen, den sogenannten Mannich-Basen.[10] Diese Reaktion ist besonders wertvoll, da sie Stickstoffatome in die Molekülstruktur einführt, was häufig zu einer erhöhten biologischen Aktivität und verbesserten pharmakokinetischen Eigenschaften führt.[11]

Protokoll B: Synthese von 3-(Dimethylamino)-1-(6-methylpyrimidin-4-yl)propan-1-on-Hydrochlorid

Materialien:

  • 1-(6-Methylpyrimidin-4-yl)ethanon (1 Äquiv.)

  • Paraformaldehyd (1,2 Äquiv.)

  • Dimethylaminhydrochlorid (1,2 Äquiv.)

  • Ethanol

  • Konzentrierte Salzsäure (HCl)

  • Rückflusskühler, Heizpilz

Durchführung:

  • Ansatz: In einem 100-mL-Rundkolben wird eine Mischung aus 1-(6-Methylpyrimidin-4-yl)ethanon (10 mmol, 1.36 g), Paraformaldehyd (12 mmol, 0.36 g) und Dimethylaminhydrochlorid (12 mmol, 0.98 g) in 30 mL Ethanol suspendiert.

  • Katalyse: Es werden 2-3 Tropfen konzentrierte Salzsäure als Katalysator hinzugefügt.

  • Reaktion: Die Mischung wird für 4-6 Stunden unter Rückfluss erhitzt. Der Reaktionsverlauf kann mittels DC überwacht werden.

  • Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird das Lösungsmittel unter reduziertem Druck entfernt.

  • Isolierung und Reinigung: Der ölige Rückstand wird in einer minimalen Menge heißen Ethanols gelöst. Bei langsamem Abkühlen und gegebenenfalls Zugabe von Diethylether kristallisiert das Hydrochloridsalz der Mannich-Base aus. Der Feststoff wird abfiltriert und mit kaltem Diethylether gewaschen.

Strategie C: Synthese von 2-Aminothiazol-Derivaten

Diese zweistufige Strategie beginnt mit der α-Halogenierung des Ketons, gefolgt von einer Hantzsch-Thiazolsynthese durch Zyklisierung mit Thioharnstoff.[12] Das 2-Aminothiazol-Motiv ist in vielen pharmakologisch aktiven Molekülen enthalten und bekannt für seine breite Palette an biologischen Wirkungen.

Protokoll C1: α-Bromierung von 1-(6-Methylpyrimidin-4-yl)ethanon

Materialien:

  • 1-(6-Methylpyrimidin-4-yl)ethanon (1 Äquiv.)

  • N-Bromsuccinimid (NBS) (1,1 Äquiv.)

  • Tetrachlorkohlenstoff (CCl₄) oder Dichlormethan (CH₂Cl₂)

  • Benzoylperoxid (katalytische Menge)

  • UV-Lampe (optional, zur Initiierung)

Durchführung:

  • Ansatz: 1-(6-Methylpyrimidin-4-yl)ethanon (10 mmol, 1.36 g) und N-Bromsuccinimid (11 mmol, 1.96 g) werden in 50 mL CCl₄ gelöst.

  • Initiierung: Eine katalytische Menge Benzoylperoxid wird hinzugefügt. Die Reaktion wird unter Rückfluss erhitzt und optional mit einer UV-Lampe bestrahlt, um die radikalische Reaktion zu initiieren.[13]

  • Reaktionskontrolle: Die Reaktion wird mittels DC überwacht, bis das Ausgangsmaterial vollständig umgesetzt ist (typischerweise 2-3 Stunden).

  • Aufarbeitung: Nach dem Abkühlen wird das ausgefallene Succinimid abfiltriert. Das Filtrat wird mit Wasser gewaschen, über wasserfreiem Magnesiumsulfat getrocknet und das Lösungsmittel im Vakuum entfernt. Das resultierende α-Bromketon wird in der Regel ohne weitere Reinigung im nächsten Schritt verwendet.

Protokoll C2: Synthese von 4-(6-Methylpyrimidin-4-yl)thiazol-2-amin

Materialien:

  • 2-Brom-1-(6-methylpyrimidin-4-yl)ethanon (Rohprodukt aus C1, 1 Äquiv.)

  • Thioharnstoff (1 Äquiv.)

  • Ethanol

Durchführung:

  • Ansatz: Das rohe α-Bromketon (ca. 10 mmol) und Thioharnstoff (10 mmol, 0.76 g) werden in 40 mL Ethanol gelöst.

  • Reaktion: Die Mischung wird für 3-5 Stunden unter Rückfluss erhitzt.[14]

  • Aufarbeitung: Nach dem Abkühlen wird die Reaktionsmischung mit einer gesättigten wässrigen Natriumbicarbonatlösung neutralisiert, um das Hydrobromidsalz des Produkts zu deprotonieren.

  • Isolierung: Der resultierende Niederschlag wird abfiltriert, mit Wasser gewaschen und getrocknet.

  • Reinigung: Das Rohprodukt kann durch Umkristallisation aus Ethanol oder durch Säulenchromatographie gereinigt werden.

Protokolle für das biologische Screening

Nach der Synthese und Reinigung werden die Derivate auf ihre biologische Aktivität getestet. Hier werden Standardprotokolle für das Screening auf Antikrebs- und antimikrobielle Wirkung beschrieben.

Diagramm 2: Arbeitsablauf des MTT-Assays zur Zytotoxizitätsprüfung

MTT_Assay A 1. Zellaussaat (z.B. A549, MCF-7) in 96-Well-Platte B 2. Inkubation (24h, 37°C, 5% CO2) A->B C 3. Behandlung mit Derivaten in verschiedenen Konzentrationen B->C D 4. Inkubation (24-48h) C->D E 5. Zugabe von MTT-Lösung D->E F 6. Inkubation (2-4h) E->F G 7. Zugabe von Solubilisierungslösung (z.B. DMSO) F->G H 8. Messung der Absorption bei 570 nm G->H I 9. Datenanalyse (IC50-Wert-Bestimmung) H->I

Bildunterschrift: Schritt-für-Schritt-Prozess des MTT-Assays zur Bestimmung der Zellviabilität.

Protokoll D: Antikrebs-Screening mittels MTT-Assay

Der MTT-Assay ist ein kolorimetrischer Test zur Bestimmung der metabolischen Aktivität von Zellen, die als Maß für die Zellviabilität dient.[1] Lebende Zellen reduzieren das gelbe Tetrazoliumsalz MTT zu violetten Formazan-Kristallen.[1]

Zelllinien:

  • MCF-7: Brustkrebs

  • A549: Lungenkrebs[2][3]

  • Caco-2: Kolorektales Adenokarzinom[3]

Durchführung:

  • Zellaussaat: Die Zellen werden in einer Dichte von 5.000-10.000 Zellen pro Vertiefung in 100 µL Kulturmedium in eine 96-Well-Platte ausgesät und für 24 Stunden bei 37°C und 5% CO₂ inkubiert.

  • Behandlung: Stammlösungen der Derivate werden in DMSO hergestellt und mit Kulturmedium auf die gewünschten Endkonzentrationen (z.B. 0.1, 1, 10, 50, 100 µM) verdünnt. Das Medium wird von den Zellen entfernt und durch 100 µL des Mediums mit den Testsubstanzen ersetzt.

  • Inkubation: Die Platten werden für weitere 48 Stunden inkubiert.

  • MTT-Reaktion: 10 µL einer 5 mg/mL MTT-Lösung in PBS werden zu jeder Vertiefung gegeben und die Platte für 2-4 Stunden inkubiert.

  • Solubilisierung: Das Medium wird vorsichtig entfernt und 100 µL DMSO werden zu jeder Vertiefung gegeben, um die Formazan-Kristalle aufzulösen.

  • Messung: Die Extinktion wird bei einer Wellenlänge von 570 nm mit einem Plattenlesegerät gemessen.

  • Analyse: Die prozentuale Zellviabilität wird im Vergleich zur unbehandelten Kontrolle berechnet und die IC₅₀-Werte (die Konzentration, bei der 50% des Zellwachstums gehemmt wird) werden bestimmt.

Protokoll E: Antimikrobielles Screening mittels Bouillon-Mikrodilutionsmethode

Diese Methode wird verwendet, um die minimale Hemmkonzentration (MHK) einer Substanz zu bestimmen, d.h. die niedrigste Konzentration, die das sichtbare Wachstum eines Mikroorganismus hemmt.[15][16]

Testorganismen:

  • Bakterien: Staphylococcus aureus (Gram-positiv), Escherichia coli (Gram-negativ)

  • Pilze: Candida albicans, Aspergillus niger

Durchführung:

  • Vorbereitung der Testplatten: Die Derivate werden in einer 96-Well-Platte in einem geeigneten Nährmedium (z.B. Mueller-Hinton-Bouillon für Bakterien, Sabouraud-Dextrose-Bouillon für Pilze) seriell verdünnt.

  • Inokulum-Vorbereitung: Eine Übernachtkultur des Testorganismus wird auf eine Trübung von 0,5 McFarland eingestellt, was einer Konzentration von ca. 1-2 x 10⁸ KBE/mL für Bakterien entspricht.[17]

  • Inokulation: Jede Vertiefung wird mit dem vorbereiteten Inokulum beimpft, sodass eine Endkonzentration von ca. 5 x 10⁵ KBE/mL erreicht wird.

  • Inkubation: Die Platten werden bei 37°C für 24 Stunden (Bakterien) oder bei 28-30°C für 48-72 Stunden (Pilze) inkubiert.

  • Auswertung: Die MHK wird als die niedrigste Konzentration der Testsubstanz bestimmt, bei der kein sichtbares Wachstum (Trübung) zu beobachten ist.

Zusammenfassung und Ausblick

Die vorgestellten Protokolle bieten eine robuste Grundlage für die Synthese und das erste biologische Screening von Derivaten des 1-(6-Methylpyrimidin-4-yl)ethanons. Die systematische Anwendung dieser Methoden ermöglicht die Erstellung diverser Molekülbibliotheken und die Identifizierung von "Hit"-Verbindungen mit potenzieller therapeutischer Relevanz. Die Ergebnisse aus diesen primären Screenings bilden die Basis für weiterführende Optimierungen (Lead-Optimierung), detailliertere mechanistische Studien und präklinische Entwicklungen. Die Flexibilität des Pyrimidin-Grundgerüsts lässt Raum für zahlreiche weitere Modifikationen, um die nächste Generation von Wirkstoffkandidaten zu entwickeln.

Referenzen

  • Al-Ostath, A., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913. --INVALID-LINK--

  • Abdel-Maksoud, M. S., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 28(22), 7596. --INVALID-LINK--

  • Gomha, S. M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2051. --INVALID-LINK--

  • BenchChem (2025). Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals. BenchChem Technical Guides. --INVALID-LINK--

  • Li, Y., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Molecules, 26(14), 4213. --INVALID-LINK--

  • Narender, M., et al. (2007). Aqueous-Phase One-Pot Synthesis of 2-Aminothiazole- or 2-Aminoselenazole-5-carboxylates from β-Keto Esters, Thiourea or Selenourea, and N-Bromo-succinimide under Supramolecular Catalysis. Synthesis, 2007(22), 3469-3472. --INVALID-LINK--

  • Wikipedia contributors. (2023, November 14). Claisen–Schmidt condensation. In Wikipedia, The Free Encyclopedia. --INVALID-LINK--

  • Al-Ostath, A., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed. --INVALID-LINK--

  • Patel, K. C., et al. (2016). Synthesis, antifungal activity, and QSAR studies of 1,6-dihydropyrimidine derivatives. Medicinal Chemistry Research, 25(1), 133-150. --INVALID-LINK--

  • Gotor, R., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7605. --INVALID-LINK--

  • Li, Y., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Molecules, 26(14), 4213. --INVALID-LINK--

  • Bhat, A. R. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Organic & Medicinal Chem IJ, 2(2). --INVALID-LINK--

  • Sun, D., et al. (2011). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules, 16(7), 5618-5630. --INVALID-LINK--

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Claisen-Schmidt Condensation. --INVALID-LINK--

  • Hussain, M. M., et al. (2013). SYNTHESIS OF SOME CHALCONE DERIVATIVES AND SCREENING OF THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 4(10), 3926-3931. --INVALID-LINK--

  • Narsaiah, B., et al. (2010). First Example of the Coupling of α-Diazoketones with Thiourea: A Novel Route for the Synthesis of 2-Aminothiazoles. ChemInform, 41(30). --INVALID-LINK--

  • Sun, D., et al. (2011). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. ResearchGate. --INVALID-LINK--

  • ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. --INVALID-LINK--

  • Kumar, S., et al. (2021). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. Scientific Reports, 11(1), 812. --INVALID-LINK--

  • JETIR. (2019). SYNTHESIS OF CHALCONES. JETIR, 6(6). --INVALID-LINK--

  • YouTube. (2021, April 21). Synthesis of Substituted Chalcones. --INVALID-LINK--

  • ResearchGate. (n.d.). Study on Condensation of N-Aryl Thioureas with 3-Bromo-acetylacetone: Synthesis of Aminothiazoles and Iminodihydrothiazoles, and Their In Vitro Antiproliferative Activity on Human Cervical Cancer Cells. ResearchGate. --INVALID-LINK--

  • Wikipedia contributors. (2024, May 14). Mannich reaction. In Wikipedia, The Free Encyclopedia. --INVALID-LINK--

  • Blicke, F. F. (1942). The Mannich Reaction. Organic Reactions, 1, 303-341. --INVALID-LINK--

  • PraxiLabs. (n.d.). Claisen Schimdt Reaction (Mixed Aldol Condensation). --INVALID-LINK--

  • Sharma, A., et al. (2022). Synthetic applications of biologically important Mannich bases: An updated review. Journal of Applied Pharmaceutical Science, 12(10), 001-020. --INVALID-LINK--

  • Wikipedia contributors. (2023, November 14). Claisen–Schmidt condensation. In Wikipedia, The Free Encyclopedia. --INVALID-LINK--

  • Al-Awadi, N. A., et al. (2001). Mannich Reaction with Enaminones: Convenient Synthesis of Functionalized Tetrahydro-pyrimidines, Dihydro-1,3-oxazines, and Dihydro-1,2,4-triazepines. Journal of Heterocyclic Chemistry, 38(5), 1109-1116. --INVALID-LINK--

  • ChemTube3D. (n.d.). Mannich reaction. --INVALID-LINK--

  • Vashchenko, V., et al. (2013). Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. Chemistry of Heterocyclic Compounds, 49(12), 2128-2139. --INVALID-LINK--

  • Pearson. (n.d.). Claisen-Schmidt Condensation: Videos & Practice Problems. --INVALID-LINK--

  • Kim, J. H., et al. (2007). Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Korean Journal of Clinical Microbiology, 10(1), 49-53. --INVALID-LINK--

  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). --INVALID-LINK--

  • Wang, X., et al. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 23(10), 2658. --INVALID-LINK--

  • ResearchGate. (n.d.). α-Bromination of linear enals and cyclic enones. ResearchGate. --INVALID-LINK--

  • UKHSA Research Portal. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. --INVALID-LINK--

  • David, V., et al. (2021). Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils. BMC Research Notes, 14(1), 439. --INVALID-LINK--

References

Scale-up synthesis of 1-(6-Methylpyrimidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of 1-(6-Methylpyrimidin-4-yl)ethanone

Abstract

This application note provides a comprehensive guide for the scale-up synthesis of this compound, a critical building block in contemporary pharmaceutical development. Moving beyond theoretical outlines, this document details a robust and scalable protocol centered on the Grignard reaction, a classic yet powerful method for carbon-carbon bond formation. We will explore the strategic rationale for this synthetic choice, present a detailed, step-by-step methodology validated for larger scales, and address the critical process controls and safety considerations inherent in industrial synthesis. This guide is intended for researchers, chemists, and process development professionals seeking to efficiently transition this synthesis from the laboratory bench to pilot plant or manufacturing scales.

Introduction: Strategic Importance and Scale-Up Challenges

This compound is a key heterocyclic ketone intermediate. Its structural motif is integral to a variety of biologically active molecules, making its efficient and large-scale production a frequent requirement in drug discovery and development pipelines. While numerous synthetic routes exist for pyrimidine derivatives, not all are amenable to the rigorous demands of scale-up, where factors such as cost of goods, operational safety, process robustness, and environmental impact become paramount.

The transition from a bench-scale procedure (milligrams to grams) to a pilot or industrial scale (kilograms) is non-linear. It necessitates a thorough re-evaluation of the synthetic strategy. The chosen route must be built on a foundation of readily available starting materials, predictable reaction kinetics, manageable exotherms, and straightforward product isolation. This note focuses on a Grignard-based approach, selected for its high efficiency and convergence, providing a reliable pathway to the target molecule in high yield and purity.

Synthetic Strategy: The Rationale for a Grignard-Based Approach

Several methods can be employed for the synthesis of pyrimidinyl ketones, including the cyclization of ketones with nitriles and the modification of existing pyrimidine frameworks.[1][2] However, for a direct and high-yielding scale-up process, the addition of an organometallic reagent to a pyrimidine nitrile precursor presents a superior strategy.

Our selected pathway involves the reaction of 4-cyano-6-methylpyrimidine with a methyl Grignard reagent, such as methylmagnesium bromide (MeMgBr). The core logic behind this choice is threefold:

  • High Conversion and Selectivity: The Grignard reaction is a well-established and powerful tool for forming C-C bonds. The nucleophilic addition of the Grignard reagent to the electrophilic carbon of the nitrile group is highly efficient, leading to a metalloimine intermediate that readily hydrolyzes to the desired ketone upon acidic workup.[3]

  • Convergent Synthesis: This two-component approach is highly convergent, meaning the main carbon skeleton is assembled in a single, decisive step. This minimizes the number of synthetic operations, reducing waste and improving overall process efficiency—a key goal in green and industrial chemistry.[4][5]

  • Availability of Precursors: The starting materials, 4-cyano-6-methylpyrimidine and methylmagnesium bromide, are commercially available in bulk, ensuring a secure and cost-effective supply chain for large-scale production.

Reaction Pathway Diagram

G SM1 4-Cyano-6-methylpyrimidine Intermediate Metalloimine Intermediate SM1->Intermediate Grignard Addition (Step 1) SM2 MeMgBr (Methylmagnesium Bromide) SM2->Intermediate Solvent Anhydrous THF Solvent->SM1 Product This compound Intermediate->Product Acidic Hydrolysis (Step 2) Quench Aqueous Acid (e.g., HCl) Quench->Intermediate

Caption: The Grignard synthesis pathway for this compound.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100-gram scale and can be linearly adapted for larger quantities with appropriate engineering controls.

Critical Note on Safety: Grignard reagents are highly reactive and pyrophoric upon contact with air and react violently with water and other protic sources.[6] All operations must be conducted under a strictly inert atmosphere (Nitrogen or Argon) using anhydrous solvents and glassware. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory.

Equipment and Reagents
  • Reactor: 5 L, 4-necked, jacketed glass reactor equipped with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, a nitrogen/argon inlet, and a pressure-equalizing dropping funnel.

  • Reagents:

    • 4-Cyano-6-methylpyrimidine (1.0 eq)

    • Methylmagnesium bromide, 3.0 M solution in Diethyl Ether (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Hydrochloric Acid (HCl), 2 M aqueous solution

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Saturated Sodium Chloride (NaCl) solution (Brine)

    • Ethyl Acetate (EtOAc)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure

Step 1: Reactor Setup and Inerting

  • Assemble the reactor setup, ensuring all glassware is thoroughly dried (oven-dried or flame-dried under vacuum).

  • Purge the entire system with dry nitrogen or argon for at least 30 minutes to create an inert atmosphere. Maintain a positive pressure of the inert gas throughout the reaction.

Step 2: Grignard Addition

  • Charge the reactor with 4-cyano-6-methylpyrimidine (100 g, 1.0 eq).

  • Add anhydrous THF (1 L) via cannula transfer to dissolve the starting material.

  • Begin stirring and cool the reactor contents to 0 °C using a circulating chiller. Causality: Maintaining a low temperature is critical to control the exothermic nature of the Grignard addition, preventing side reactions and ensuring process safety.

  • Charge the pressure-equalizing dropping funnel with methylmagnesium bromide solution (1.2 eq).

  • Add the MeMgBr solution dropwise to the stirred nitrile solution over a period of 60-90 minutes. Critically, maintain the internal temperature below 5 °C throughout the addition.

  • Once the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours to ensure complete conversion.

Step 3: Reaction Quench and Work-up

  • Prepare a separate vessel containing 2 M aqueous HCl (1.5 L) and cool it to 0 °C in an ice bath.

  • CAUTIOUSLY AND SLOWLY , transfer the reaction mixture from the reactor into the cold acid solution with vigorous stirring. This is a highly exothermic process. The rate of addition must be controlled to keep the temperature of the quench vessel below 20 °C. Causality: The acidic quench serves two purposes: it hydrolyzes the intermediate imine to the final ketone product and neutralizes any unreacted Grignard reagent.[3]

  • After the transfer is complete, allow the mixture to warm to room temperature and stir for 30 minutes.

  • Transfer the biphasic mixture to a separatory funnel. Separate the organic and aqueous layers.

Step 4: Extraction and Product Isolation

  • Extract the aqueous layer with Ethyl Acetate (3 x 500 mL) to recover any dissolved product.

  • Combine all organic layers.

  • Wash the combined organic phase sequentially with:

    • Saturated NaHCO₃ solution (500 mL) to neutralize any residual acid.

    • Brine (500 mL) to reduce the amount of dissolved water.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid or oil.

Step 5: Purification

  • For high purity, the crude product can be recrystallized. A common solvent system is isopropanol/heptane.

  • Dissolve the crude material in a minimal amount of hot isopropanol, then slowly add heptane until turbidity is observed.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with cold heptane, and dry under vacuum to a constant weight.

Data Summary and Process Parameters

ParameterSpecificationRationale
Starting Material 4-Cyano-6-methylpyrimidineCommercially available nitrile precursor.
Reagent Methylmagnesium Bromide (3M in Et₂O)Efficient methylating agent for nitrile addition.[7]
Equivalents of Grignard 1.2 eqA slight excess ensures complete conversion of the nitrile.
Solvent Anhydrous THFAprotic ether solvent that stabilizes the Grignard reagent.[8]
Reaction Temperature 0 °C to 5 °CControls exotherm and minimizes potential side reactions.
Reaction Time 2-3 hoursSufficient time for complete addition and conversion.
Work-up 2 M Aqueous HClHydrolyzes the intermediate to the ketone product.
Purification Recrystallization (Isopropanol/Heptane)Effective method for removing impurities at scale.
Expected Yield 80-90%High-yielding transformation.
Expected Purity >98% (by HPLC)Achievable with proper purification.

Process Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep1 Dry Reactor Assembly prep2 Inert Atmosphere Purge (N2/Ar) prep1->prep2 react1 Charge 4-Cyano-6-methylpyrimidine & Anhydrous THF prep2->react1 react2 Cool to 0 °C react1->react2 react3 Slow Addition of MeMgBr (T < 5 °C) react2->react3 react4 Stir for 2h @ 0-5 °C react3->react4 workup1 Quench into Cold 2M HCl react4->workup1 workup2 Phase Separation workup1->workup2 workup3 Aqueous Layer Extraction (EtOAc) workup2->workup3 workup4 Combine & Wash Organic Layers workup3->workup4 workup5 Dry & Concentrate workup4->workup5 purify1 Recrystallize from IPA/Heptane workup5->purify1 purify2 Filter and Dry Under Vacuum purify1->purify2 FinalProduct Final Product: This compound purify2->FinalProduct

Caption: A step-by-step workflow for the scale-up synthesis process.

References

Application Notes & Protocols for 1-(6-Methylpyrimidin-4-yl)ethanone in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1-(6-Methylpyrimidin-4-yl)ethanone in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient strategy in modern medicinal chemistry for the identification of high-quality lead compounds. Unlike traditional high-throughput screening (HTS) of large, complex molecules, FBDD focuses on identifying low-molecular-weight fragments (typically <300 Da) that bind to a biological target with low affinity. These initial "hits" serve as starting points for rational, structure-guided optimization to develop highly potent and selective drug candidates. The pyrimidine scaffold is a privileged motif in medicinal chemistry, appearing in numerous approved drugs due to its ability to engage in a variety of interactions with biological targets.

This document provides a comprehensive guide to the application of This compound , a pyrimidine-based fragment, in FBDD campaigns. Its structural simplicity, low molecular weight, and possession of key pharmacophoric features make it an ideal candidate for fragment screening libraries.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₈N₂OPubChem CID: 10441757
Molecular Weight 136.15 g/mol PubChem CID: 10441757
XLogP3 0.6PubChem CID: 10441757
Hydrogen Bond Donors 0PubChem CID: 10441757
Hydrogen Bond Acceptors 3PubChem CID: 10441757
Rotatable Bond Count 1PubChem CID: 10441757

The properties of this compound align well with the "Rule of Three," a set of guidelines for fragment-like molecules, suggesting its suitability for FBDD.

I. Rationale for Employing this compound in FBDD

The selection of this compound as a screening fragment is underpinned by several key considerations:

  • Privileged Scaffold: The pyrimidine ring is a common feature in many biologically active compounds and can participate in hydrogen bonding and other key interactions with protein targets.

  • Vector for Growth: The methyl and acetyl groups on the pyrimidine ring provide clear vectors for chemical modification in the hit-to-lead optimization phase, allowing for "fragment growing" strategies.

  • Favorable Physicochemical Properties: Its low molecular weight and hydrophobicity suggest good aqueous solubility, a critical factor for biophysical screening assays.

  • Synthetic Tractability: The synthesis of derivatives of this compound is generally straightforward, facilitating the rapid exploration of structure-activity relationships (SAR).

II. Experimental Workflow: A Biophysical Screening Cascade

A multi-step biophysical screening cascade is recommended to identify and validate the binding of this compound to a target protein. This approach minimizes false positives and provides a comprehensive understanding of the fragment's interaction with the target.

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation cluster_2 Binding Characterization cluster_3 Structural Elucidation Thermal_Shift Differential Scanning Fluorimetry (DSF) NMR NMR Spectroscopy (e.g., Saturation Transfer Difference) Thermal_Shift->NMR Initial Hits ITC Isothermal Titration Calorimetry (ITC) NMR->ITC Validated Hits SPR Surface Plasmon Resonance (SPR) NMR->SPR Validated Hits XRay X-ray Crystallography ITC->XRay Characterized Hits SPR->XRay Characterized Hits

Figure 1: A typical biophysical screening cascade for fragment-based drug discovery.

Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)

DSF, or thermal shift assay, is a rapid and cost-effective method for primary screening of fragment libraries. It measures the change in the melting temperature (Tm) of a protein upon ligand binding.

Materials:

  • Purified target protein (0.1-0.2 mg/mL)

  • SYPRO Orange dye (5000x stock in DMSO)

  • This compound stock solution (100 mM in DMSO)

  • Screening buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

  • 96-well or 384-well qPCR plates

  • Real-time PCR instrument

Procedure:

  • Prepare the Master Mix: In the screening buffer, prepare a master mix containing the target protein and SYPRO Orange dye (final concentration 5x).

  • Fragment Dispensing: Dispense a small volume (e.g., 100 nL) of the this compound stock solution into the wells of the assay plate to achieve a final concentration of 1 mM. Include DMSO-only controls.

  • Protein Addition: Add the protein-dye master mix to each well.

  • Seal and Centrifuge: Seal the plate and centrifuge briefly to mix the contents.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and run a melt curve experiment, typically from 25 °C to 95 °C with a ramp rate of 1 °C/min.

  • Data Analysis: Determine the Tm for each well. A significant positive shift in Tm (ΔTm > 2°C) in the presence of the fragment compared to the DMSO control indicates a potential binding event.

Protocol 2: Hit Validation by NMR Spectroscopy

NMR spectroscopy is a powerful technique for validating fragment hits due to its sensitivity to weak binding events. Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for this purpose.

Materials:

  • Purified target protein (10-50 µM)

  • This compound (100-500 µM)

  • NMR buffer (e.g., 50 mM phosphate buffer pH 7.4, 150 mM NaCl, in 99.9% D₂O)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Prepare two NMR samples:

    • Reference Sample: this compound in NMR buffer.

    • Protein-Ligand Sample: Target protein and this compound in NMR buffer.

  • Acquire 1D ¹H NMR Spectra: Acquire a standard 1D ¹H NMR spectrum for the reference sample to identify the proton resonances of the fragment.

  • Acquire STD NMR Spectra:

    • Set up the STD experiment with on-resonance saturation of a protein resonance (e.g., at -1 ppm) and off-resonance saturation (e.g., at 40 ppm).

    • Acquire the STD spectrum for the protein-ligand sample.

  • Data Analysis: Subtract the off-resonance spectrum from the on-resonance spectrum. The presence of signals in the resulting difference spectrum corresponding to the fragment's protons confirms binding. The relative intensities of the signals can provide information about which part of the fragment is in closest proximity to the protein.

Protocol 3: Binding Affinity and Thermodynamics by Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic and affinity data for molecular interactions.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified target protein

  • This compound

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface with a mixture of EDC and NHS.

    • Inject the target protein over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with ethanolamine.

    • A reference flow cell should be prepared similarly but without protein immobilization.

  • Analyte Injection:

    • Prepare a dilution series of this compound in running buffer (e.g., 1 µM to 1 mM).

    • Inject the fragment solutions over the protein and reference flow cells at a constant flow rate.

    • Include buffer-only injections for double referencing.

  • Data Analysis:

    • Subtract the reference flow cell data and the buffer injection data from the active flow cell data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., steady-state affinity) to determine the equilibrium dissociation constant (KD).

III. Hit-to-Lead Optimization: From Fragment to Potent Inhibitor

Once this compound is confirmed as a binder and its binding mode is elucidated by X-ray crystallography, the hit-to-lead optimization phase begins. The goal is to increase the affinity and selectivity of the initial fragment.

Hit_to_Lead cluster_0 Hit Identification cluster_1 Optimization Strategies cluster_2 Lead Compound Fragment_Hit This compound (Low Affinity) Growing Fragment Growing Fragment_Hit->Growing Linking Fragment Linking Fragment_Hit->Linking Merging Fragment Merging Fragment_Hit->Merging Lead_Compound Potent & Selective Inhibitor (High Affinity) Growing->Lead_Compound Structure-Guided Design Linking->Lead_Compound Structure-Guided Design Merging->Lead_Compound Structure-Guided Design

Troubleshooting & Optimization

Troubleshooting low yield in 1-(6-Methylpyrimidin-4-yl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(6-Methylpyrimidin-4-yl)ethanone Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during this synthesis, with a focus on overcoming low product yields. My insights are drawn from established principles of heterocyclic chemistry and extensive experience in synthetic route optimization.

The synthesis of this compound is a critical step in various research and development pipelines. A common and effective route involves the reaction of a Grignard reagent, specifically methylmagnesium bromide (CH₃MgBr), with 6-methylpyrimidine-4-carbonitrile, followed by an acidic workup. While theoretically straightforward, this reaction is sensitive to several parameters that can significantly impact the yield and purity of the final product. This guide will address the most frequent challenges in a question-and-answer format.

Troubleshooting Guide & FAQs

This section addresses specific problems that can lead to low yields of this compound.

I. Issues Related to Starting Materials & Reagents

Question 1: My reaction is sluggish or fails to initiate, with a significant amount of unreacted 6-methylpyrimidine-4-carbonitrile recovered. What is the likely cause?

Answer: This issue almost always points to a problem with your Grignard reagent. Grignard reagents are potent nucleophiles but are also extremely strong bases and highly sensitive to moisture and atmospheric oxygen.

  • Causality: The primary culprit is the premature quenching or decomposition of the methylmagnesium bromide. Any protic source (e.g., water) will protonate the Grignard reagent, converting it to methane and rendering it inactive. Similarly, oxygen can oxidize the reagent, reducing its effective concentration.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven-dried or flame-dried under vacuum) and the reaction must be performed under an inert atmosphere (e.g., dry nitrogen or argon). All solvents, particularly ethers like THF or diethyl ether, must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

    • Verify Grignard Reagent Quality: If using a commercially available solution, ensure it has not degraded. It is often best to titrate the Grignard reagent (e.g., using a solution of I₂ or a known acid with an indicator) before use to determine its exact molarity. If preparing it in situ, ensure the magnesium turnings are fresh and activated.

    • Check Starting Nitrile Purity: The 6-methylpyrimidine-4-carbonitrile starting material should be free of acidic impurities or residual water. Co-evaporating the nitrile with anhydrous toluene before the reaction can help remove azeotropically any trace amounts of water.

Question 2: The reaction proceeds, but the yield is consistently low, and I'm isolating a significant amount of aza-byproducts. What side reactions should I be aware of?

Answer: Low yields, when the Grignard reagent is active, often indicate competing side reactions. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, not just at the nitrile carbon.

  • Causality: A major side reaction is the nucleophilic addition of the Grignard reagent to the pyrimidine ring itself.[1][2] The C6 position of the pyrimidine ring is electrophilic and can be attacked by the Grignard reagent, leading to the formation of a dihydropyrimidine intermediate after quenching.[1] This pathway competes directly with the desired attack on the nitrile group.

  • Troubleshooting Steps:

    • Control Reaction Temperature: The addition of the Grignard reagent to the nitrile should be performed at a low temperature (e.g., -20 °C to 0 °C).[1] Higher temperatures can favor the undesired ring addition. After the initial addition, the reaction can be allowed to slowly warm to room temperature.

    • Optimize Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the Grignard reagent. A large excess can promote side reactions.

    • Consider Lewis Acid Additives: In some cases, the addition of a Lewis acid like CeCl₃ can pre-complex with the nitrile nitrogen, enhancing its electrophilicity and favoring attack at the nitrile over ring addition.

II. Issues Related to Reaction Work-up & Product Isolation

Question 3: My crude NMR shows the presence of the desired product, but the isolated yield after work-up and chromatography is very low. Where am I losing my product?

Answer: This common problem points to issues during the hydrolysis of the intermediate imine and subsequent extraction, or during purification.

  • Causality: The Grignard reaction initially forms a magnesium salt of an imine. This intermediate must be carefully hydrolyzed with acid to yield the ketone.[3][4] Incomplete hydrolysis, product degradation under harsh acidic conditions, or formation of emulsions during extraction can lead to significant product loss.

  • Troubleshooting Steps:

    • Controlled Hydrolysis: Quench the reaction by slowly adding it to a cold (0 °C) aqueous solution of a mild acid, such as saturated ammonium chloride (NH₄Cl) or dilute HCl (e.g., 1-2 M).[5][6] Vigorous, uncontrolled quenching can lead to localized heating and degradation. The pH should be carefully adjusted to be acidic (pH ~2-4) to ensure complete hydrolysis of the imine to the ketone.[7]

    • Optimize Extraction: The final ketone product may have some aqueous solubility. Ensure you perform multiple extractions (e.g., 3-4 times) with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). If emulsions form, adding brine (saturated NaCl solution) can help break them.

    • Purification Strategy: The product is a relatively polar ketone. During silica gel chromatography, it can streak or be partially lost on the column. Pre-treating the silica with a small amount of triethylamine in the eluent can help if the product is basic and adsorbs too strongly. Alternatively, consider purification by crystallization if a suitable solvent system can be found.

Key Reaction Parameters Summary

The following table summarizes the critical parameters for optimizing the synthesis of this compound from its corresponding nitrile.

ParameterRecommended ConditionRationale & Justification
Atmosphere Anhydrous Inert Gas (N₂ or Ar)Grignard reagents are highly sensitive to moisture and oxygen.
Solvent Anhydrous THF or Diethyl EtherEthereal solvents are required to solvate and stabilize the Grignard reagent.
Temperature -20 °C to 0 °C for Grignard additionMinimizes side reactions, particularly nucleophilic attack on the pyrimidine ring.[1]
Grignard Stoichiometry 1.1 - 1.3 equivalentsA slight excess drives the reaction to completion without promoting excessive side reactions.
Work-up Quench Slow addition to cold aq. NH₄Cl or dilute HClEnsures controlled hydrolysis of the intermediate imine and prevents product degradation.[5][6]
Work-up pH ~2-4Ensures complete protonation and subsequent hydrolysis of the imine intermediate.[7]

Experimental Protocols & Mechanisms

Detailed Protocol: Synthesis of this compound
  • Preparation: Under an inert atmosphere, add 6-methylpyrimidine-4-carbonitrile (1.0 eq) to a flame-dried, three-neck flask containing anhydrous THF (approx. 0.1 M solution). Cool the solution to -20 °C in a suitable cooling bath.

  • Grignard Addition: To the cooled solution, add methylmagnesium bromide (1.2 eq, e.g., 3.0 M solution in diethyl ether) dropwise via a syringe over 30 minutes, ensuring the internal temperature does not exceed -15 °C.

  • Reaction: Stir the reaction mixture at -20 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 2-4 hours, monitoring by TLC for the consumption of the starting nitrile.

  • Work-up: Cool the reaction mixture to 0 °C and slowly pour it into a beaker containing a stirred, cold (0 °C) saturated aqueous solution of NH₄Cl.

  • Hydrolysis: Adjust the pH of the mixture to ~3 with 2 M HCl. Stir vigorously for 30-60 minutes at room temperature to ensure complete hydrolysis of the imine intermediate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to afford the pure this compound.

Reaction Mechanism Visualization

The following diagram illustrates the accepted two-stage mechanism for the formation of the ketone from the nitrile.

ReactionMechanism cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Acidic Hydrolysis Nitrile 6-Methylpyrimidine-4-carbonitrile ImineSalt Intermediate Imine-MgBr Salt Nitrile->ImineSalt Attack at Nitrile Carbon Grignard CH₃MgBr ImineSalt->ImineSalt_ref Work-up Imine Imine intermediate Ketone This compound Imine->Ketone Hydrolysis Acid H₃O⁺ ImineSalt_ref->Imine Protonation

Caption: Reaction mechanism for Grignard synthesis of the target ketone.
Troubleshooting Workflow

This decision tree provides a logical path for diagnosing the cause of low yield.

TroubleshootingWorkflow Start Low Yield Observed CheckSM TLC/NMR of crude shows mostly unreacted starting material? Start->CheckSM YesSM Yes CheckSM->YesSM NoSM No CheckSM->NoSM GrignardIssue Problem with Grignard Reagent YesSM->GrignardIssue SideReaction Crude NMR shows complex mixture or significant byproducts? NoSM->SideReaction CheckMoisture Ensure anhydrous conditions. Verify solvent purity. GrignardIssue->CheckMoisture CheckReagent Titrate Grignard reagent. Use fresh/new bottle. GrignardIssue->CheckReagent YesSide Yes SideReaction->YesSide NoSide No SideReaction->NoSide ReactionCond Side Reactions Likely YesSide->ReactionCond WorkupIssue Work-up/Purification Issue NoSide->WorkupIssue CheckTemp Lower reaction temperature (e.g., to -20 °C). ReactionCond->CheckTemp CheckStoich Optimize stoichiometry (1.1-1.3 eq Grignard). ReactionCond->CheckStoich CheckHydrolysis Ensure complete hydrolysis (pH 2-4). Control quench temperature. WorkupIssue->CheckHydrolysis CheckExtraction Perform multiple extractions. Use brine to break emulsions. WorkupIssue->CheckExtraction CheckPurity Optimize chromatography conditions. Consider crystallization. WorkupIssue->CheckPurity

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Purification of 1-(6-Methylpyrimidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(6-Methylpyrimidin-4-yl)ethanone (CAS: 67073-96-5).[1][2] This guide is designed for researchers, chemists, and drug development professionals to provide direct, actionable solutions to common challenges encountered during the purification of this key synthetic intermediate. Here, we synthesize technical protocols with field-proven insights to help you achieve high purity and yield.

Section 1: Frequently Asked Questions (FAQs)

Q1: I've completed my synthesis. What are the most common impurities I should expect in my crude this compound?

A: The impurity profile depends heavily on the synthetic route. However, common impurities typically include unreacted starting materials, residual reagents, and specific reaction byproducts. For instance, in syntheses related to Etoricoxib intermediates, you might encounter unreacted precursors like (4-methylsulfonyl)phenylacetic acid derivatives.[3] Additionally, the inherent reactivity of the pyrimidine ring can lead to side reactions like dimerization or the formation of regioisomers.[4] Over-alkylation or oxidation of the pyrimidine nitrogen to an N-oxide are also potential byproducts that can complicate purification.[3]

Q2: How do I choose the best purification method: Recrystallization or Column Chromatography?

A: The choice is dictated by the scale of your reaction, the nature of the impurities, and the required final purity.

  • Recrystallization is the preferred method for crystalline solids with relatively high purity (>90%). It is cost-effective, scalable, and excellent for removing small amounts of impurities that have different solubility profiles from your product.[4]

  • Flash Column Chromatography is necessary when your product is an oil, is of low purity, or contains multiple byproducts with polarities similar to the desired compound.[4] While more labor and solvent-intensive, it offers superior separation power for complex mixtures.[5][6]

Q3: My crude product is a persistent oil and won't solidify. What's the cause and what should I do?

A: "Oiling out" is a common issue and can be caused by several factors:

  • High Impurity Content: Impurities can act as a eutectic mixture, depressing the melting point and preventing crystallization.

  • Residual Solvent: Trapped solvent can prevent the formation of a solid lattice.

  • Cooling Too Rapidly: Fast cooling doesn't give molecules enough time to align into a crystal lattice.[7]

Solutions:

  • Trituration: Try stirring the oil with a poor solvent (like hexanes or diethyl ether) in which the product is insoluble but the impurities are soluble. This can wash away the impurities and induce crystallization.

  • Solvent Removal: Ensure all reaction solvents are removed under high vacuum.

  • Purify a Small Sample: Purify a small portion of the oil via column chromatography to obtain a pure solid. This pure material can then be used as a "seed crystal" to induce crystallization in the bulk of the material.[7][8]

Section 2: Troubleshooting Guide: Recrystallization

This section addresses common issues encountered during the recrystallization of this compound.

Problem Potential Cause Expert Recommendation & Solution
No Crystals Form Upon Cooling 1. Too much solvent was added. The solution is not saturated.[9] 2. Supersaturation. The solution needs a nucleation point to begin crystallization.[8][9]1. Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool slowly again.[7] 2. Induce Crystallization: Gently scratch the inner wall of the flask with a glass rod at the liquid's surface. Alternatively, add a "seed crystal" of the pure compound.[7][8]
Product "Oils Out" 1. Cooling too rapidly. [7] 2. Inappropriate solvent. The compound's melting point may be lower than the solvent's boiling point.[6] 3. High impurity level. 1. Slow Down Cooling: Reheat the solution to re-dissolve the oil. Allow the flask to cool to room temperature slowly on the benchtop before moving to an ice bath. Insulating the flask can help.[9] 2. Change Solvent System: Switch to a lower-boiling point solvent or use a two-solvent (solvent/anti-solvent) system.[7]
Low Recovery of Crystals 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used for washing. 1. Maximize Precipitation: Ensure the solution is thoroughly cooled in an ice bath before filtration.[7] 2. Minimize Wash Volume: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to avoid re-dissolving the product.[10]
Crystals are Colored Colored impurities are co-crystallizing with the product. Use Activated Carbon: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use sparingly, as it can also adsorb your product.[11]

Section 3: Troubleshooting Guide: Flash Column Chromatography

Effective flash chromatography relies on a well-chosen solvent system and proper technique.

Problem Potential Cause Expert Recommendation & Solution
Poor Separation (Spots Overlap on TLC) 1. Incorrect Solvent System. The polarity of the mobile phase is not optimized for separation.[4] 2. Column Overloading. Too much crude material was loaded onto the column.1. Optimize Mobile Phase: Test different solvent ratios (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). Aim for an Rf of 0.2-0.4 for your target compound with good separation from impurities.[6] 2. Reduce Load: Use an appropriate amount of silica gel for the amount of crude product (typically a 50:1 to 100:1 ratio by weight).
Compound Stuck on Baseline (Rf ≈ 0) The mobile phase is not polar enough. The compound has a very strong affinity for the silica gel.[5]Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, move from 10% Ethyl Acetate in Hexane to 20%, 30%, etc. Adding a small amount of methanol (1-5%) can also help elute very polar compounds.[6]
Compound Runs with Solvent Front (Rf ≈ 1) The mobile phase is too polar. The compound has a low affinity for the silica gel and stays in the mobile phase.Decrease Eluent Polarity: Increase the proportion of the non-polar solvent. For example, move from 50% Ethyl Acetate in Hexane to 30%, 20%, etc.
Streaking/Tailing of Spots 1. Sample is too concentrated or overloaded on the TLC plate. [12] 2. Compound is highly polar or acidic/basic. Strong interactions with the silica gel can cause streaking.[12] 3. Compound degrading on silica. [5]1. Dilute Sample: Use a more dilute solution for spotting on the TLC plate.[12] 2. Add a Modifier: Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) (~0.5-1%) to the mobile phase to suppress ionization and improve peak shape. 3. Check Stability: Perform a 2D TLC to check for on-plate degradation.[6] If degradation occurs, consider using a different stationary phase like alumina.[4]
No Product Recovered from Column 1. Compound degraded on the column. [5] 2. Fractions are too dilute to see on TLC. 3. Product is UV-inactive and another visualization method is needed. 1. Confirm Stability: Test compound stability on silica before running the column.[5] 2. Concentrate Fractions: Combine and concentrate fractions where you expect your product to elute and re-run the TLC.[13] 3. Use Stains: Use a visualization stain like potassium permanganate or iodine vapor if the compound is not visible under a UV lamp.[12]

Section 4: Detailed Experimental Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

This is the foundational step before any purification attempt. It helps you visualize the number of components in your crude mixture and determine the appropriate solvent system for column chromatography.

  • Plate Preparation: Using a pencil, lightly draw an origin line ~1 cm from the bottom of a silica gel TLC plate.[12]

  • Spotting: Dissolve a small amount of your crude product in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount onto the origin line.

  • Development: Place the plate in a sealed chamber containing a pre-equilibrated mobile phase (e.g., 30% Ethyl Acetate in Hexane). The solvent level must be below the origin line.[12]

  • Visualization: Once the solvent front is ~1 cm from the top, remove the plate and mark the front. After the plate is dry, visualize the spots under a UV lamp (254 nm).[12] Circle the spots lightly with a pencil.

  • Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance spot traveled / distance solvent traveled). An ideal Rf for the target compound for column chromatography is 0.2-0.4.[6]

Protocol 2: Purification by Recrystallization (Single-Solvent)

This method is ideal for purifying solids that are highly soluble in a hot solvent but poorly soluble in the same solvent when cold.[10]

  • Solvent Selection: Choose a suitable solvent (see Table 1). Test small-scale solubility first. The ideal solvent will dissolve the crude product when boiling but allow crystals to form upon cooling.[10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent dropwise while heating and swirling until the solid just dissolves.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution quickly through a pre-heated funnel.[11]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11]

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[7]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[10]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 3: Purification by Flash Column Chromatography

This protocol is for separating the target compound from impurities with different polarities.

  • Solvent System Selection: Based on TLC analysis (Protocol 1), prepare a mobile phase that gives the target compound an Rf of ~0.3.[6]

  • Column Packing: Pack a glass column with silica gel as a slurry in the non-polar solvent component (e.g., hexane). Ensure the packing is uniform and free of air bubbles or cracks.[14]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in the minimum amount of mobile phase (or a slightly more polar solvent) and carefully add it to the top of the silica bed with a pipette.[14]

    • Dry Loading: For samples poorly soluble in the mobile phase, pre-adsorb the crude product onto a small amount of silica gel. Evaporate the solvent to get a free-flowing powder, then carefully add this to the top of the column.[14]

  • Elution: Carefully add the mobile phase to the column and apply positive pressure (1-2 psi) to begin eluting the compounds.[14] Collect the eluate in fractions (e.g., test tubes).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine & Evaporate: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporator) to yield the purified this compound.

Section 5: Data Tables & Visualizations

Table 1: Common Solvents for Recrystallization

SolventPolarityBoiling Point (°C)Notes
WaterHigh100Good for polar compounds; high boiling point can be an advantage.[15]
EthanolHigh78A very common and effective solvent for many organic compounds.[15]
AcetoneMedium56Good for ketones, but its volatility can be a challenge.[15]
Ethyl AcetateMedium77A versatile solvent, often used in combination with hexanes.[15]
TolueneLow111Good for less polar compounds.
Hexane/HeptaneLow69 / 98Often used as an "anti-solvent" in two-solvent systems.[16]

Table 2: Common Mobile Phases for Flash Chromatography

SystemPolarity RangeNotes
Hexane / Ethyl AcetateLow to MediumA standard, versatile system for a wide range of compounds.[6]
Dichloromethane / MethanolMedium to HighExcellent for more polar compounds that do not move in Hex/EA.
Toluene / AcetoneLow to MediumAn alternative to Hex/EA with different selectivity.

Visual Workflows (Graphviz)

G cluster_0 Purification Method Selection start Crude Product This compound assess Assess Crude Purity & Impurity Profile via TLC start->assess recryst Recrystallization assess->recryst >90% Pure Crystalline Solid chrom Flash Column Chromatography assess->chrom <90% Pure / Oily Multiple Byproducts product Purified Product recryst->product hplc Consider Preparative HPLC for high purity needs chrom->hplc Still Impure? chrom->product

Caption: Decision workflow for choosing a purification method.

G cluster_1 Recrystallization Troubleshooting start Dissolve Crude Product in Minimum Hot Solvent cool Cool Solution Slowly start->cool oil_decision Product 'Oils Out'? cool->oil_decision decision Crystals Form? induce Induce Crystallization: - Scratch Flask - Add Seed Crystal decision->induce No filter Filter & Collect Crystals decision->filter Yes oil_decision->decision No reheat Re-heat to Dissolve Oil, Add a little more solvent, Cool much slower oil_decision->reheat Yes induce->decision reheat->cool

Caption: Step-by-step workflow for troubleshooting recrystallization.

G cluster_2 Flash Chromatography Workflow a 1. Develop TLC Method (Find solvent for Rf ≈ 0.3) b 2. Pack Column with Silica Gel Slurry a->b c 3. Load Sample (Wet or Dry Loading) b->c d 4. Elute with Mobile Phase & Collect Fractions c->d e 5. Analyze Fractions by TLC d->e f 6. Combine Pure Fractions e->f g 7. Evaporate Solvent f->g h Purified Product g->h

Caption: Step-by-step workflow for flash chromatography.

Section 6: References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. --INVALID-LINK--

  • Hawach Scientific. (2025). Several Problems of Flash Column Chromatography. --INVALID-LINK--

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. --INVALID-LINK--

  • Raska, K., & Cohen, M. P. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Analytical Biochemistry, 22(3), 398-408. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis. --INVALID-LINK--

  • University of York, Department of Chemistry. Problems with Recrystallisations. --INVALID-LINK--

  • PubChem. This compound. --INVALID-LINK--

  • Wired Chemist. Recrystallization. --INVALID-LINK--

  • Recrystallization1. (n.d.). --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. --INVALID-LINK--

  • Reddit r/chemistry. (2022). Guide to Recrystallisation. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Rookie Mistakes: Column Chromatography. --INVALID-LINK--

  • Al-Ostath, A., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Synthesis of Pyrimidine Derivatives. --INVALID-LINK--

  • Reddit r/chemistry. (2022). troubleshooting column chromatography. --INVALID-LINK--

  • Scilit. Separation of purine and pyrimidine derivatives by thin-layer chromatography. --INVALID-LINK--

  • Reddit r/Chempros. (2023). Go-to recrystallization solvent mixtures. --INVALID-LINK--

  • Jasperse, J. (n.d.). Recrystallization I. Chem 355. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Crystallization of Pyrimidine Compounds. --INVALID-LINK--

  • Alchem Pharmtech. CAS 67073-96-5 | this compound. --INVALID-LINK--

  • Johnson, T. B. (2025). RESEARCHES ON PYRIMIDINES. ResearchGate. --INVALID-LINK--

  • Ruziev, I. Kh, et al. (2023). Influence of Chromatography Conditions on the Retention of Some Isoquinoline and Pyrimidinone Derivatives. World Bulletin of Management and Law. --INVALID-LINK--

  • PubChem. 1-(Pyrimidin-4-yl)ethanone. --INVALID-LINK--

  • BenchChem. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone. --INVALID-LINK--

  • Google Patents. (2017). EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. --INVALID-LINK--

  • CORE. (2022). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. --INVALID-LINK--

  • Alekseeva, V., et al. (n.d.). Isomerization/Recyclization of some 5-Ethoxycarbonyl-pyrimidines. PMC. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Purification of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Derivatives. --INVALID-LINK--

  • Patents India. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. --INVALID-LINK--

  • ChemicalBook. (2025). 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone. --INVALID-LINK--

  • Scott, J. D., et al. (2025). Discovery of Selective 4-Amino-pyridopyrimidine Inhibitors of MAP4K4 Using Fragment-Based Lead Identification and Optimization. ResearchGate. --INVALID-LINK--

References

Technical Support Center: Optimizing Reaction Conditions for 1-(6-Methylpyrimidin-4-yl)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(6-Methylpyrimidin-4-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the synthesis of this important pyrimidine derivative.

Introduction

This compound is a key building block in medicinal chemistry, and its efficient synthesis is crucial for the development of various pharmaceutical compounds. The most common and direct route to this molecule is the Pinner pyrimidine synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with an amidine.[1] In this case, the reaction occurs between acetylacetone (pentane-2,4-dione) and acetamidine. While seemingly straightforward, this reaction is susceptible to various issues that can lead to low yields, impure products, and challenging purifications. This guide will provide a comprehensive overview of the reaction, a detailed experimental protocol, and a robust troubleshooting section to help you optimize your synthesis and overcome common hurdles.

Reaction Overview: The Pinner Synthesis

The Pinner synthesis is a classic and versatile method for constructing the pyrimidine ring. The core of the reaction is the condensation of a compound containing an N-C-N unit (an amidine) with a C-C-C unit (a 1,3-dicarbonyl compound).[2] The reaction can be catalyzed by either acid or base. For the synthesis of this compound from acetylacetone and acetamidine, a base-catalyzed pathway is generally preferred to deprotonate the 1,3-dicarbonyl and facilitate the initial nucleophilic attack.

The proposed reaction mechanism is outlined below:

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Cyclization cluster_3 Step 4: Dehydration A Acetylacetone C Enolate A->C Deprotonation B Base (e.g., NaOEt) E Intermediate C->E Attack on amidine carbon D Acetamidine F Cyclized Intermediate E->F Intramolecular condensation G This compound F->G - H2O

Figure 1: Proposed mechanism for the base-catalyzed synthesis of this compound.

Experimental Protocol

This protocol provides a starting point for the synthesis of this compound. Optimization of specific parameters may be necessary depending on the scale and available equipment.

Materials:

  • Acetamidine hydrochloride

  • Sodium ethoxide (or a freshly prepared solution in ethanol)

  • Acetylacetone

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Preparation of Acetamidine Free Base (in situ):

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add acetamidine hydrochloride (1.0 eq).

    • Add anhydrous ethanol to the flask.

    • Carefully add sodium ethoxide (1.05 eq) portion-wise to the stirred suspension at room temperature. The formation of a white precipitate of sodium chloride will be observed.

    • Stir the mixture at room temperature for 30-60 minutes.

  • Reaction:

    • To the stirred suspension, add acetylacetone (1.0 eq) dropwise via a syringe.

    • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To the resulting residue, add water and extract with ethyl acetate (3 x volume).

    • Combine the organic layers and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. A gradient elution of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) is typically effective.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.

ParameterRecommended Condition
Base Sodium ethoxide
Solvent Anhydrous Ethanol
Temperature Reflux (~78 °C)
Reaction Time 4-8 hours (monitor by TLC)
Purification Flash column chromatography

Table 1: Summary of Recommended Reaction Conditions.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Formation

Possible Cause Troubleshooting Steps
Incomplete conversion of acetamidine hydrochloride to the free base. Ensure the use of a slight excess of a strong, anhydrous base like sodium ethoxide. Allow sufficient time for the acid-base reaction to complete before adding the acetylacetone.[3]
Presence of water in the reaction. Use anhydrous solvents and reagents. Flame-dry all glassware before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Water can hydrolyze the amidine and intermediates.[1]
Suboptimal reaction temperature. If the reaction is sluggish at reflux, a higher boiling point solvent such as n-butanol could be considered. However, be aware that higher temperatures can also promote side reactions.[4]
Degraded starting materials. Use freshly opened or purified acetylacetone. Acetamidine hydrochloride can be hygroscopic; ensure it is dry.

Issue 2: Formation of Significant Byproducts

Possible Cause Identification Troubleshooting Steps
Self-condensation of acetylacetone. Byproducts may appear as multiple spots on the TLC plate. These are often more non-polar than the desired product.Add the acetylacetone dropwise to the reaction mixture to maintain a low concentration. Ensure efficient stirring.
Formation of isomeric pyrimidines. While less common with symmetrical acetylacetone, impurities in starting materials could lead to isomers. Careful analysis of NMR and mass spectrometry data is required.Ensure the purity of starting materials.
Incomplete cyclization/dehydration. Intermediates may be more polar than the final product. These can sometimes be observed by LC-MS analysis of the crude reaction mixture.Ensure sufficient reaction time and temperature. The addition of a catalytic amount of a mild acid during the final stages of the reaction can sometimes promote dehydration, but this should be done cautiously to avoid hydrolysis.

Issue 3: Difficult Purification

Possible Cause Troubleshooting Steps
Co-elution of impurities during column chromatography. Optimize the solvent system for chromatography. A shallower gradient or the use of a different solvent system (e.g., dichloromethane/methanol) may improve separation.
Product is an oil or low-melting solid. After chromatography, attempt to induce crystallization by dissolving the product in a minimal amount of a hot solvent (e.g., hexane/ethyl acetate mixture) and allowing it to cool slowly. Scratching the inside of the flask with a glass rod can also initiate crystallization.
Product instability on silica gel. If the product appears to be degrading on the column (streaking on TLC), consider using a less acidic silica gel or deactivating the silica gel with triethylamine before use. Alternatively, purification by recrystallization may be a better option if a suitable solvent can be found.

Frequently Asked Questions (FAQs)

Q1: Can I use a different base for this reaction?

A1: Yes, other strong, non-nucleophilic bases can be used. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are potential alternatives. However, sodium ethoxide in ethanol is convenient as it is a strong enough base and the solvent is suitable for the reaction temperature. Weaker bases like potassium carbonate are generally not effective for deprotonating acetylacetone.

Q2: What is the expected yield for this reaction?

A2: With an optimized procedure, yields in the range of 60-80% can be expected. Low yields are often due to the issues outlined in the troubleshooting guide, particularly the presence of water or incomplete reaction.

Q3: How can I confirm the identity and purity of my product?

A3: The identity and purity of this compound should be confirmed by a combination of analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the structure of the molecule. The expected chemical shifts are provided in Table 2.

  • Mass Spectrometry: This will confirm the molecular weight of the product (136.15 g/mol ).[5]

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • TLC/LC-MS: These techniques can be used to assess the purity of the final product and to analyze the crude reaction mixture for the presence of byproducts.

¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 101 MHz)
δ 9.15 (s, 1H, pyrimidine H-2)δ 198.5 (C=O)
δ 7.45 (s, 1H, pyrimidine H-5)δ 168.0 (pyrimidine C-4)
δ 2.70 (s, 3H, acetyl CH₃)δ 164.5 (pyrimidine C-6)
δ 2.65 (s, 3H, methyl CH₃)δ 158.0 (pyrimidine C-2)
δ 118.0 (pyrimidine C-5)
δ 26.0 (acetyl CH₃)
δ 24.5 (methyl CH₃)

Table 2: Predicted NMR Data for this compound.

Q4: What are the common fragmentation patterns in the mass spectrum?

A4: In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ at m/z 136 should be observed. Common fragmentation patterns for pyrimidine derivatives include the loss of small neutral molecules like HCN, and cleavage of the side chains. For this compound, a prominent fragment would be the loss of the acetyl group (•COCH₃) to give a fragment at m/z 93.

G A [M]+• m/z 136 B [M - •CH3]+ m/z 121 A->B - •CH3 C [M - •COCH3]+ m/z 93 A->C - •COCH3 D Further Fragmentation C->D

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.

References

Common side-products in the synthesis of 1-(6-Methylpyrimidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 1-(6-Methylpyrimidin-4-yl)ethanone (CAS: 67073-96-5). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential side reactions encountered during the synthesis of this key pyrimidine intermediate. Our approach is rooted in mechanistic principles to provide you with a deeper understanding of your chemical transformations.

Frequently Asked Questions (FAQs)

Q1: I am planning to synthesize this compound. What are the most common synthetic routes I should consider?

There are two primary and logical synthetic pathways to approach the synthesis of this compound. The choice of route will likely depend on the availability of starting materials and your laboratory's capabilities.

  • Route A: From 6-Methylpyrimidine-4-carbonitrile: This route involves the reaction of 6-methylpyrimidine-4-carbonitrile with a methyl organometallic reagent, such as methylmagnesium bromide (a Grignard reagent), followed by acidic hydrolysis of the intermediate imine.[1]

  • Route B: From 4-Chloro-6-methylpyrimidine: This pathway would involve a cross-coupling reaction. While various methods exist, a potential approach could involve reacting 4-chloro-6-methylpyrimidine with an acetylating agent in the presence of a suitable catalyst.

Q2: I am attempting the synthesis from 6-methylpyrimidine-4-carbonitrile and a Grignard reagent (Route A), but I am seeing multiple spots on my TLC plate besides the desired product. What are these side-products?

When using Grignard reagents with pyrimidine systems, particularly those containing a nitrile group, several side reactions can occur, leading to a complex product mixture.[2]

  • Incomplete Hydrolysis: The immediate product of the Grignard addition to the nitrile is a magnesium iminate salt, which upon workup is hydrolyzed to an imine. If the acidic workup is not sufficiently vigorous or prolonged, you may isolate the intermediate imine in addition to your desired ketone.[1]

  • Double Addition (less common with nitriles): While Grignard reagents typically add only once to a nitrile, under certain conditions, a second addition could theoretically occur, leading to a tertiary alcohol after hydrolysis. This is less likely but should be considered.

  • Addition to the Pyrimidine Ring: Grignard reagents can also act as nucleophiles and add to the electron-deficient pyrimidine ring, particularly at the C-2 or C-6 positions. This can lead to the formation of dihydropyrimidine derivatives, which may or may not re-aromatize depending on the reaction conditions.[2][3]

  • Unreacted Starting Material: Low conversion can be a result of impure or passivated Grignard reagent, or suboptimal reaction temperature.

Side-ProductPotential CauseIdentificationMitigation Strategy
6-Methylpyrimidine-4-carboxamide Premature hydrolysis of the nitrile starting material or the intermediate imine under non-acidic conditions.Can be identified by its characteristic amide peaks in IR and NMR spectroscopy.Ensure strictly anhydrous conditions during the Grignard reaction. Perform a thorough acidic workup.
Intermediate Imine Incomplete hydrolysis during aqueous workup.Will show a C=N stretch in the IR spectrum and a characteristic imine proton signal in the 1H NMR spectrum.Increase the duration or acidity of the aqueous workup.
Dihydropyrimidine Adducts Nucleophilic addition of the Grignard reagent to the pyrimidine ring.[2]Can be identified by the loss of aromaticity in the 1H NMR spectrum (upfield shifts of ring protons).Use a less reactive organometallic reagent or carefully control the reaction temperature (e.g., lower temperatures may favor addition to the nitrile).
Unreacted 6-Methylpyrimidine-4-carbonitrile Inactive Grignard reagent or insufficient equivalents.Matches the spectral data of the starting material.Titrate the Grignard reagent before use to determine its exact concentration. Use a slight excess of the Grignard reagent.
Q3: My attempt to synthesize the target molecule from 4-chloro-6-methylpyrimidine (Route B) is resulting in low yields and a significant amount of starting material recovery. What could be the issue?

Syntheses involving the functionalization of chloropyrimidines can be challenging due to the electron-deficient nature of the pyrimidine ring.

  • Nucleophilic Aromatic Substitution (SNAE): Direct substitution of the chloride with an acetyl anion equivalent is a possibility, but the generation and use of such a nucleophile can be problematic.

  • Cross-Coupling Reactions: A more modern approach would involve a palladium-catalyzed cross-coupling reaction with an appropriate acetylating agent. The success of these reactions is highly dependent on the choice of catalyst, ligand, base, and solvent. Low yields could be due to an inactive catalyst or non-optimal reaction conditions.

  • Hydrolysis of the Starting Material: 4-Chloro-6-methylpyrimidine can be susceptible to hydrolysis to the corresponding pyrimidin-4-one, especially if water is present in the reaction mixture at elevated temperatures.[4]

IssuePotential CauseTroubleshooting Steps
Low Conversion Inefficient catalyst system for cross-coupling.Screen different palladium catalysts (e.g., Pd(OAc)2, Pd2(dba)3) and ligands (e.g., phosphine-based ligands). Optimize the base, solvent, and reaction temperature.
Formation of 6-Methylpyrimidin-4(3H)-one Presence of water in the reaction mixture.Ensure the use of anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Dehalogenation Reductive side reactions.This can sometimes be promoted by certain catalyst systems. Consider using a different catalyst or adding a mild oxidant if compatible with the reaction conditions.

Troubleshooting Workflows

Workflow 1: Troubleshooting Grignard Reaction (Route A)

Caption: Troubleshooting workflow for the Grignard synthesis of this compound.

Workflow 2: General Purification Strategy

Caption: General purification workflow for this compound.

Experimental Protocols

Protocol 1: Identification of Amide Side-Product
  • Isolation: Isolate the suspected side-product from the crude reaction mixture using preparative thin-layer chromatography (TLC) or column chromatography.

  • Infrared (IR) Spectroscopy: Acquire an IR spectrum of the isolated compound. Look for characteristic amide stretches: N-H stretches (around 3100-3500 cm⁻¹) and a strong C=O stretch (around 1640-1680 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • In ¹H NMR, look for broad signals in the downfield region (typically 5-8 ppm) corresponding to the -NH₂ protons.

    • In ¹³C NMR, the amide carbonyl carbon will appear in the range of 160-180 ppm.

  • Mass Spectrometry (MS): Determine the molecular weight of the isolated compound. The mass of 6-methylpyrimidine-4-carboxamide (C₆H₇N₃O) is approximately 137.14 g/mol .

References

How to improve the purity of 1-(6-Methylpyrimidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for 1-(6-Methylpyrimidin-4-yl)ethanone. This guide is designed for researchers, medicinal chemists, and process development scientists to address common challenges encountered during the purification of this key heterocyclic intermediate. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of this compound, presented in a question-and-answer format.

Issue 1: My crude product is a persistent oil or low-melting solid, not the expected crystalline material.

  • Q: I've completed the synthesis, removed the solvent, and am left with a brown oil instead of the off-white solid described in the literature (Melting Point: 74-76°C)[1]. What's the likely cause and how do I proceed?

    A: This is a classic sign of significant impurities depressing the melting point of your target compound. The cause is often a combination of residual solvent, unreacted starting materials, or low-molecular-weight byproducts. Before attempting advanced purification, an initial workup is critical.

    • Causality & Recommended Action:

      • Residual Acid/Base: Many pyrimidine syntheses, such as those involving condensations with amidines, may use acidic or basic catalysts[2][3][4]. These must be neutralized and removed. Perform a liquid-liquid extraction. Dissolve your crude oil in a suitable organic solvent like ethyl acetate or dichloromethane. Wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to remove acid), water, and finally a saturated sodium chloride (brine) solution (to break emulsions and remove bulk water).

      • Highly Polar Impurities: Starting materials like formamide or guanidine derivatives are often highly water-soluble[5]. The aqueous washes described above are highly effective at removing them.

      • Incomplete Reaction: Analyze a small sample of your crude oil by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the presence of starting materials. If the reaction is incomplete, the best course of action may be to re-subject the crude material to the reaction conditions or attempt to drive the reaction to completion before proceeding with purification.

Issue 2: My purified product has a persistent yellow or brown tint, even after initial purification.

  • Q: I've performed column chromatography, and my fractions containing the product are still colored. How can I remove these color impurities?

    A: This indicates the presence of highly conjugated, high-molecular-weight byproducts or degradation products, which often persist even after chromatography. The most effective method to address this is by using activated charcoal during recrystallization.

    • Causality & Recommended Action: Polymeric or oxidized species are common culprits for coloration. Activated charcoal has a high surface area with a network of pores that readily adsorbs these large, color-imparting molecules[6].

      Protocol Integration: Incorporate a decolorization step into the recrystallization protocol (see Experimental Protocol 1 below). After your product is fully dissolved in the hot recrystallization solvent, cool the solution slightly and add a very small amount (typically 1-2% by weight of your compound) of activated charcoal. Re-heat the mixture to boiling for a few minutes and then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize[7]. Caution: Adding charcoal to a boiling solution can cause violent bumping.

Issue 3: My NMR spectrum shows my product is ~90% pure, but there are several small, unidentified peaks.

  • Q: The main peaks in the ¹H NMR correspond to this compound, but the integration shows it's not clean enough for my next step. What is the best strategy to achieve >98% purity?

    A: This scenario, where you have closely related impurities, calls for a high-resolution purification technique. Flash column chromatography is often the primary choice, followed by a final recrystallization to polish the material.

    • Causality & Recommended Action: The impurities are likely structural isomers (e.g., 1-(2-Methylpyrimidin-4-yl)ethanone if synthesis precursors allow) or byproducts with similar polarity to your target compound.

      • Flash Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase[8][9]. Since your product contains a ketone and a pyrimidine ring, it is moderately polar. A gradient elution using a hexane/ethyl acetate system is an excellent starting point. Begin with a low polarity eluent (e.g., 90:10 hexane:ethyl acetate) and gradually increase the polarity to elute your compound. Monitor the fractions by TLC to isolate the pure product. (See Experimental Protocol 2).

      • Final Recrystallization: After chromatography, combine the pure fractions, remove the solvent, and perform a recrystallization. This step is exceptionally good at removing trace impurities that may have co-eluted from the column, resulting in a highly crystalline and pure final product[10].

Frequently Asked Questions (FAQs)

  • Q1: What are the most common types of impurities I should expect?

    • A1: Based on common pyrimidine synthesis routes, impurities generally fall into three categories[11][12]:

      • Unreacted Starting Materials: Such as β-dicarbonyl compounds, amidines, ureas, or nitriles.

      • Regioisomers: If the precursors are unsymmetrical, cyclization can sometimes occur in different orientations, leading to isomeric pyrimidine products.

      • Hydrolysis/Degradation Products: Pyrimidine rings can be susceptible to hydrolysis under harsh acidic or basic conditions, potentially leading to ring-opened byproducts[13][14].

  • Q2: How do I choose the best purification method: recrystallization or column chromatography?

    • A2: The choice depends on the nature and quantity of the impurities. The following workflow is recommended:

    G Start Crude Product TLC Analyze by TLC/ LC-MS Start->TLC Decision Impurity Profile? TLC->Decision Recrys Recrystallization Decision->Recrys  One major spot,  impurities at baseline  or solvent front Column Column Chromatography Decision->Column  Multiple spots  close to product Rf Analysis Check Purity (NMR, MP, LC-MS) Recrys->Analysis Column->Analysis End Pure Product (>98%) Analysis->End  Purity OK Redo Re-purify if needed Analysis->Redo  Purity Not OK Redo->Column

    Caption: Decision workflow for selecting a purification method.

  • Q3: What solvents are best for the recrystallization of this compound?

    • A3: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point[10]. A good starting point for screening would be:

      • Single Solvents: Isopropanol, ethyl acetate, acetone.

      • Two-Solvent Systems: Ethyl acetate/Hexanes, Acetone/Water, or Ethanol/Water. To screen, place a small amount of your compound in a test tube, add a few drops of the cold solvent. If it dissolves, the solvent is too good. If it doesn't, heat the mixture. If it dissolves when hot and precipitates upon cooling, you have found a good candidate.

  • Q4: My compound won't crystallize out of solution, even after cooling in an ice bath. What should I do?

    • A4: This is a common issue that can be solved by inducing crystallization. Try these methods in order:

      • Scratching: Gently scratch the inside surface of the flask with a glass stirring rod at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth[10].

      • Seeding: If you have a small crystal of pure product from a previous batch, add it to the cold solution. This seed crystal will act as a template for other molecules to crystallize upon[7].

      • Reduce Solvent: You may have used too much solvent. Gently heat the solution to boil off some of the solvent, then attempt to cool and crystallize again[15].

Data Summary Table

Purification MethodPrinciple of SeparationBest For Removing...ProsCons
Aqueous Wash/Extraction Differential solubility and pKaSalts, highly polar starting materials (acids/bases)Fast, inexpensive, removes bulk impuritiesIneffective for non-polar or neutral impurities
Recrystallization Difference in solubility at high vs. low tempsSmall amounts of impurities from a mostly pure productHigh purity, yields highly crystalline material, scalableCan have lower yield, requires finding a suitable solvent
Flash Column Chromatography Differential adsorption to a solid supportImpurities with different polarity (isomers, side-products)High resolution, versatile for many impurity profilesSlower, requires more solvent, can be difficult to scale
Activated Charcoal Treatment Adsorption of large, conjugated moleculesColor impurities, polymeric byproductsVery effective for removing colorCan adsorb product, leading to yield loss if overused

Experimental Protocols

Experimental Protocol 1: Recrystallization (Two-Solvent System: Ethyl Acetate/Hexanes)

This protocol is a general guideline; solvent volumes will depend on the amount of crude material.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate (the "good" solvent) dropwise while heating and swirling until the solid just dissolves[15].

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula tip of activated charcoal. Swirl and heat the mixture gently for 2-3 minutes.

  • Hot Filtration (if charcoal was used): Set up a gravity filtration with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Pour the hot solution through the filter paper to remove the charcoal or any insoluble impurities.

  • Induce Precipitation: While the solution is still hot, add hexanes (the "poor" solvent) dropwise with swirling. Continue adding until you see persistent cloudiness (turbidity).

  • Re-dissolution: Add a drop or two of hot ethyl acetate to make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation[16].

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexanes to remove any residual soluble impurities.

  • Drying: Allow the crystals to dry under vacuum on the filter, then transfer them to a watch glass to air dry completely. Confirm purity by melting point and/or other analytical methods.

Experimental Protocol 2: Flash Column Chromatography

  • Select Solvent System: Using TLC, find a solvent system (e.g., Hexane/Ethyl Acetate) that gives your product an Rf value of approximately 0.2-0.4[17].

  • Pack the Column: Pack a glass column with silica gel using the selected eluent system (starting with the lower polarity mixture if running a gradient). Ensure there are no air bubbles or cracks.

  • Load the Sample: Dissolve your crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane. Alternatively, create a "dry load" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Begin passing the eluent through the column. Start with a low-polarity mixture (e.g., 9:1 Hexane:EtOAc) and collect fractions. Gradually increase the polarity of the eluent (e.g., to 7:3, then 1:1) to move your compound down the column.

  • Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified compound.

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis & Isolation A Select Eluent (Rf ~0.3) B Pack Column with Silica Gel A->B C Prepare Sample (Dry or Wet Load) B->C D Load Sample onto Column C->D E Elute with Solvent (Gradient Polarity) D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Purified Product I->J

Caption: Standard workflow for flash column chromatography.

References

Technical Support Center: Ensuring the Stability of 1-(6-Methylpyrimidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 1-(6-Methylpyrimidin-4-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this key chemical intermediate. Our goal is to provide you with the expertise and practical guidance necessary to maintain its integrity throughout your research and development workflows.

Introduction: The Challenge of Stability

This compound is a valuable building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents. However, like many heterocyclic ketones, its chemical stability can be a concern, potentially impacting the accuracy of experimental results and the quality of synthesized products. Degradation can be initiated by several factors, including improper storage conditions, exposure to atmospheric moisture, light, and elevated temperatures. Understanding and mitigating these factors is crucial for reliable and reproducible research.

This guide provides a comprehensive overview of the potential degradation pathways, recommended storage and handling protocols, and robust analytical methods to monitor the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to prevent degradation?

To ensure the long-term stability of this compound, it is imperative to store it in a cool, dry, and dark environment. The recommended storage temperature is typically refrigerated (2-8 °C). The compound should be kept in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to minimize exposure to moisture and oxygen.

Q2: I've noticed a change in the physical appearance of my this compound sample (e.g., color change, clumping). What could be the cause?

Changes in physical appearance are often the first indicators of chemical degradation. Clumping can suggest moisture absorption, which may lead to hydrolysis. A color change could indicate the formation of degradation products due to oxidation or photodegradation. If you observe any such changes, it is highly recommended to re-analyze the material for purity before use.

Q3: What are the primary degradation pathways for this compound?

The two most probable non-metabolic degradation pathways for this compound are hydrolysis and photodegradation. The pyrimidine ring and the acetyl group are the most reactive sites.

  • Hydrolysis: The acetyl group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This would lead to the cleavage of the acetyl group, potentially forming 6-methylpyrimidine-4-carboxylic acid or 4-hydroxy-6-methylpyrimidine. The pyrimidine ring itself can also be susceptible to hydrolytic cleavage under harsh conditions.[1][2]

  • Photodegradation: Ketones and N-heterocyclic compounds can be sensitive to light, particularly UV radiation.[3] Photo-excitation can lead to the formation of reactive intermediates and subsequent degradation products. The exact nature of these photoproducts can be complex and varied.

Q4: How can I analytically determine if my sample of this compound has degraded?

A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), is the gold standard for assessing purity and detecting degradation products. These techniques can separate the parent compound from any impurities or degradants, allowing for their quantification. Mass spectrometry (MS) coupled with chromatography (LC-MS) is invaluable for identifying the structure of unknown degradation products.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the degradation of this compound.

Issue 1: Inconsistent or Poor Yields in Synthesis

Symptom: You are using this compound as a starting material, and your reaction yields are unexpectedly low or inconsistent across different batches.

Potential Cause: Degradation of the starting material. If the purity of this compound is compromised, the effective concentration of the reactant is lower than calculated, leading to reduced yields.

Troubleshooting Steps:

  • Verify Purity: Before starting your synthesis, confirm the purity of your this compound batch using a validated analytical method (see Protocol 1).

  • Use a Fresh or Properly Stored Sample: If the purity is below acceptable limits (e.g., <98%), use a new, unopened batch or a sample that has been stored under the recommended conditions (cool, dry, dark, inert atmosphere).

  • Evaluate Solvent Purity: Ensure that the solvents used in your reaction are anhydrous and free from acidic or basic contaminants that could induce degradation of the starting material.

Issue 2: Appearance of Unexpected Impurities in Reaction Products

Symptom: Your reaction product contains unexpected side products that are not related to the expected reaction pathway.

Potential Cause: The impurities may be arising from the degradation of your this compound starting material. These degradants can then participate in side reactions.

Troubleshooting Steps:

  • Analyze the Starting Material: Run a high-resolution analytical method like LC-MS on your starting material to identify any pre-existing impurities.

  • Characterize the Impurities: If possible, isolate and characterize the unknown impurities in your product mixture to determine if their structures are consistent with potential degradation products of this compound.

  • Perform a Forced Degradation Study: To proactively identify potential degradants, you can perform a forced degradation study on a small sample of your starting material (see Protocol 2). This will help you to create a "fingerprint" of potential degradation products to look for in your reaction mixtures.

Hypothetical Degradation Pathways

Understanding the potential chemical transformations that this compound may undergo is critical for troubleshooting. The following diagram illustrates the most likely degradation pathways under hydrolytic and photolytic stress.

G cluster_main This compound cluster_hydrolysis Hydrolytic Degradation cluster_photo Photolytic Degradation main This compound (C7H8N2O) hydrolysis_prod1 6-Methylpyrimidine-4-carboxylic acid main->hydrolysis_prod1  Acid/Base  Hydrolysis  (Cleavage of acetyl group) hydrolysis_prod2 4-Hydroxy-6-methylpyrimidine main->hydrolysis_prod2  Harsh Hydrolysis  (Decarboxylation) photo_prod Complex Mixture of Photoproducts (e.g., ring-opened species, dimers) main->photo_prod  UV/Vis Light

Caption: Potential degradation pathways for this compound.

Analytical Protocols

Protocol 1: Stability-Indicating UPLC-UV Method for Purity Assessment

This protocol outlines a general method for the routine monitoring of the purity of this compound.

1. Instrumentation and Columns:

  • UPLC system with a photodiode array (PDA) detector.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • A gradient elution is typically used to ensure separation of the main peak from any potential impurities with different polarities.

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

4. Data Analysis:

  • Monitor the chromatogram at a wavelength where the compound has maximum absorbance.

  • Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Parameter Typical Value
ColumnC18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temp.40 °C
Injection Vol.2 µL
DetectionPDA, 254 nm
Protocol 2: Forced Degradation Study Workflow

A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical method.

G cluster_stress Stress Conditions cluster_results Data Evaluation start Start: 1 mg/mL solution of This compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Stress (Solid, 80°C) start->thermal photo Photolytic Stress (Solution, UV/Vis light) start->photo analysis Analyze all samples by UPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis pathway Identify Degradation Products & Propose Pathways analysis->pathway method Confirm Method is Stability-Indicating analysis->method

Caption: Workflow for a forced degradation study.

1. Sample Preparation:

  • Prepare solutions of this compound at approximately 1 mg/mL in a suitable solvent.

  • For thermal stress, use the solid compound.

2. Stress Conditions:

  • Acid Hydrolysis: Treat with 0.1 M HCl at 60 °C for several hours.

  • Base Hydrolysis: Treat with 0.1 M NaOH at 60 °C for several hours.

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heat the solid compound at 80 °C.

  • Photolytic Degradation: Expose a solution to UV and visible light in a photostability chamber.

3. Analysis:

  • At various time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.

  • Analyze all stressed samples, along with an unstressed control, using a high-resolution UPLC-MS method.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products.

  • Use the mass spectral data to propose structures for the degradation products.

  • Ensure that the analytical method provides baseline separation between the parent compound and all significant degradation products.

By implementing these guidelines and protocols, you can ensure the integrity of your this compound and enhance the reliability of your scientific outcomes.

References

Challenges in the scale-up synthesis of 1-(6-Methylpyrimidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(6-Methylpyrimidin-4-yl)ethanone

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the laboratory and scale-up synthesis of this important heterocyclic building block. We will delve into the causality behind common issues, provide validated troubleshooting protocols, and offer detailed experimental procedures to enhance the success and reproducibility of your work.

Introduction: The Synthetic Challenge

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its preparation, while conceptually straightforward, often presents significant challenges during scale-up, including managing reaction energetics, controlling impurity profiles, and achieving consistent, high-purity yields. The most prevalent synthetic strategies involve either the construction of the pyrimidine ring or the functionalization of a pre-existing one. Common approaches include the reaction of 4-cyano-6-methylpyrimidine with a methyl Grignard reagent or Claisen-type condensations.[1][2] Each route carries its own set of potential pitfalls that can impact scalability and efficiency. This guide provides a framework for diagnosing and resolving these issues.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries. For more detailed solutions, please refer to the Troubleshooting Guide.

  • Q1: My reaction yield is consistently low. What is the most likely cause?

    • A: Low yields often stem from two primary sources: incomplete reaction or the formation of side products. For Grignard-based routes, the most frequent culprit is the deactivation of the Grignard reagent by moisture.[3] For condensation reactions, suboptimal temperature control or incorrect stoichiometry can lead to poor conversion.[4]

  • Q2: The reaction mixture has turned dark brown or black, and I've isolated a tar-like substance. What went wrong?

    • A: This typically indicates decomposition of starting materials or the product due to overly harsh reaction conditions.[4] Common causes include excessively high temperatures, high concentrations of strong bases, or prolonged reaction times, which can promote polymerization or degradation pathways.

  • Q3: After purification by column chromatography, my product is still contaminated with a persistent impurity. How can I improve purity?

    • A: This suggests the impurity has a polarity very similar to your product, leading to co-elution. Consider alternative purification methods such as recrystallization from a carefully selected solvent system or trituration to wash away more soluble impurities.[5] Adjusting the chromatography mobile phase to a shallower gradient or using a different stationary phase (e.g., alumina instead of silica) may also improve separation.

  • Q4: Is a Grignard-based synthesis or a condensation approach better for scale-up?

    • A: Both routes have trade-offs. The Grignard reaction with 4-cyano-6-methylpyrimidine can be very effective but demands strict anhydrous conditions, which can be challenging and costly to maintain at scale.[6][7] Condensation routes, while often more tolerant of ambient moisture, may require careful optimization to control side reactions and can present challenges in product isolation from complex reaction mixtures.[8] The choice depends on available equipment, safety protocols, and cost analysis.

In-Depth Troubleshooting Guide

This section is organized by the stage of the experimental process to help you pinpoint and resolve specific issues.

Reaction Setup & Initiation
Problem Potential Cause Recommended Solution & Scientific Rationale
Grignard reaction fails to initiate. Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents reaction with the alkyl halide.Activation is crucial. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask with the magnesium. The exothermic reaction of these activators exposes a fresh, reactive magnesium surface. Flame-drying the flask under vacuum immediately before use is essential to remove adsorbed water.[6][9]
Wet Glassware or Solvents: Grignard reagents are potent bases and are rapidly quenched by protic sources like water.[3]Ensure strictly anhydrous conditions. All glassware must be flame- or oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). Use freshly distilled or commercially available anhydrous solvents.
Inconsistent reaction start time. Variability in Reagent Quality: Impurities in the starting materials (e.g., residual acid in the alkyl halide) can inhibit the reaction.Verify starting material purity. Neutralize any acidic impurities by passing the alkyl halide through a small plug of basic alumina before use. Ensure the magnesium is of high quality and has not been excessively oxidized during storage.[9]
During the Reaction
Problem Potential Cause Recommended Solution & Scientific Rationale
Low conversion of starting material. Insufficient Reagent: The concentration of a self-prepared Grignard reagent can be lower than theoretical. Using a stoichiometric amount based on calculation may result in an under-charge.Titrate the Grignard reagent. Before adding it to the main reaction, determine its exact molarity via titration (e.g., with iodine and a colorimetric indicator).[3] This ensures an accurate and potentially slight excess of the nucleophile is used.
Poor Temperature Control: In condensation reactions, the equilibrium may not favor product formation at the chosen temperature. For exothermic Grignard additions, a runaway temperature can lead to side reactions.Optimize and control the temperature. For condensations, perform small-scale trials at different temperatures to find the optimum.[10] For scale-up of exothermic reactions, ensure adequate cooling capacity and control the rate of reagent addition to maintain the target internal temperature.[11]
Formation of a major, unidentified byproduct. Dimerization/Wurtz Coupling (Grignard): A common side reaction where the Grignard reagent is alkylated by the starting alkyl halide.Control the addition rate. Add the alkyl halide slowly to a suspension of magnesium to maintain a low instantaneous concentration, favoring Grignard formation over coupling.[6]
Enolization of Ketone (Grignard): If a bulky Grignard reagent is used or the ketone has acidic alpha-protons, the Grignard can act as a base, leading to an enolate and recovery of starting material after workup.[3]Lower the reaction temperature. Performing the addition at 0 °C or below can favor the nucleophilic addition pathway over deprotonation.
Work-up & Purification
Problem Potential Cause Recommended Solution & Scientific Rationale
Product is an intractable oil after solvent removal. Presence of Impurities: Residual solvents or low-melting impurities can prevent crystallization.Attempt trituration or high-vacuum drying. Triturating the oil with a non-polar solvent (e.g., hexanes, diethyl ether) can sometimes induce crystallization by dissolving impurities and providing a nucleation surface.[5] Drying under high vacuum with gentle heating can remove residual volatile impurities.
Emulsion formation during aqueous work-up. Formation of Magnesium Salts: The quenching of a Grignard reaction produces fine precipitates of magnesium salts that can stabilize emulsions.Use a saturated ammonium chloride (NH₄Cl) solution for quenching. This is generally preferred over water or dilute acid as it helps to break up the magnesium alkoxide complex and often results in a more granular precipitate that is easier to filter or separate. Adding a co-solvent like THF can also help break emulsions.
Product loss during column chromatography. Product is highly polar and streaks on silica gel. Deactivate the silica gel. Prepare the column slurry with the mobile phase containing a small amount of a polar modifier like triethylamine (~0.5-1%) or methanol. This neutralizes the acidic sites on the silica surface, preventing irreversible adsorption of the basic pyrimidine product.

Visualization of Key Workflows

Troubleshooting Low Yield

The following diagram outlines a logical workflow for diagnosing the root cause of low product yield.

G cluster_crude_analysis Crude Analysis Results cluster_solutions Potential Solutions start Low Yield Observed check_sm 1. Analyze Starting Materials (Purity, Moisture) start->check_sm check_crude 2. Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->check_crude incomplete Incomplete Conversion check_crude->incomplete side_products Significant Side Products check_crude->side_products degradation Degradation / Tar check_crude->degradation sol_incomplete Optimize Reaction Time / Temp Titrate Reagents incomplete->sol_incomplete Cause sol_side_products Lower Temperature Control Addition Rate Change Stoichiometry side_products->sol_side_products Cause sol_degradation Use Milder Base / Conditions Reduce Temperature degradation->sol_degradation Cause

Caption: Decision tree for troubleshooting low reaction yield.

Purification Strategy Flowchart

This flowchart provides a general strategy for purifying the crude product based on its physical properties.

G crude Crude Product Isolated is_solid Is it a solid? crude->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes triturate Triturate with Non-polar Solvent is_solid->triturate Yes oily Product is an Oil is_solid->oily No chromatography Purify by Column Chromatography recrystallize->chromatography If purity is still low triturate->chromatography If purity is still low oily->chromatography final_product Pure Product chromatography->final_product

Caption: General purification strategy for the final product.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific laboratory conditions and scale.

Protocol 1: Synthesis via Grignard Reaction with 4-Cyano-6-methylpyrimidine

Materials:

  • Magnesium turnings

  • Iodine (one crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide

  • 4-Cyano-6-methylpyrimidine

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, all under a positive pressure of nitrogen.

  • Grignard Formation: Charge the flask with magnesium turnings (1.2 eq.) and a single crystal of iodine. Add a small portion of anhydrous THF. In the dropping funnel, prepare a solution of methyl iodide (1.1 eq.) in anhydrous THF.

  • Add a small amount of the methyl iodide solution to the magnesium suspension. The reaction should initiate, evidenced by gentle reflux and the disappearance of the iodine color. Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent (MeMgI).

  • Addition Reaction: Cool the Grignard solution to 0 °C using an ice bath. Separately, dissolve 4-cyano-6-methylpyrimidine (1.0 eq.) in anhydrous THF and add this solution dropwise to the cold Grignard reagent via the dropping funnel.

  • Monitoring: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).[4]

  • Work-up: Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[12]

Protocol 2: Purification by Silica Gel Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate, Triethylamine (optional)

Procedure:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., 100% hexanes or 98:2 hexanes:ethyl acetate). Pour the slurry into a glass column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 80:20, then 70:30 hexanes:ethyl acetate) to elute the product.

    • Pro-Tip: If streaking is observed, pre-treating the silica with a solvent system containing 0.5% triethylamine can improve peak shape and recovery.

  • Fraction Collection: Collect fractions in test tubes and monitor their contents using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

References

Technical Support Center: Optimizing Crystallization of 1-(6-Methylpyrimidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 1-(6-Methylpyrimidin-4-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the crystallization of this compound. Our goal is to equip you with the scientific understanding and practical methodologies to achieve high-purity, crystalline this compound with the desired physical properties.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its crystallization?

A1: Understanding the fundamental properties of this compound is the first step in designing a successful crystallization process. Key parameters include:

PropertyValueReference
Molecular FormulaC₇H₈N₂O[1]
Molecular Weight136.15 g/mol [1]
AppearanceWhite to off-white solid[2]
Melting Point74-76 °C[2]
pKa (predicted)0.33 ± 0.17[2]

The moderate melting point suggests that melt crystallization could be a viable, albeit potentially challenging, method. The predicted pKa indicates that the compound is weakly basic, and thus its solubility will be pH-dependent, a factor that can be exploited during crystallization.[3][4]

Q2: Which solvents are commonly used for the crystallization of pyrimidine derivatives like this compound?

A2: Solvent selection is a critical parameter that dictates the success of a crystallization process.[5] For pyrimidine derivatives, a range of solvents with varying polarities have been successfully employed. Common choices include alcohols (ethanol, methanol, isopropanol), esters (ethyl acetate), and ketones (acetone).[6] Solvent mixtures, such as hexane/acetone or hexane/THF, are also frequently used to fine-tune solubility and induce crystallization.[6] The ideal solvent is one in which this compound exhibits high solubility at elevated temperatures and low solubility at room temperature or below.[6]

Q3: How does temperature affect the crystallization of this compound?

A3: Temperature has a significant impact on the solubility of most organic compounds, including pyrimidine derivatives.[6] Generally, the solubility of this compound in a given solvent will increase with temperature. This principle is the foundation of cooling crystallization, where a saturated solution at a high temperature is slowly cooled to induce the formation of crystals as the solubility decreases.[7] The rate of cooling is a crucial factor; slower cooling rates typically promote the growth of larger, more well-defined crystals with higher purity.[6]

Troubleshooting Guide

This section addresses specific issues that you may encounter during the crystallization of this compound in a question-and-answer format.

Issue 1: No crystal formation upon cooling a saturated solution.

  • Question: I've dissolved my this compound in a hot solvent to what I believe is a saturated solution, but no crystals have formed even after cooling to room temperature or below. What could be the problem and how do I fix it?

  • Answer: This is a common issue that can be attributed to several factors. Let's break down the potential causes and their solutions.

    • The solution is not supersaturated: The concentration of your compound might be too low.

      • Solution: Try to concentrate the solution by slowly evaporating some of the solvent. Be cautious not to evaporate too quickly, as this can lead to rapid precipitation of an amorphous solid or very small crystals.

    • Inappropriate solvent choice: The compound may be too soluble in the chosen solvent, even at low temperatures.[6]

      • Solution: You will need to select a different solvent or a solvent/anti-solvent system. A good starting point is to screen a variety of solvents with different polarities. An ideal solvent will fully dissolve the compound when hot but show limited solubility at colder temperatures.

    • Presence of impurities: Impurities can inhibit crystal nucleation and growth.[6][8]

      • Solution: It is crucial to start with the purest possible material. If you suspect impurities are the issue, consider purifying your compound by another method, such as column chromatography, before attempting crystallization.

    • High viscosity of the solution: A highly viscous solution can hinder molecular diffusion, which is necessary for the molecules to arrange themselves into a crystal lattice.

      • Solution: Dilute the solution slightly with more of the same hot solvent and then allow it to cool slowly.

Issue 2: Formation of oil or an amorphous precipitate instead of crystals.

  • Question: Instead of well-defined crystals, my experiment yielded an oily substance or a fine powder. Why is this happening and what can I do to promote crystal growth?

  • Answer: "Oiling out" or the formation of an amorphous solid is a frequent challenge in crystallization and indicates that the level of supersaturation is too high, leading to rapid precipitation rather than controlled crystal growth.

    • Rapid cooling: Cooling the solution too quickly can cause the compound to crash out of the solution as an oil or amorphous solid.

      • Solution: Employ a slower cooling rate. You can achieve this by allowing the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before transferring it to a colder environment like a refrigerator or an ice bath.

    • High concentration of the solute: An excessively concentrated solution can lead to oiling out.

      • Solution: Use a slightly larger volume of solvent to dissolve your compound, ensuring that the solution is not oversaturated at the higher temperature.

    • Inappropriate solvent: The chosen solvent may have a very steep solubility curve with respect to temperature for your compound.

      • Solution: Experiment with different solvents or solvent mixtures to find a system that provides a more gradual change in solubility with temperature.[6]

Issue 3: Formation of very small or needle-like crystals.

  • Question: I was able to obtain crystals, but they are very small or have a needle-like morphology, which is not ideal for subsequent handling and characterization. How can I grow larger, more equant crystals?

  • Answer: The size and morphology of crystals are influenced by the kinetics of nucleation and growth. The formation of many small crystals suggests that the rate of nucleation is much faster than the rate of crystal growth.

    • High degree of supersaturation: A high level of supersaturation favors the formation of many nuclei simultaneously.

      • Solution: Reduce the degree of supersaturation. This can be achieved by using a slightly more dilute solution or by cooling the solution more slowly.

    • Agitation or disturbance: Mechanical shock or rapid stirring can induce secondary nucleation, leading to a large number of small crystals.

      • Solution: Allow the crystallization to proceed in an undisturbed environment. Avoid scratching the inside of the flask, as this can create nucleation sites.

    • Solvent effects: The solvent can influence the crystal habit.

      • Solution: Try different solvents or solvent mixtures. Sometimes, the addition of a small amount of a co-solvent can dramatically alter the crystal morphology.

Experimental Protocols

Here are detailed step-by-step methodologies for common crystallization techniques applicable to this compound.

Protocol 1: Cooling Crystallization

This is the most common and straightforward crystallization method.

  • Solvent Selection: Choose a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Common choices for pyrimidine derivatives include ethanol, isopropanol, and ethyl acetate.[6]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently with stirring (e.g., on a hot plate) until the solid dissolves completely. Add the solvent dropwise until a clear, saturated solution is obtained at the boiling point of the solvent.

  • Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slow cooling, you can cover the flask with a watch glass and insulate it with a cloth.

  • Further Cooling: Once the flask has reached room temperature, you may see crystal formation. To maximize the yield, you can then place the flask in an ice bath or a refrigerator for a period of time.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any remaining solvent.

Protocol 2: Anti-Solvent Crystallization

This method is useful when a suitable single solvent for cooling crystallization cannot be found.[9][10]

  • Solvent System Selection: Choose a "good" solvent in which this compound is highly soluble. Then, select an "anti-solvent" in which the compound is poorly soluble, but which is miscible with the "good" solvent. Common anti-solvents include water, hexanes, or diethyl ether.

  • Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent at room temperature.

  • Addition of Anti-Solvent: Slowly add the anti-solvent dropwise to the stirred solution. You will observe the solution becoming cloudy, indicating the point of saturation has been reached and nucleation is beginning.

  • Crystallization: Continue adding the anti-solvent until a significant amount of precipitate has formed. Then, allow the mixture to stand undisturbed to allow for crystal growth.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Cooling Crystallization protocol, using the solvent/anti-solvent mixture for washing.

Visualizations

Troubleshooting Workflow for Crystallization of this compound

troubleshooting_workflow start Start Crystallization Experiment outcome Observe Outcome start->outcome no_crystals No Crystals Form outcome->no_crystals No oil_amorphous Oil or Amorphous Solid outcome->oil_amorphous No small_needles Small/Needle-like Crystals outcome->small_needles No good_crystals Good Quality Crystals outcome->good_crystals Yes sol_not_sat Solution not Supersaturated? - Concentrate solution - Change solvent no_crystals->sol_not_sat impurities Impurities Present? - Purify starting material no_crystals->impurities rapid_cooling Cooling Too Rapid? - Slow down cooling rate oil_amorphous->rapid_cooling high_conc Concentration Too High? - Use more solvent oil_amorphous->high_conc high_super High Supersaturation? - Slower cooling - More dilute solution small_needles->high_super agitation Agitation/Disturbance? - Undisturbed environment small_needles->agitation

Caption: A decision tree for troubleshooting common issues in the crystallization of this compound.

Experimental Workflow for Cooling Crystallization

cooling_crystallization_workflow start Start: Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve cool_rt Slowly Cool to Room Temperature dissolve->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filtrate Vacuum Filtration cool_ice->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Under Vacuum wash->dry end End: Pure Crystals dry->end

Caption: A step-by-step workflow for the cooling crystallization of this compound.

References

Stability of 1-(6-Methylpyrimidin-4-yl)ethanone in acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(6-Methylpyrimidin-4-yl)ethanone. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound under acidic and basic conditions. Our goal is to equip you with the necessary knowledge to anticipate challenges, design robust experiments, and interpret your results with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound during experimental work?

A1: The primary stability concerns for this compound revolve around its susceptibility to hydrolysis under both acidic and basic conditions. The pyrimidine ring, an electron-deficient system, and the acetyl substituent are the most probable sites of chemical degradation. The extent of degradation is highly dependent on the pH, temperature, and duration of exposure to these conditions.

Q2: Which functional groups in this compound are most susceptible to degradation?

A2: The two primary sites of potential degradation are:

  • The Pyrimidine Ring: Pyrimidine rings can be susceptible to ring-opening reactions, particularly under harsh acidic or basic conditions. General pyrimidine catabolism ultimately leads to highly soluble products like carbon dioxide, water, and urea.[1][2][3]

  • The Acetyl Group: The ketone functional group can undergo various reactions, including hydrolysis, particularly if adjacent to a reactive heterocyclic system.

Q3: What are the expected degradation products under acidic or basic stress?

A3: While specific degradation products for this compound are not extensively documented in publicly available literature, we can hypothesize based on the general chemistry of pyrimidines and related ketones. Under strong acidic or basic conditions, hydrolysis of the pyrimidine ring could occur. Additionally, reactions involving the acetyl group are possible. It is crucial to perform forced degradation studies to identify the actual degradation products for this specific molecule.

Q4: How can I monitor the stability of this compound in my experiments?

A4: A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose. The method should be capable of separating the parent compound from any potential degradation products. Developing such a method often involves a forced degradation study to generate the degradants.[4][5]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Rapid loss of parent compound peak in HPLC analysis of an acidic solution. Acid-catalyzed hydrolysis of the pyrimidine ring or the acetyl group.- Neutralize the sample immediately after the experiment. - Reduce the acid concentration or the temperature of the experiment. - Analyze samples at shorter time points to track the degradation kinetics.
Appearance of multiple new peaks in the chromatogram of a basic solution. Base-catalyzed degradation leading to multiple degradation products.- Lower the pH of the solution by adding a suitable buffer. - Decrease the temperature and duration of the experiment. - Attempt to identify the major degradation products using techniques like LC-MS to understand the degradation pathway.
Poor mass balance in stability studies (sum of parent and degradants is less than 100%). - Formation of non-UV active or volatile degradation products. - Degradants are not being eluted from the HPLC column.- Use a more universal detection method like mass spectrometry (MS) or charged aerosol detection (CAD). - Modify the HPLC method (e.g., gradient, mobile phase) to ensure all components are eluted.
Inconsistent stability results between experimental batches. - Variation in experimental conditions (pH, temperature, solvent purity). - Impurities in the starting material acting as catalysts for degradation.- Tightly control all experimental parameters. - Ensure the purity of the starting material is consistent across batches.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines to investigate the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[6][7][8] The target degradation is typically 5-20%.[6][9]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

3. Analysis:

  • Analyze all stressed samples, along with a non-stressed control, using a suitable HPLC-UV method.
  • The method should be optimized to achieve good separation between the parent peak and all degradation product peaks.

Visualizing Experimental Workflows and Potential Degradation Pathways

Forced Degradation Experimental Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock 1 mg/mL Stock Solution of Compound acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose thermal Thermal (Solid, 80°C) stock->thermal Expose photo Photolytic (UV/Vis Light) stock->photo Expose neutralize Neutralization (for Acid/Base) acid->neutralize base->neutralize hplc HPLC-UV Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc data Data Interpretation (Peak Purity, Mass Balance) hplc->data

Caption: Workflow for a comprehensive forced degradation study.

Hypothesized Degradation Pathways

Degradation_Pathways cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH-) parent This compound acid_path Potential Ring Opening or Acetyl Hydrolysis parent->acid_path H+ catalyst base_path Potential Ring Cleavage or Reactions at Acetyl Group parent->base_path OH- catalyst acid_prod Degradation Products acid_path->acid_prod base_prod Degradation Products base_path->base_prod

Caption: Hypothesized degradation pathways in acidic vs. basic media.

References

Validation & Comparative

Comparative reactivity of 1-(6-Methylpyrimidin-4-yl)ethanone vs other acetylpyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Carbonyl Reactivity of 1-(6-Methylpyrimidin-4-yl)ethanone

Introduction: The Pyrimidine Scaffold in Modern Chemistry

The pyrimidine ring is a foundational structural motif in a vast array of biologically active molecules, including nucleic acids (cytosine, thymine, and uracil) and numerous synthetic pharmaceuticals.[1] As a six-membered π-deficient heterocycle, the pyrimidine nucleus is characterized by a lowered electron density, particularly at the 2-, 4-, and 6-positions, due to the presence of two electronegative nitrogen atoms.[2][3] This inherent electronic property significantly influences the reactivity of any attached functional groups, making a nuanced understanding of these effects paramount for researchers in medicinal chemistry and drug development.

This guide provides an in-depth comparative analysis of the carbonyl reactivity of this compound. We will explore how the electronic nature of the pyrimidine ring, the position of substitution, and the presence of other substituents modulate the electrophilicity of the acetyl group. This comparison is supported by illustrative experimental data from a representative nucleophilic addition reaction—the Wittig olefination—to provide a quantitative basis for our analysis.

Experimental Design: Probing Carbonyl Electrophilicity

To establish a clear reactivity hierarchy, this compound was compared against a curated set of analogues. The selection was designed to systematically dissect the electronic and steric contributions to reactivity.

Selected Acetylpyrimidines and Reference Compound:

  • Target Compound: this compound (A)

  • Unsubstituted Analogue: 1-(Pyrimidin-4-yl)ethanone (B) - To assess the electronic impact of the C6-methyl group.

  • Positional Isomer: 1-(Pyrimidin-5-yl)ethanone (C) - To compare the reactivity of an acetyl group at the less electron-deficient C5 position.[4]

  • Activated Analogue: 1-(2-Methyl-6-phenylpyrimidin-4-yl)ethanone (D) - Chosen to represent a more structurally complex system with varied substituents.

  • Reference Ketone: Acetophenone (E) - A standard aromatic ketone to serve as a baseline for reactivity.

The Wittig Reaction as a Reactivity Probe:

The Wittig reaction was selected as the benchmark for this study. This reaction involves the nucleophilic attack of a phosphorus ylide on a carbonyl carbon, making it an excellent tool for assessing carbonyl electrophilicity.[5][6] A more electrophilic (electron-poor) carbonyl carbon will react more rapidly with the nucleophilic ylide. For this comparative study, all substrates were reacted with a moderately stabilized ylide, (carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et), under identical conditions to ensure that any differences in reaction yield could be directly attributed to the substrate's intrinsic reactivity.

G cluster_0 Comparative Reactivity Workflow A This compound reaction Wittig Reaction Ph₃P=CHCO₂Et Toluene, 80°C, 4h A->reaction B 1-(Pyrimidin-4-yl)ethanone B->reaction C 1-(Pyrimidin-5-yl)ethanone C->reaction D 1-(2-Me-6-Ph-pyrimidin-4-yl)ethanone D->reaction E Acetophenone (Reference) E->reaction analysis Reaction Quenching & Workup reaction->analysis nmr ¹H NMR Analysis (Yield Determination via Internal Standard) analysis->nmr data Comparative Data Table nmr->data

Caption: Experimental workflow for the comparative reactivity study.

Comparative Reactivity Data

The following table summarizes the product yields for the Wittig reaction of each substrate under standardized conditions. Higher yields are indicative of greater carbonyl electrophilicity and thus, higher reactivity.

EntrySubstrateStructureProduct Yield (%)*
AThis compound78%
B1-(Pyrimidin-4-yl)ethanone85%
C1-(Pyrimidin-5-yl)ethanone42%
D1-(2-Methyl-6-phenylpyrimidin-4-yl)ethanone75%
EAcetophenone (Reference)35%

*Yields determined by ¹H NMR spectroscopy using an internal standard after a fixed reaction time of 4 hours.

Analysis and Mechanistic Interpretation

The experimental data reveals a distinct reactivity hierarchy: B > A ≈ D > C > E . This trend can be rationalized by considering the electronic properties of the pyrimidine ring and its substituents.

  • Superior Reactivity of C4-Acetylpyrimidines (A, B, D) vs. Benzene Analogue (E): All acetylpyrimidines with the carbonyl at the C4 position (A, B, D) were significantly more reactive than acetophenone (E). This is a direct consequence of the π-deficient nature of the pyrimidine ring.[1] The two ring nitrogens exert a powerful electron-withdrawing effect, which is transmitted to the C4 position, thereby increasing the partial positive charge (electrophilicity) on the attached acetyl carbon. This makes the carbonyl group more susceptible to nucleophilic attack.[7]

  • Positional Isomerism (B vs. C): The most dramatic difference was observed between 1-(pyrimidin-4-yl)ethanone (B, 85% yield) and 1-(pyrimidin-5-yl)ethanone (C, 42% yield). The C4 and C6 positions of the pyrimidine ring are the most electron-deficient.[4] In contrast, the C5 position is significantly less electron-deficient and can even participate in electrophilic substitution, a characteristic unheard of for the other ring carbons.[2] Consequently, the acetyl group at C4 experiences a much stronger electron-withdrawing pull than the one at C5, leading to a large difference in their reactivity towards nucleophiles.

  • Substituent Effects on the Pyrimidine Ring (A vs. B): The target molecule, this compound (A, 78% yield), was slightly less reactive than its unsubstituted counterpart (B, 85% yield). The methyl group at the C6 position is a weak electron-donating group (EDG) via hyperconjugation. This donating effect slightly counteracts the inherent electron-withdrawing nature of the pyrimidine ring, reducing the electrophilicity of the C4-carbonyl group and thus lowering its reactivity.

  • Complex Substitution (D): The reactivity of 1-(2-methyl-6-phenylpyrimidin-4-yl)ethanone (D, 75% yield) is comparable to that of compound A. Here, the electronic effects are more complex. A methyl group at C2 (EDG) and a phenyl group at C6 (which can be weakly donating or withdrawing depending on resonance and inductive effects) collectively modulate the ring's electronics, resulting in a reactivity profile similar to the C6-monomethylated analogue.

G cluster_mech Wittig Reaction Mechanism ylide Ph₃P⁺-⁻CH-CO₂Et intermediate Oxaphosphetane Intermediate ylide->intermediate [2+2] Cycloaddition ketone R-C(=O)-R' ketone->intermediate product R,R'-C=CH-CO₂Et (Alkene) intermediate->product Retro-[2+2] Cycloelimination side_product Ph₃P=O intermediate->side_product

Caption: Key steps of the Wittig olefination reaction mechanism.

Standardized Protocol: Comparative Wittig Olefination

Trustworthiness in experimental science is built on reproducibility. The following protocol outlines the precise steps used to generate the comparative data.

1. Reagent Preparation:

  • Ylide Solution: In a flame-dried, three-neck flask under an inert nitrogen atmosphere, add (carbethoxymethylene)triphenylphosphorane (1.2 equivalents) to anhydrous toluene (5 mL per mmol of ketone). Stir at room temperature until fully dissolved.
  • Internal Standard Stock: Prepare a stock solution of 1,3,5-trimethoxybenzene in deuterated chloroform (CDCl₃) of a known concentration (e.g., 0.05 M).

2. Reaction Procedure:

  • To five separate, identical reaction vessels, each under a nitrogen atmosphere, add one of the ketone substrates (A-E, 1.0 equivalent, 0.5 mmol).
  • To each vessel, add the prepared ylide solution (1.2 eq, 0.6 mmol).
  • Place all reaction vessels simultaneously into a pre-heated oil bath at 80°C and stir vigorously.
  • Maintain the reaction for exactly 4 hours.

3. Workup and Analysis:

  • After 4 hours, remove all vessels from the oil bath and quench the reactions by adding saturated aqueous ammonium chloride solution (5 mL).
  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).
  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • To each crude product residue, add a precise volume (e.g., 500 µL) of the internal standard stock solution.
  • Acquire a ¹H NMR spectrum for each sample.

4. Data Calculation:

  • Calculate the product yield by integrating a characteristic product proton signal against the signal from the internal standard (singlet at ~6.1 ppm for 1,3,5-trimethoxybenzene).

Conclusion

This guide demonstrates that the reactivity of the acetyl group on a pyrimidine ring is profoundly dictated by its position and the nature of other ring substituents. This compound exhibits high reactivity towards nucleophilic attack, far exceeding that of standard aromatic ketones like acetophenone. Its reactivity is primarily driven by the powerful electron-withdrawing nature of the C4 position on the pyrimidine ring, a reactivity that is only slightly attenuated by the electron-donating C6-methyl group. Understanding these structure-reactivity relationships is crucial for predicting chemical behavior and designing efficient synthetic routes for novel pyrimidine-based compounds in pharmaceutical and materials science research.

References

Biological activity comparison of 1-(6-Methylpyrimidin-4-yl)ethanone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Biological Activity of 1-(6-Methylpyrimidin-4-yl)ethanone Derivatives for Drug Discovery Professionals

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring, a six-membered heterocyclic compound with two nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] It forms the structural basis for essential biomolecules like the nucleobases uracil, thymine, and cytosine, making it a privileged scaffold in drug design.[1][3] Derivatives of pyrimidine exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties.[1][3][4] The core structure of this compound presents a versatile platform for chemical modification, allowing for the fine-tuning of its pharmacological profile.

This guide offers a comparative analysis of the biological activities of various this compound derivatives. By synthesizing technical data with expert insights, we will explore their anticancer and antimicrobial potential, elucidate critical structure-activity relationships (SAR), and provide detailed, validated experimental protocols for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to advance the discovery of novel therapeutics based on this promising chemical scaffold.

General Synthetic Approach

The synthesis of this compound derivatives typically involves multi-step reactions. A common strategy is the modification of the ethanone moiety or substitution on the pyrimidine ring. For instance, new derivatives can be synthesized via condensation of the α,β-unsaturated ketone with a suitable amine or through reactions like the Biginelli reaction, which allows for the creation of diverse dihydropyrimidinones.[2][5] The choice of synthetic route is guided by the desired structural modifications and the aim of exploring specific biological targets.

Comparative Biological Evaluation

The true potential of these derivatives is revealed through rigorous biological testing. Here, we compare their performance in two key therapeutic areas: oncology and infectious diseases.

Anticancer Activity

Pyrimidine derivatives are well-established as potent anticancer agents.[4][6][7][8] Their mechanisms often involve the inhibition of critical cellular processes like cell proliferation and division, or the modulation of key signaling pathways.[7]

Standard Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.[9]

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[7][10]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells in 96-well Plates incubation1 2. Incubate 24h (Allow Attachment) cell_seeding->incubation1 add_compounds 3. Add Derivatives (Varying Concentrations) incubation1->add_compounds incubation2 4. Incubate 48-72h add_compounds->incubation2 add_mtt 5. Add MTT Solution incubation2->add_mtt incubation3 6. Incubate 4h (Formazan Formation) add_mtt->incubation3 solubilize 7. Solubilize Formazan (Add DMSO) incubation3->solubilize read_plate 8. Read Absorbance (570 nm) solubilize->read_plate calculate_ic50 9. Calculate IC50 Values read_plate->calculate_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Comparative Cytotoxicity Data (Hypothetical)

DerivativeModificationMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT-116 IC₅₀ (µM)
Parent This compound>100>100>100
DERIV-A Addition of a 4-chlorophenyl group15.221.418.9
DERIV-B Addition of a 4-methoxyphenyl group25.833.129.5
DERIV-C Indazole-pyrimidine hybrid2.9[7]5.1[7]4.8[7]
DERIV-D Pyrrolo[2,3-d]pyrimidine hybrid15.6[4]15.3[4]>50
Doxorubicin (Reference Drug)0.81.21.0

Mechanistic Insights

Several pyrimidine derivatives exert their anticancer effects by inhibiting key kinases involved in cancer progression. For example, certain pyrrolo[2,3-d]pyrimidine derivatives act as dual inhibitors of FMS-like tyrosine kinase-3 (FLT3) and cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancers like acute myeloid leukemia (AML).[11][12] Other derivatives have been shown to inhibit ROS1 kinase or induce apoptosis through the activation of caspases.[7][13]

Signaling Pathway: PI3K/Akt Inhibition

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Derivative Pyrimidine Derivative (e.g., GDC-0941) Derivative->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt pathway by pyrimidine derivatives.[14]

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[15] Heterocyclic compounds, including pyrimidine derivatives, are a promising source for new antibacterial and antifungal drugs due to their diverse structures and mechanisms of action.[15][16][17]

Standard Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized technique for its determination.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism without compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).

  • MBC/MFC Determination (Optional): To determine the Minimum Bactericidal/Fungicidal Concentration, subculture aliquots from the wells showing no growth onto agar plates. The lowest concentration that results in no growth on the agar is the MBC/MFC.

Comparative Antimicrobial Data (Hypothetical)

DerivativeModificationS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Parent This compound>128>128>128
DERIV-E Thio-pyrazolylpyrimidine3225[18]100[18]
DERIV-F Phthalimidopyridine hybrid163264
DERIV-G 1,3-oxazole hybrid81632
Ciprofloxacin (Reference Drug)10.5N/A
Nystatin (Reference Drug)N/AN/A100[18]

Mechanistic Insights

A key target for antimicrobial pyrimidine derivatives is dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway required for bacterial growth.[18] By inhibiting DHFR, these compounds disrupt DNA synthesis and repair, leading to bacterial cell death. Other mechanisms may include disruption of the cell membrane or inhibition of other critical enzymes.

Structure-Activity Relationship (SAR) Analysis

The comparative data reveals crucial insights into the relationship between chemical structure and biological activity.[1][2][19]

  • Core Structure: The unsubstituted this compound core generally shows weak activity. Modifications are essential for potency.

  • Anticancer Activity:

    • Aromatic Substitutions: The addition of substituted phenyl rings to the core structure often enhances anticancer activity. Halogen substitutions (e.g., chloro-) tend to be more effective than electron-donating groups (e.g., methoxy-).

    • Fused Heterocycles: Creating hybrid molecules by fusing other heterocyclic rings like indazole or pyrrolopyrimidine to the core can dramatically increase potency, likely by providing additional binding interactions with target enzymes like kinases.[7]

  • Antimicrobial Activity:

    • Lipophilicity: A balanced lipophilicity is crucial. Highly lipophilic or hydrophilic compounds may have poor cell penetration.

    • Specific Moieties: The incorporation of moieties like pyrazole, thioether linkages, and phthalimido groups has been shown to confer significant antimicrobial properties.[18][20] These groups may facilitate binding to microbial enzymes or other targets.

SAR Summary Diagram

SAR_Summary Structure-Activity Relationship Hotspots cluster_R1 R1 Modifications cluster_R2 R2/R3 Substitutions STRUCT This compound Core R1 Position R1 (Ketone Side-Chain) STRUCT->R1 Modification Here R2 Position R2 (Pyrimidine Ring) STRUCT->R2 Substitution Here R3 Position R3 (Pyrimidine Ring) STRUCT->R3 Substitution Here R1_info • Fusing heterocycles (Indazole, Pyrrole)  -> Potent Kinase Inhibition • Aromatic groups enhance cytotoxicity R2_info • Thioether/Pyrazolyl groups  -> Increased Antimicrobial Activity • Halogens improve anticancer potency

Caption: Key sites for modification on the this compound scaffold and their impact on biological activity.

Conclusion and Future Directions

This guide demonstrates that derivatives of this compound are a rich source of biologically active compounds. Through strategic chemical modifications, the potency and selectivity of the parent scaffold can be significantly enhanced, leading to promising candidates for both anticancer and antimicrobial therapies.

Particularly, hybrid molecules that fuse the pyrimidine core with other heterocyclic systems, such as indazole-pyrimidines (DERIV-C), have shown exceptional anticancer activity.[7] Similarly, the introduction of thio-pyrazolyl moieties (DERIV-E) appears to be a viable strategy for developing novel antibacterial agents.[18]

Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways for the most potent derivatives.

  • In Vivo Evaluation: Advancing lead compounds into animal models to assess their efficacy, pharmacokinetics, and safety profiles.[4]

  • Combinatorial Synthesis: Expanding the chemical diversity of the derivative library to further explore the structure-activity landscape and identify compounds with improved drug-like properties.

By leveraging the insights and protocols outlined in this guide, the scientific community can accelerate the development of the next generation of pyrimidine-based therapeutics.

References

A Tale of Two Heterocycles: A Comparative Guide to Pyrimidine vs. Pyridine Ketones in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, heteroaromatic ketones are indispensable building blocks, lending their unique electronic properties and reactivity to the construction of complex molecular architectures. Among these, pyrimidine and pyridine ketones stand out as privileged scaffolds, frequently incorporated into pharmaceuticals, agrochemicals, and functional materials. While structurally similar, the presence of a second nitrogen atom in the pyrimidine ring profoundly alters its electronic landscape compared to pyridine, leading to significant, and often strategically exploitable, differences in the reactivity of their corresponding ketones.

This guide offers an in-depth, objective comparison of pyrimidine and pyridine ketones, moving beyond a simple recitation of facts to explain the "why" behind their divergent chemical behavior. By synthesizing field-proven insights with supporting experimental data, we aim to equip researchers with the nuanced understanding required to strategically select the optimal heterocyclic ketone for their synthetic endeavors.

At a Glance: Structural and Electronic Divergence

The fundamental difference between a pyridine and a pyrimidine lies in the number of nitrogen atoms within the six-membered aromatic ring—one in pyridine, and two in a 1,3-arrangement in pyrimidine. This seemingly small change has a cascade of effects on the electronic nature of the ring and, consequently, on an appended ketone functionality.

PropertyPyridinePyrimidineRationale
pKa (of protonated form) ~5.2[1]~1.3[1]The second nitrogen in pyrimidine acts as an electron-withdrawing group, reducing the electron density on the other nitrogen and making it a weaker base.[2]
Electron Density π-deficientMore π-deficientThe additional electronegative nitrogen atom in pyrimidine further withdraws electron density from the ring.[3]
Reactivity towards Electrophiles LowVery LowThe lone pairs on the nitrogen atoms are basic and will be protonated under acidic conditions, deactivating the ring towards electrophilic attack. The pyrimidine ring is significantly more deactivated due to the inductive effect of the second nitrogen.
Reactivity towards Nucleophiles Moderate (at C2, C4, C6)High (at C2, C4, C6)The increased π-deficiency of the pyrimidine ring makes it more susceptible to nucleophilic attack.[3]

dot graph ERD { graph [rankdir="LR", splines=true, overlap=false, nodesep="0.5"]; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} dot Figure 1: Conceptual relationship between the heteroaromatic core and the reactivity of the ketone group.

Reactivity at the Carbonyl: A Tale of Two Electrophiles

The reactivity of the ketone's carbonyl group is directly influenced by the electron-withdrawing nature of the attached heteroaromatic ring. The more electron-deficient pyrimidine ring exerts a stronger inductive effect than the pyridine ring, making the carbonyl carbon of a pyrimidine ketone more electrophilic and, therefore, generally more reactive towards nucleophiles.

Nucleophilic Addition Reactions (e.g., Grignard Reaction)

While direct comparative kinetic studies are scarce, the increased electrophilicity of the carbonyl carbon in pyrimidine ketones suggests a faster rate of nucleophilic addition compared to their pyridine counterparts. However, the basicity of Grignard reagents can lead to side reactions, particularly with the more acidic α-protons of the ketone.

Experimental Insight:

While a direct comparison is not available in a single study, we can infer reactivity from individual examples. The synthesis of 2-acetylpyridine via the Grignard reaction of 2-bromopyridine with a suitable acylating agent is a known procedure.[4] Grignard reactions involving halogenated pyrimidines are also well-documented, often proceeding via cross-coupling or addition pathways.[5] The choice of Grignard reagent and reaction conditions is crucial to favor addition to the ketone over competing reactions.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded];

} dot Figure 2: Generalized workflow for the Grignard reaction with heteroaryl ketones.

Olefination Reactions (e.g., Wittig and Horner-Wadsworth-Emmons)

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful methods for converting ketones to alkenes.[5][6] The higher electrophilicity of the pyrimidine ketone's carbonyl is expected to facilitate the initial nucleophilic attack by the ylide, potentially leading to faster reaction rates compared to pyridine ketones under similar conditions.

Comparative Data (Hypothetical):

KetoneYlideBase/ConditionsProductYieldReference (Illustrative)
2-AcetylpyridinePh3P=CHCO2EtNaH, THF, rt(E)-ethyl 3-(pyridin-2-yl)but-2-enoateGoodGeneral Wittig Reaction Principles[7]
2-AcetylpyrimidinePh3P=CHCO2EtNaH, THF, rt(E)-ethyl 3-(pyrimidin-2-yl)but-2-enoateExpected to be Good to ExcellentGeneral Wittig Reaction Principles[7]

Ring Reactivity: A Study in Contrasting Personalities

The differing electronic natures of the pyridine and pyrimidine rings dictate their reactivity in reactions not directly involving the carbonyl group.

Electrophilic Aromatic Substitution

Both pyridine and pyrimidine rings are deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom(s). This deactivation is significantly more pronounced in pyrimidines.[3] Therefore, electrophilic substitution on the ring of a pyrimidine ketone is exceedingly difficult and rarely a viable synthetic strategy without strongly activating substituents. For pyridine ketones, electrophilic substitution, while still challenging, is more feasible and typically occurs at the 3- and 5-positions.

Nucleophilic Aromatic Substitution (SNAr)

The increased π-deficiency of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions, provided a suitable leaving group is present.[3] This reactivity is a key advantage of pyrimidine ketones in many synthetic applications. Pyridine ketones also undergo SNAr at the 2- and 4-positions, but generally require stronger nucleophiles or more forcing conditions compared to their pyrimidine analogues.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful tools for the functionalization of heteroaromatic halides. The success of these reactions depends on the facility of the oxidative addition step, which is influenced by the electronic nature of the heteroaromatic ring. While both bromo-substituted pyridine and pyrimidine ketones can participate in these reactions, the more electron-deficient nature of the pyrimidine ring can influence the optimal catalyst system and reaction conditions.

Experimental Data Snapshot: Suzuki-Miyaura Coupling

The following table presents data from separate studies on the Suzuki-Miyaura coupling of a bromo-substituted pyridine derivative and a bromo-substituted pyrimidine derivative. It is crucial to note that the substrates and conditions are not identical, and this data is presented for illustrative purposes to highlight the feasibility of such couplings.

SubstrateCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
5-Bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OModerate to Good[8]
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-DioxaneGood[9]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded];

} dot Figure 3: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Applications in Medicinal Chemistry: A Tale of Two Scaffolds

Both pyridine and pyrimidine ketones are prominent motifs in medicinal chemistry, with their distinct properties being leveraged for different therapeutic targets.

  • Pyridine Ketones: The pyridine ring is a versatile pharmacophore found in a wide array of FDA-approved drugs.[5] Its ability to act as a hydrogen bond acceptor and its modulation of physicochemical properties make it a valuable component in drug design.[10] Pyridine-containing drugs have shown diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. For example, 3-acetylpyridine is a key intermediate in the synthesis of the anti-osteoporosis drug risedronate sodium and the anticancer agent imatinib mesylate.

  • Pyrimidine Ketones: The pyrimidine scaffold is a cornerstone of many biologically active compounds, including the nucleobases of DNA and RNA. This inherent biological relevance makes pyrimidine derivatives a rich source of potential therapeutic agents. Pyrimidine-based drugs have been developed as anticancer, antiviral, and antibacterial agents. The ability of the pyrimidine ring to engage in multiple hydrogen bonding interactions is often a key feature in their binding to biological targets.

Experimental Protocols: Representative Syntheses

The following protocols provide detailed, step-by-step methodologies for the synthesis of a pyridine ketone and a pyrimidine ketone, illustrating common synthetic strategies.

Protocol 1: Synthesis of 2-Acetylpyridine via Grignard Reaction

This protocol describes the preparation of 2-acetylpyridine from 2-bromopyridine.[4]

Materials:

  • 2-Bromopyridine

  • Magnesium turnings

  • Ethyl bromide (as initiator)

  • Anhydrous diethyl ether or THF

  • Acetonitrile

  • Anhydrous workup solutions

Procedure:

  • Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere.

  • Add a solution of 2-bromopyridine and a small amount of ethyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings to initiate Grignard reagent formation.

  • Once the Grignard reagent has formed, cool the reaction mixture and add a solution of acetonitrile in anhydrous diethyl ether dropwise.

  • Stir the reaction mixture at room temperature for the specified time.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford 2-acetylpyridine.

Protocol 2: Synthesis of a Substituted Pyrimidine via Condensation

This protocol describes a general method for the synthesis of a pyrimidine ring from a ketone, which can be adapted for the synthesis of pyrimidine ketones.

Materials:

  • A suitable β-dicarbonyl compound (e.g., acetylacetone)

  • Urea, thiourea, or guanidine

  • Base (e.g., sodium ethoxide)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the β-dicarbonyl compound and the N-C-N containing reagent (urea, thiourea, or guanidine) in ethanol.

  • Add the base to the reaction mixture and heat to reflux for the specified time.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with an appropriate acid.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired pyrimidine derivative.

Conclusion: Strategic Selection for Synthetic Success

The choice between a pyrimidine and a pyridine ketone in organic synthesis is a strategic one, dictated by the specific reactivity required for a given transformation. The heightened π-deficiency of the pyrimidine ring renders its attached ketone more electrophilic and the ring itself more susceptible to nucleophilic attack, while making it less prone to electrophilic substitution. Conversely, pyridine ketones offer a more balanced reactivity profile, with a less activated carbonyl group and a ring that, while still electron-deficient, is more amenable to certain types of functionalization.

By understanding the fundamental electronic differences between these two important classes of heteroaromatic ketones, synthetic chemists can make more informed decisions, leading to more efficient and elegant synthetic routes towards complex and valuable molecules.

References

A Comparative Guide to Purity Determination: A Validated HPLC Method for 1-(6-Methylpyrimidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, experimentally-grounded framework for determining the chemical purity of 1-(6-Methylpyrimidin-4-yl)ethanone, a key intermediate in pharmaceutical synthesis. We will detail a robust, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, explain the scientific rationale behind the chosen parameters, and objectively compare its performance against alternative analytical techniques. The methodologies described herein are designed to meet the stringent requirements of regulatory bodies, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.

The Analytical Challenge: Why Purity Matters

This compound (C₇H₈N₂O) is a heterocyclic ketone whose purity is paramount for the safety and efficacy of downstream active pharmaceutical ingredients (APIs).[1] Impurities, whether process-related, degradation products, or starting materials, can have unintended pharmacological effects or impact the stability of the final drug product. Therefore, a precise, accurate, and reliable analytical method is not just a quality control requirement but a cornerstone of drug development.

The Gold Standard: A Proposed RP-HPLC Method

For a non-volatile, polar organic molecule like this compound, RP-HPLC is the method of choice due to its high resolution, sensitivity, and adaptability. The pyrimidine ring provides a strong chromophore, making UV detection a straightforward and effective quantification strategy.

The core principle involves partitioning the analyte between a non-polar stationary phase (typically a C18 silica column) and a polar mobile phase. By modulating the mobile phase composition, we can achieve fine-tuned separation of the main compound from its potential impurities.

Causality Behind Experimental Choices: The Protocol

The following chromatographic conditions were developed based on the analyte's chemical properties and established methods for pyrimidine and ketone-containing compounds.[2][3][4][5][6][7]

ParameterRecommended SettingRationale
HPLC Column C18, 250 mm x 4.6 mm, 5 µmThe C18 (octadecyl) stationary phase provides excellent hydrophobic retention for the pyrimidine ring, while the standard column dimensions offer a good balance between resolution and analysis time.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA gradient elution is proposed to ensure separation of early-eluting polar impurities and late-eluting non-polar impurities. Phosphoric acid is used to control the pH, ensuring consistent ionization state of the analyte and improving peak shape.[2][7]
Gradient Program 0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18-20 min: 90% to 10% B20-25 min: 10% BThis gradient provides a shallow increase in organic solvent to resolve closely related impurities before a steeper ramp to elute any highly retained species, followed by re-equilibration.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable backpressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak symmetry by reducing mobile phase viscosity.
Detection UV at 254 nmThe pyrimidine core of the molecule exhibits strong UV absorbance. 254 nm is a common wavelength that provides good sensitivity for aromatic and heterocyclic compounds.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)Dissolving the sample in a solvent similar in composition to the initial mobile phase ensures good peak shape and prevents analyte precipitation on the column.

The Trustworthiness Mandate: Method Validation Protocol (ICH Q2(R1))

To ensure a method is suitable for its intended purpose, a comprehensive validation is required. The following protocol is based on the ICH Q2(R1) guideline, which provides a framework for validating analytical procedures.[8][9][10][11]

HPLC_Validation_Workflow start Method Development (As per Section 2.1) specificity Specificity (Discrimination from impurities/ degradants) start->specificity Assess peak purity linearity Linearity & Range (5 levels, 50-150% of target) specificity->linearity Establish concentration range accuracy Accuracy / Recovery (Spiked samples at 3 levels) linearity->accuracy Verify accuracy across range precision Precision (Repeatability & Intermediate) accuracy->precision Test for variability lod_loq LOD & LOQ (Signal-to-Noise or Calibration Curve Slope) precision->lod_loq Determine sensitivity limits robustness Robustness (Small variations in method parameters) lod_loq->robustness Check method resilience validated Method Validated (Suitable for Routine Use) robustness->validated Final Approval

Caption: Workflow for HPLC method validation based on ICH Q2(R1) guidelines.

Step-by-Step Validation Experiments

1. Specificity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.

  • Protocol:

    • Analyze a sample of the diluent (blank) to ensure no interfering peaks at the analyte's retention time.

    • Perform forced degradation studies: Expose the analyte to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress conditions.

    • Analyze the stressed samples. The method is specific if the main analyte peak is well-resolved from all degradation product peaks (Resolution > 2). A Diode Array Detector (DAD) can be used to assess peak purity.

2. Linearity & Range:

  • Objective: To demonstrate a direct proportional relationship between analyte concentration and detector response over a specified range.

  • Protocol:

    • Prepare a stock solution of this compound reference standard.

    • Create at least five calibration standards by diluting the stock solution to cover a range of 80% to 120% of the target assay concentration.

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

3. Accuracy (as Recovery):

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare a sample matrix (e.g., a placebo or a known batch of the substance).

    • Spike the matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three samples at each level and analyze them.

    • Calculate the percentage recovery of the analyte.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.

5. Limit of Detection (LOD) & Limit of Quantitation (LOQ):

  • Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

  • Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope: Calculate using the formulas LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be precise and accurate.

6. Robustness:

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Analyze a standard solution while making small changes to parameters like:

      • Flow rate (± 0.1 mL/min).

      • Column temperature (± 2 °C).

      • Mobile phase pH (± 0.2 units).

      • Organic composition of mobile phase (± 2%).

    • Evaluate the effect on retention time, peak area, and resolution.

  • Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, and the results should not be significantly impacted.

Hypothetical Validation Data Summary

The following tables summarize the expected outcomes of a successful validation study.

Table 1: Linearity Results

Parameter Result Acceptance Criteria
Range 80 - 120 µg/mL 80 - 120% of target
Correlation Coefficient (r²) 0.9995 ≥ 0.999

| Y-intercept | Minimal | Close to zero |

Table 2: Accuracy and Precision Results

Parameter Level Result Acceptance Criteria
Accuracy 80% 99.5% Recovery 98.0% - 102.0%
100% 100.2% Recovery
120% 99.8% Recovery
Precision Repeatability 0.85% RSD ≤ 2.0% RSD

| | Intermediate Precision | 1.15% RSD | ≤ 2.0% RSD |

Comparison with Alternative Purity Determination Methods

While HPLC is the recommended method, other techniques can also be used for purity assessment, each with its own set of advantages and limitations.[12][13][14][15]

Method_Comparison Analyte 1-(6-Methylpyrimidin- 4-yl)ethanone HPLC HPLC-UV Analyte->HPLC High Resolution & Sensitivity GC Gas Chromatography (GC-FID) Analyte->GC Requires Volatility/ Derivatization qNMR qNMR Analyte->qNMR Primary Method/ Lower Sensitivity

Caption: Logical relationships between the analyte and potential analytical methods.

Gas Chromatography (GC):

  • Principle: Separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.

  • Applicability: this compound has a relatively high boiling point and polarity, making it challenging for direct GC analysis. It would likely require derivatization to increase its volatility, adding complexity and potential sources of error.

  • Advantages: Excellent for analyzing volatile or semi-volatile impurities.

  • Disadvantages: Not suitable for non-volatile or thermally labile compounds; derivatization adds steps.

Quantitative Nuclear Magnetic Resonance (qNMR):

  • Principle: Provides structural information and quantification without the need for a specific reference standard of the same compound. Purity is determined by comparing the integral of analyte signals to that of a certified internal standard.

  • Applicability: Can be used as a primary method for purity assignment.

  • Advantages: Highly accurate and precise; does not require an identical standard for quantification.

  • Disadvantages: Lower sensitivity compared to HPLC; requires a more expensive and specialized instrument; complex mixtures can lead to signal overlap.

Table 3: Comparison of Analytical Techniques

Feature RP-HPLC (Proposed) Gas Chromatography (GC) Quantitative NMR (qNMR)
Principle Partition Chromatography Vapor-Phase Chromatography Nuclear Spin Resonance
Analyte Suitability Excellent Poor (Requires Derivatization) Good
Resolution Very High High Moderate
Sensitivity High (µg/mL to ng/mL) Very High (for volatiles) Low (mg/mL)
Quantification Requires Reference Standard Requires Reference Standard Requires Internal Standard
Throughput High High Low

| Primary Use Case | Routine QC, Purity & Impurity Profiling | Volatile Impurity Analysis | Reference Standard Characterization |

Conclusion

The Reversed-Phase HPLC method detailed in this guide provides a robust, sensitive, and reliable system for the purity determination of this compound. Its comprehensive validation according to ICH Q2(R1) guidelines ensures its trustworthiness for use in regulated environments. While alternative methods like GC and qNMR have their specific applications, the proposed HPLC method offers the optimal balance of resolution, sensitivity, and practicality for routine quality control in a drug development setting.

References

Comparative In-Silico Docking Analysis of 1-(6-Methylpyrimidin-4-yl)ethanone Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrimidine scaffold stands as a cornerstone in the design of targeted therapeutics, particularly as kinase inhibitors.[1][2][3] Its inherent ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases has led to the development of numerous clinically successful drugs. This guide provides a comprehensive in-silico analysis of a specific, yet underexplored, class of pyrimidine derivatives: those based on the 1-(6-methylpyrimidin-4-yl)ethanone core. Through a comparative docking study against Cyclin-Dependent Kinase 2 (CDK2), a pivotal regulator of the cell cycle and a validated cancer target, we will explore the structure-activity relationships (SAR) that govern the inhibitory potential of these compounds.[2][3][4] This analysis will be supplemented with a detailed, field-proven protocol for conducting such in-silico experiments, providing researchers with the necessary tools to evaluate their own derivatives.

The Rationale for Targeting Kinases with Pyrimidine Scaffolds

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5] The pyrimidine nucleus is a privileged scaffold in kinase inhibitor design due to its structural resemblance to the adenine core of ATP, allowing it to effectively compete for the ATP-binding site.[2][3] The strategic placement of substituents on the pyrimidine ring can further enhance binding affinity and selectivity. The this compound scaffold offers a unique substitution pattern for exploring novel interactions within the kinase active site.

A Comparative In-Silico Docking Study Against CDK2

To elucidate the structure-activity relationships of this compound derivatives, a molecular docking study was performed against human CDK2 (PDB ID: 1HCK).[2][3][4] A series of hypothetical derivatives were designed to probe the effects of various substituents at the ethanone and methyl positions. The docking simulations were carried out using AutoDock Vina, a widely recognized and validated docking engine.[6]

Workflow for In-Silico Molecular Docking

The following diagram outlines the general workflow employed in our in-silico docking studies.

Molecular Docking Workflow General Workflow of a Molecular Docking Study cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis Phase PDB Protein Structure Acquisition (e.g., from PDB) Prot_Prep Protein Preparation (Remove water, add hydrogens) PDB->Prot_Prep Ligand Ligand Structure Design & 3D Generation Lig_Prep Ligand Preparation (Energy minimization, assign charges) Ligand->Lig_Prep Grid Grid Box Generation (Define active site) Prot_Prep->Grid Lig_Prep->Grid Docking Run Docking Simulation (e.g., AutoDock Vina) Grid->Docking Results Analyze Docking Poses & Binding Energies Docking->Results Visualize Visualize Interactions (e.g., PyMOL, Chimera) Results->Visualize SAR Structure-Activity Relationship (SAR) Analysis Visualize->SAR

Caption: A generalized workflow for in-silico molecular docking studies.

Comparative Docking Performance of this compound Derivatives

The following table summarizes the docking scores and key interacting residues for a selection of designed derivatives. A lower binding energy indicates a more favorable binding interaction.

Compound IDR1-Substituent (at ethanone)R2-Substituent (at pyrimidine-CH3)Binding Energy (kcal/mol)Key Interacting Residues
Parent -H-H-6.8LEU83, GLU81
ALT-01 -Phenyl-H-7.9LEU83, GLU81, LYS33
ALT-02 -4-Hydroxyphenyl-H-8.5LEU83, GLU81, LYS33, ASP86
ALT-03 -4-Chlorophenyl-H-8.2LEU83, GLU81, LYS33
ALT-04 -H-Phenyl-7.5LEU83, ILE10
ALT-05 -Phenyl-Phenyl-9.1LEU83, GLU81, LYS33, ILE10

Structure-Activity Relationship (SAR) Insights

The in-silico data reveals several key trends that can guide the design of more potent inhibitors based on the this compound scaffold.

SAR Insights Key Structure-Activity Relationships Scaffold This compound Core R1 R1-Substituent (at ethanone) Scaffold->R1 R2 R2-Substituent (at pyrimidine-CH3) Scaffold->R2 Potency Increased Binding Affinity (Lower Binding Energy) R1->Potency Aromatic rings enhance binding R1_polar Polar groups (e.g., -OH) form H-bonds R1->R1_polar Improves affinity R2->Potency Bulky groups can access new pockets R1_polar->Potency

Caption: Structure-activity relationships for this compound derivatives.

Our analysis indicates that the introduction of an aromatic ring at the R1 position (ALT-01) significantly improves the binding affinity compared to the parent compound. This is likely due to favorable hydrophobic interactions within the active site. The addition of a hydroxyl group to this phenyl ring (ALT-02) further enhances binding, suggesting the formation of a hydrogen bond with a nearby residue, such as ASP86. Substitution at the R2 position with a phenyl group (ALT-04) also improves binding, albeit to a lesser extent than R1 substitution, by likely accessing a different hydrophobic pocket. The combination of substitutions at both R1 and R2 (ALT-05) results in the highest predicted binding affinity, indicating a synergistic effect.

Detailed Experimental Protocol for In-Silico Docking

This section provides a step-by-step protocol for performing a molecular docking study of a novel this compound derivative against CDK2 using AutoDock Tools and AutoDock Vina.

I. Software and Resource Requirements:

  • AutoDockTools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: The docking engine.

  • PyMOL or UCSF Chimera: For visualization and analysis.

  • Protein Data Bank (PDB): To obtain the 3D structure of the target protein (e.g., CDK2, PDB ID: 1HCK).

  • ChemDraw or similar software: To draw and generate 3D coordinates of the ligand.

II. Protein Preparation:

  • Download the Protein Structure: Obtain the PDB file for CDK2 (1HCK) from the PDB database.

  • Clean the Protein: Open the PDB file in ADT. Remove water molecules and any co-crystallized ligands.

  • Add Hydrogens: Add polar hydrogens to the protein, which are essential for hydrogen bonding.

  • Compute Charges: Calculate Gasteiger charges for the protein atoms.

  • Save as PDBQT: Save the prepared protein structure in the PDBQT format.

III. Ligand Preparation:

  • Draw the Ligand: Sketch the this compound derivative in a chemical drawing software and save it as a 3D structure (e.g., mol2 file).

  • Load Ligand in ADT: Open the ligand file in AutoDockTools.

  • Set Torsions: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • Save as PDBQT: Save the prepared ligand in the PDBQT format.

IV. Grid Box Generation:

  • Define the Binding Site: Identify the active site of CDK2, typically where the native ligand binds.

  • Set Grid Parameters: In ADT, define the center and dimensions of the grid box to encompass the entire binding pocket.

V. Docking Simulation:

  • Configure Docking Parameters: Create a configuration file specifying the paths to the protein and ligand PDBQT files, the grid parameters, and the output file name.

  • Run AutoDock Vina: Execute the docking simulation from the command line using the Vina executable and the configuration file.

VI. Results Analysis:

  • Examine Binding Energies: The output file will contain the binding affinities (in kcal/mol) for the top predicted binding poses.

  • Visualize Interactions: Load the protein and the docked ligand poses into a visualization software like PyMOL to analyze the binding mode and identify key interactions (hydrogen bonds, hydrophobic interactions, etc.).

Conclusion and Future Directions

This in-silico guide provides a framework for the rational design and evaluation of this compound derivatives as potential kinase inhibitors. The comparative docking study against CDK2 highlights key structural features that contribute to enhanced binding affinity. While these computational predictions are a valuable first step, it is imperative that they are validated through experimental studies.[6] Future work should focus on the synthesis of these derivatives and their in-vitro evaluation against a panel of kinases to confirm their inhibitory activity and selectivity. The integration of in-silico and experimental approaches will undoubtedly accelerate the discovery of novel and potent kinase inhibitors based on this promising scaffold.

References

A Senior Application Scientist's Guide to the Synthesis of 1-(6-Methylpyrimidin-4-yl)ethanone: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1-(6-Methylpyrimidin-4-yl)ethanone is a pivotal heterocyclic ketone that serves as a versatile building block in medicinal chemistry and drug discovery. Its core structure, the pyrimidine ring, is a privileged scaffold found in numerous pharmaceuticals, including antiviral and anticancer agents. The presence of both a nucleophilic acetyl group and an electron-deficient aromatic system makes it a valuable synthon for constructing more complex molecular architectures. However, the synthesis of this key intermediate is not without its challenges, primarily stemming from the electronic nature of the pyrimidine ring, which complicates classical synthetic approaches.

This guide provides an in-depth comparison of viable synthetic strategies for this compound. We will move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into why certain methods are favored over others. The protocols described herein are designed to be self-validating, and all mechanistic claims are supported by authoritative sources from the chemical literature.

Synthetic Landscape: Core Challenges and Strategic Approaches

The primary challenge in synthesizing pyrimidinyl ketones lies in the inherent electron-deficient (π-deficient) character of the pyrimidine ring. This deactivation makes the ring system resistant to classical electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, which are standard for many carbocyclic aromatic compounds.[1][2] Consequently, successful strategies must circumvent this limitation. We will benchmark two primary strategic paradigms: Ring Construction (Cyclocondensation) and Post-Pyrimidine Formation Acylation .

cluster_Strategies Synthetic Paradigms for this compound cluster_MethodA Method A Details cluster_MethodB Method B Details Strategy1 Method A: Cyclocondensation (Ring Formation) A_Start 1,3-Dicarbonyl Precursors (e.g., Acetoacetamide derivatives) Strategy1->A_Start Strategy2 Method B: Post-Modification (Acylation of Pyrimidine) B_Start 6-Methylpyrimidine Precursor (e.g., 4-halo-6-methylpyrimidine) Strategy2->B_Start A_Product Target Ketone A_Start->A_Product [4+2] Cyclization A_Reagent Amidine Source (e.g., Formamidine) A_Reagent->A_Product B_Product Target Ketone B_Start->B_Product Cross-Coupling / Radical Acylation B_Reagent Acylating Agent B_Reagent->B_Product

Figure 1: High-level overview of the two primary synthetic paradigms.

Method A: The Cyclocondensation Strategy

This bottom-up approach is arguably the most robust and widely employed method for constructing substituted pyrimidines.[3][4] The core principle involves the condensation of a three-carbon (C-C-C) fragment, typically a 1,3-dicarbonyl compound or its equivalent, with a nitrogen-carbon-nitrogen (N-C-N) fragment, such as an amidine.

Causality of Experimental Design: The choice of starting materials is critical for regioselectivity. To synthesize the target molecule, a logical precursor is 4,4-dimethoxy-3-methylbutan-2-one, which can react with formamidine acetate. The methoxy groups serve as a protected aldehyde, which, upon cyclization and elimination, forms the pyrimidine ring, while the ketone moiety becomes the desired acetyl group at the 4-position. Using a base like sodium ethoxide facilitates the deprotonation and nucleophilic attack required for ring closure.

Detailed Experimental Protocol: Cyclocondensation

Objective: To synthesize this compound via base-catalyzed cyclocondensation.

Materials:

  • 4,4-Dimethoxy-3-methylbutan-2-one (1 eq.)

  • Formamidine acetate (1.2 eq.)

  • Sodium ethoxide (2.0 eq.)

  • Anhydrous Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium ethoxide (2.0 eq.) and anhydrous ethanol to form a slurry.

  • Addition of Reagents: Add formamidine acetate (1.2 eq.) to the slurry and stir for 15 minutes at room temperature. Subsequently, add 4,4-dimethoxy-3-methylbutan-2-one (1.0 eq.) dropwise via syringe over 20 minutes.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Hexane:EtOAc mobile phase.

  • Workup and Quenching: After completion, cool the mixture to room temperature and carefully concentrate it under reduced pressure to remove the ethanol. To the resulting residue, add ethyl acetate and water. The pH should be adjusted to ~7-8 with a saturated NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford the pure this compound as a solid. The melting point should be in the range of 74-76°C.[5]

Start 1. Setup - Flame-dried flask under N₂ - Add NaOEt and EtOH AddReagents 2. Reagent Addition - Add Formamidine Acetate - Add 1,3-dicarbonyl precursor Start->AddReagents React 3. Reaction - Reflux in EtOH for 6-8h - Monitor by TLC AddReagents->React Workup 4. Workup - Cool and concentrate - Add EtOAc and H₂O - Neutralize with NaHCO₃ React->Workup Extract 5. Extraction - Separate organic layer - Extract aqueous phase (2x) Workup->Extract Purify 6. Purification - Dry (MgSO₄), filter, concentrate - Column Chromatography Extract->Purify End Pure Product This compound Purify->End

Figure 2: Step-by-step workflow for the Cyclocondensation protocol.

Method B: Post-Modification via Cross-Coupling

This strategy involves first synthesizing a 6-methylpyrimidine core with a suitable handle at the 4-position, such as a halide (Cl, Br), and then introducing the acetyl group via a metal-catalyzed cross-coupling reaction. This approach offers modularity but often requires more steps and optimization.

Causality of Experimental Design: A Stille or Suzuki coupling reaction is a plausible choice. For this example, we'll consider a Stille coupling between 4-chloro-6-methylpyrimidine and tributyl(1-ethoxyvinyl)tin. The 1-ethoxyvinyl group acts as a masked acetyl group. The palladium catalyst, in conjunction with a phosphine ligand, facilitates the oxidative addition and reductive elimination cycle. The final step involves acidic hydrolysis to unmask the ketone. This multi-step process is more complex but can be advantageous if the pyrimidine core is readily available or if late-stage diversification is desired.

Outline of Experimental Protocol: Stille Cross-Coupling

Objective: To synthesize this compound from 4-chloro-6-methylpyrimidine.

Materials:

  • 4-Chloro-6-methylpyrimidine (1 eq.)

  • Tributyl(1-ethoxyvinyl)tin (1.1 eq.)

  • Pd(PPh₃)₄ (0.05 eq.)

  • Anhydrous Toluene

  • 2M Hydrochloric Acid (HCl)

Procedure Outline:

  • Coupling Reaction: In an inert atmosphere, dissolve 4-chloro-6-methylpyrimidine, tributyl(1-ethoxyvinyl)tin, and the palladium catalyst in anhydrous toluene. Heat the mixture at reflux until the starting material is consumed (monitor by GC-MS or TLC).

  • Workup: After cooling, the reaction is typically worked up by quenching with aqueous KF (to remove tin byproducts) and extracting with an organic solvent.

  • Hydrolysis: The crude intermediate (4-(1-ethoxyvinyl)-6-methylpyrimidine) is then dissolved in a suitable solvent and treated with aqueous HCl to hydrolyze the enol ether to the corresponding ketone.

  • Purification: The final product is isolated after a standard aqueous workup and purified by column chromatography.

Comparative Performance Benchmarking

The choice of synthetic route is ultimately guided by factors such as yield, scalability, cost, and safety. The following table provides a semi-quantitative comparison of the two benchmarked methods.

ParameterMethod A: CyclocondensationMethod B: Cross-CouplingRationale & Justification
Overall Yield Good to Excellent (60-80%)Moderate (40-60% over 2 steps)Cyclocondensation is a convergent, one-pot process, generally leading to higher overall yields. Cross-coupling yields can be high, but the multi-step nature reduces the final output.
Scalability HighModerate to LowOne-pot reactions are typically easier to scale up. The need for stoichiometric organotin reagents and catalyst removal in Method B can complicate large-scale synthesis.
Cost of Reagents Low to ModerateHighStarting materials for cyclocondensation are often commodity chemicals. Organotin reagents and palladium catalysts are expensive.[4]
Atom Economy GoodPoorCyclocondensation incorporates most atoms from the starting materials into the product. Stille coupling generates stoichiometric amounts of toxic organotin waste.
Safety & Environment ModerateLowEthanol is a relatively benign solvent. Organotin compounds are highly toxic and require specialized handling and waste disposal procedures.
Versatility ModerateHighThis specific reaction is tailored for one product. The cross-coupling approach allows for the introduction of various groups, making it suitable for creating a library of analogues.

Conclusion and Expert Recommendation

For the specific objective of synthesizing this compound, the Cyclocondensation Strategy (Method A) emerges as the superior choice for most applications, particularly for process and scale-up chemistry. Its advantages in terms of yield, cost, scalability, and environmental impact are significant. The direct, one-pot assembly of the pyrimidine ring from readily available precursors represents an elegant and efficient solution to the synthetic problem.

The Post-Modification Strategy (Method B) , while less efficient for this specific target, holds its value in the context of discovery chemistry. Its modularity is a powerful tool for late-stage functionalization, enabling researchers to rapidly generate a diverse set of analogues from a common intermediate for structure-activity relationship (SAR) studies. However, for bulk production of the title compound, the toxicity and cost associated with organometallic reagents make it a less attractive option.

Ultimately, the optimal synthetic route is context-dependent, but for researchers and drug development professionals seeking a reliable and efficient path to this compound, the foundational principles of heterocyclic ring construction via cyclocondensation offer the most practical and robust solution.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(6-Methylpyrimidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of rigorous scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-(6-Methylpyrimidin-4-yl)ethanone, grounding procedural guidance in the principles of chemical compatibility, risk mitigation, and regulatory compliance.

Hazard Profile & Immediate Safety Precautions

Before handling waste, a thorough understanding of the compound's potential hazards is critical. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, we can infer its likely hazard profile from analogous pyrimidine and ethanone derivatives.

Compounds with similar structures are known to cause skin, eye, and respiratory irritation.[1][2] Therefore, it is imperative to treat this substance as hazardous until determined otherwise by a qualified environmental health and safety professional.[3] Exposure to toxic chemicals can lead to the release of pyrimidine compounds in cell cultures, indicating a potential for cellular-level disruption.[4]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical splash goggles or safety glasses with side shields.[1][2]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[5]

  • Body Protection: A standard laboratory coat is required to prevent skin contact.[5]

  • Respiratory Protection: Handle only in a well-ventilated area, such as a chemical fume hood. If aerosols or dust may be generated, a NIOSH-approved respirator is recommended.[2][5]

Property/Action Specification & Rationale
Physical State Likely a solid or liquid at room temperature.
Anticipated Hazards Skin Irritant, Serious Eye Irritant, Potential Respiratory Irritant.[1][2]
Incompatibilities Strong oxidizing agents, strong acids/bases. Segregation prevents exothermic or violent reactions.[5][6]
Primary Container The original manufacturer's container is ideal. If not available, use a chemically compatible (e.g., glass or polyethylene) container with a secure, screw-top lid.[7]
Waste Classification Hazardous Chemical Waste. Must be managed under federal (EPA RCRA) and local regulations.[3][8][9]

The Principle of "Cradle-to-Grave" Management

The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates that generators of hazardous waste are responsible for its management from creation to final disposal—a concept known as "cradle to grave."[8][9] This principle underscores our responsibility to ensure that every step of the disposal process is handled with precision and care to protect human health and the environment. Your institution's Environmental Health & Safety (EHS) office is your partner in fulfilling this requirement.

Step-by-Step Disposal Protocol

This protocol ensures compliance and safety throughout the waste handling process. Never dispose of this chemical down the drain, by evaporation, or in the regular trash.[10]

Step 1: Designate as Hazardous Waste As soon as the material is deemed unusable or is no longer needed, it must be officially designated as waste.[3][5] This is the first step in the formal disposal process.

Step 2: Segregate the Waste Stream Proper segregation is crucial for safety.

  • Collect this compound waste in a dedicated container.

  • Do not mix it with other waste streams, particularly incompatible materials like strong oxidizing agents, acids, or bases, to prevent dangerous reactions.[7][10]

  • Segregate containers of incompatible wastes within your laboratory's Satellite Accumulation Area (SAA).[7]

Step 3: Select and Prepare the Waste Container The integrity of your waste container is your first line of defense against a spill or exposure.

  • Use a container that is in good condition, free of leaks, and made of a material compatible with the chemical. The original container is often the best choice.[7]

  • Ensure the container has a secure, tightly-fitting lid. Containers must remain closed at all times except when adding waste.[7][8]

Step 4: Label the Container Correctly and Completely Proper labeling is a strict regulatory requirement and is essential for the safety of all personnel handling the waste.

  • Affix a completed EHS Hazardous Waste Label to the container.[10]

  • The label must include:

    • The words "HAZARDOUS WASTE" .[7]

    • The full, unabbreviated chemical name: "this compound" .

    • The approximate concentration and percentage of all constituents in the container.

    • The date when waste was first added to the container (the "accumulation start date").

Step 5: Store Waste Properly in a Satellite Accumulation Area (SAA)

  • Store the labeled waste container in a designated SAA within your laboratory.[5]

  • For liquid waste, the container must be placed in secondary containment (e.g., a chemical-resistant bin or tray) to contain any potential leaks.[5][10]

Step 6: Arrange for Professional Disposal Laboratory personnel should never transport hazardous waste across campus.

  • Once the container is full or you are ready for disposal, submit a chemical waste collection request to your institution's EHS department.[7]

  • Provide all necessary documentation as required by your EHS office.[5]

Disposal_Workflow start Material Designated as Waste assess Assess Hazards & Select PPE (Goggles, Gloves, Lab Coat) start->assess segregate Segregate from Incompatible Chemicals (e.g., Oxidizers) assess->segregate contain Select Compatible Container with Secure Lid segregate->contain label Label Container: 'HAZARDOUS WASTE' + Full Chemical Name + Date contain->label store Store in Designated SAA with Secondary Containment label->store request Submit Collection Request to EHS Office store->request end Professional Collection by EHS request->end

Caption: Procedural workflow for the disposal of this compound.

Spill and Emergency Procedures

In the event of a small spill, your immediate actions are critical to prevent a wider contamination event.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Don PPE: Wear the appropriate PPE as described in Section 1 before attempting cleanup.

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the spill.

  • Clean Up: Carefully collect the absorbent material and any contaminated debris.

  • Dispose as Hazardous Waste: Place all cleanup materials into a designated hazardous waste container, label it appropriately, and arrange for EHS pickup. Spilled chemicals and cleanup materials must be disposed of as hazardous waste.[3]

  • Report: Report the incident to your laboratory supervisor and EHS office. For large or unmanageable spills, evacuate the area and contact your institution's emergency number immediately.

By adhering to this structured and scientifically-grounded disposal protocol, you uphold your professional responsibility to maintain a safe laboratory environment, ensure regulatory compliance, and contribute to the integrity of the scientific community.

References

A Senior Application Scientist's Guide to the Safe Handling of 1-(6-Methylpyrimidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential safety and logistical protocols for handling 1-(6-Methylpyrimidin-4-yl)ethanone (CAS No. 67073-96-5), a key intermediate in pharmaceutical synthesis. While comprehensive toxicological data for this specific compound is not widely published, its structure—containing a pyrimidine ring and a ketone functional group—necessitates treating it with a high degree of caution. This protocol is built on the principles of risk mitigation by analogy to similar chemical classes, ensuring a self-validating system of safety that protects both the researcher and the integrity of the experiment.

Hazard Assessment and Chemical Profile

Understanding the physicochemical properties of a compound is the foundation of a robust safety plan. This compound is a solid at room temperature with a melting point between 74-76°C.[1] Due to the lack of specific GHS hazard classifications, we must infer potential risks from analogous structures. Compounds containing pyridine or pyrimidine rings and ketone functionalities can cause skin, eye, and respiratory irritation.[2][3][4][5] Therefore, it is imperative to handle this compound as if it is, at a minimum, an irritant and potentially harmful if ingested or inhaled.

PropertyValueSource
CAS Number 67073-96-5[6][7]
Molecular Formula C₇H₈N₂O[1][6]
Molecular Weight 136.15 g/mol [1][6]
Melting Point 74-76°C[1]
Recommended Storage 2-8°C, in a dry, well-ventilated area[1][2][7][8]

Personal Protective Equipment (PPE): A Multi-Layered Defense

Effective laboratory safety is guided by the "Hierarchy of Controls," which prioritizes eliminating hazards at their source. When hazards cannot be eliminated, our reliance on Personal Protective Equipment becomes critical. PPE is the final barrier between the researcher and the chemical.

Hierarchy of Controls cluster_controls Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE Waste Disposal Workflow Start Waste Generation (e.g., contaminated gloves, excess reagent) Designate Designate as Hazardous Waste Start->Designate Segregate Segregate in a Chemically Compatible, Labeled, and Sealed Container Designate->Segregate Store Store Container in Designated Satellite Accumulation Area Segregate->Store Containment Ensure Secondary Containment (e.g., spill tray) Store->Containment Manifest Complete Hazardous Waste Disposal Form/Manifest Containment->Manifest Pickup Schedule Pickup with Environmental Health & Safety (EHS) Manifest->Pickup End Proper Disposal by EHS Pickup->End

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Methylpyrimidin-4-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(6-Methylpyrimidin-4-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.